TCO-PEG6-acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
C24H43NO10 |
|---|---|
Molecular Weight |
505.6 g/mol |
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-(cyclooct-4-en-1-yloxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C24H43NO10/c26-23(27)8-10-29-12-14-31-16-18-33-20-21-34-19-17-32-15-13-30-11-9-25-24(28)35-22-6-4-2-1-3-5-7-22/h1-2,22H,3-21H2,(H,25,28)(H,26,27) |
InChI Key |
ACASMHHVQBAVOG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC=CCCC(C1)OC(=O)NCCOCCOCCOCCOCCOCCOCCC(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to TCO-PEG6-acid: Properties, Specifications, and Applications
For Researchers, Scientists, and Drug Development Professionals
TCO-PEG6-acid is a versatile heterobifunctional linker molecule integral to the advancement of bioconjugation, drug delivery, and proteomics. Its unique structure, featuring a strained trans-cyclooctene (TCO) group, a hydrophilic hexaethylene glycol (PEG6) spacer, and a terminal carboxylic acid, enables precise and efficient covalent bond formation under biocompatible conditions. This guide provides a comprehensive overview of the properties, specifications, and experimental applications of this compound.
Core Properties and Specifications
The physicochemical properties of this compound are summarized below, providing essential data for its handling, storage, and use in experimental design.
| Property | Specification | Reference(s) |
| Chemical Name | trans-Cyclooctene-PEG6-acid | [1][2] |
| Molecular Formula | C₂₄H₄₃NO₁₀ | [1][3] |
| Molecular Weight | 505.6 g/mol | [1][3] |
| CAS Number | 2353409-97-7 | [1][3] |
| Appearance | White to off-white solid or oil | |
| Purity | ≥95% | [1][2] |
| Solubility | Soluble in DMSO, DMF, DCM, and aqueous media | [1][4] |
| Storage Conditions | Store at -20°C, desiccated and protected from light. Avoid repeated freeze-thaw cycles.[2] |
Note: The trans-cyclooctene group is susceptible to isomerization to the less reactive cis-cyclooctene form over time. Therefore, long-term storage is not recommended, and the compound should be used relatively fresh for optimal reactivity.[1][3]
Chemical Reactivity and Applications
This compound possesses two distinct reactive handles, allowing for a two-step, orthogonal conjugation strategy.
-
Carboxylic Acid Group: The terminal carboxylic acid can be activated to form a stable amide bond with primary amine groups present on biomolecules such as proteins, antibodies, and peptides. This reaction is typically mediated by carbodiimide chemistry, most commonly using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[1][2]
-
Trans-Cyclooctene (TCO) Group: The highly strained double bond of the TCO group reacts rapidly and specifically with a tetrazine-containing molecule via an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition.[2][5] This bioorthogonal "click chemistry" reaction is exceptionally fast, with second-order rate constants reported to be as high as 2000 M⁻¹s⁻¹ in 9:1 methanol/water, and proceeds efficiently under physiological conditions without the need for a catalyst.[5]
The combination of these reactive moieties makes this compound an invaluable tool in various advanced applications:
-
Antibody-Drug Conjugates (ADCs): The linker can be used to attach a cytotoxic payload to an antibody. The carboxylic acid can be conjugated to the antibody, and the TCO group can then be used to click on a tetrazine-modified drug.
-
PROTACs (Proteolysis Targeting Chimeras): this compound can serve as the linker connecting a target protein-binding ligand and an E3 ligase-recruiting ligand in the synthesis of PROTACs for targeted protein degradation.[6]
-
Bioconjugation and Labeling: It is widely used for the site-specific labeling of proteins, peptides, and other biomolecules with imaging agents (e.g., fluorescent dyes), biotin, or other functional tags.[2]
-
Surface Modification: The linker can be used to functionalize surfaces for the immobilization of biomolecules in applications such as biosensors and microarrays.
Experimental Protocols and Workflows
Below are detailed methodologies for the key reactions involving this compound.
This protocol describes the activation of the carboxylic acid group of this compound with EDC and NHS, followed by conjugation to a primary amine on a protein.
Materials:
-
This compound
-
Amine-containing protein (e.g., antibody) in a suitable buffer (e.g., PBS, pH 7.4)
-
Activation Buffer: 0.1 M MES, pH 4.5-6.0
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Anhydrous DMSO or DMF
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M hydroxylamine, pH 8.5
-
Desalting columns
Procedure:
-
Reagent Preparation:
-
Equilibrate this compound, EDC, and NHS to room temperature before use.
-
Prepare a stock solution of this compound (e.g., 10 mg/mL) in anhydrous DMSO or DMF.
-
Immediately before use, prepare stock solutions of EDC and NHS in Activation Buffer or ultrapure water.
-
-
Activation of this compound:
-
In a microcentrifuge tube, dissolve this compound in Activation Buffer.
-
Add a 2- to 10-fold molar excess of EDC and NHS to the this compound solution.
-
Incubate the reaction for 15-30 minutes at room temperature to form the amine-reactive NHS ester.
-
-
Conjugation to the Protein:
-
Adjust the pH of the activated this compound solution to 7.2-7.5 by adding a suitable buffer (e.g., PBS).
-
Immediately add the activated linker solution to the protein solution at a desired molar ratio (e.g., 10- to 20-fold molar excess of the linker to the protein).
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching and Purification:
-
Quench the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature.
-
Remove excess, unreacted linker and byproducts by purifying the TCO-modified protein using a desalting column or dialysis.
-
-
Characterization:
-
Determine the concentration of the conjugated protein using a standard protein assay (e.g., BCA).
-
The degree of labeling (DOL) can be determined using various analytical techniques, such as mass spectrometry.
-
This protocol outlines the bioorthogonal reaction between a TCO-modified biomolecule and a tetrazine-labeled molecule.
Materials:
-
TCO-modified biomolecule (from Protocol 1)
-
Tetrazine-labeled molecule (e.g., fluorescent dye, biotin, or drug)
-
Reaction Buffer: PBS, pH 6.5-7.5
Procedure:
-
Reagent Preparation:
-
Dissolve the tetrazine-labeled molecule in a compatible solvent (e.g., DMSO or the Reaction Buffer).
-
Prepare the TCO-modified biomolecule in the Reaction Buffer.
-
-
Click Reaction:
-
Add the tetrazine-labeled molecule to the solution of the TCO-modified biomolecule. A 1.1- to 5-fold molar excess of the tetrazine reagent is typically recommended.[4]
-
Incubate the reaction for 30-120 minutes at room temperature.[4] The reaction is often rapid and can be complete in a shorter time.
-
The progress of the reaction can be monitored by the disappearance of the characteristic pink/red color of the tetrazine.
-
-
Purification:
-
If necessary, purify the final conjugate to remove any excess tetrazine reagent using size-exclusion chromatography (SEC) or a desalting column.
-
Visualizing Workflows and Reactions
The following diagrams, generated using Graphviz, illustrate the key chemical transformations and a general workflow for the application of this compound.
Caption: Amide coupling of this compound to a biomolecule.
Caption: TCO-Tetrazine inverse-electron-demand Diels-Alder (IEDDA) reaction.
Caption: General workflow for Antibody-Drug Conjugate (ADC) synthesis.
References
- 1. This compound, 2353409-97-7 | BroadPharm [broadpharm.com]
- 2. This compound | AxisPharm [axispharm.com]
- 3. precisepeg.com [precisepeg.com]
- 4. interchim.fr [interchim.fr]
- 5. TCO PEG, TCO linker, Tetrazine reactive | BroadPharm [broadpharm.com]
- 6. TCO-PEG6-amine, CAS 2353409-94-4 | AxisPharm [axispharm.com]
An In-depth Technical Guide to TCO-PEG6-acid: Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of TCO-PEG6-acid, a heterobifunctional linker molecule integral to advancements in bioconjugation, drug delivery, and the development of therapeutics such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).
Introduction to this compound
This compound, or trans-cyclooctene-polyethylene glycol (6 units)-acid, is a key reagent in copper-free click chemistry. Its structure features a strained trans-cyclooctene (TCO) moiety, a hydrophilic six-unit polyethylene glycol (PEG) spacer, and a terminal carboxylic acid group. This unique combination of functional groups allows for a two-step bioorthogonal conjugation. The TCO group reacts with high specificity and rapid kinetics with a tetrazine partner via an inverse-electron-demand Diels-Alder (IEDDA) reaction[1]. The carboxylic acid can be activated to form a stable amide bond with primary amines on biomolecules. The PEG6 spacer enhances aqueous solubility and provides spatial separation between the conjugated molecules, minimizing steric hindrance[2].
Solubility Profile
The solubility of this compound is a critical parameter for its application in various experimental settings, particularly in aqueous buffers used for biological assays. While precise quantitative solubility data is not extensively published, a qualitative understanding can be derived from manufacturer datasheets and the known properties of its constituent parts.
Data Presentation: Qualitative Solubility of this compound
| Solvent Type | Solvent Examples | Solubility | Notes |
| Aqueous | Water, PBS, Cell Culture Media | Moderate to High | The hydrophilic PEG6 spacer significantly enhances solubility in aqueous media[1][3]. |
| Polar Aprotic | DMSO, DMF | Soluble | Commonly used as stock solution solvents[1]. |
| Chlorinated | Dichloromethane (DCM) | Soluble | Useful for organic synthesis and purification steps[1]. |
The PEG component of the linker behaves like a weak organic solvent, which can influence its interaction with other molecules in solution[4]. The solubility of PEGylated compounds is generally high in water and many organic solvents, including chloroform and methylene chloride, but lower in alcohols and toluene[5].
Stability Profile
The stability of this compound is paramount for its successful use in bioconjugation, as degradation can lead to loss of reactivity and failed experiments. The primary concern is the stability of the TCO ring.
Data Presentation: Stability Considerations for this compound
| Condition | Factor | Effect on Stability | Recommendation |
| Isomerization | Inherent Strain | The strained TCO ring can isomerize to the unreactive cis-cyclooctene (CCO) isomer over time[1][3]. | Not recommended for long-term storage[1][3]. Prepare fresh solutions before use. |
| Chemical | Thiols (e.g., DTT, β-mercaptoethanol) | Promotes isomerization of the TCO ring to CCO[6][7]. | Avoid high concentrations of reducing agents in reaction buffers if possible. |
| Chemical | Copper-containing proteins | Can catalyze the isomerization of TCO to CCO[7]. | Be mindful of the composition of biological media, such as fresh mouse serum[7]. |
| Storage | Temperature | Lower temperatures slow down the rate of isomerization and degradation. | Store at –20 °C in a sealed container, protected from moisture and light[2]. |
| Handling | Freeze-Thaw Cycles | Repeated cycles can introduce moisture and accelerate degradation. | Aliquot stock solutions to avoid repeated freeze-thaw cycles. |
Studies on other TCO derivatives have shown that non-crystalline forms tend to isomerize during prolonged storage. Storing these compounds as silver(I) complexes can extend their shelf life, with the complex being readily dissociated by the addition of sodium chloride[6].
Experimental Protocols
Experimental Protocol: Determination of Aqueous Solubility (Adapted from PEG Precipitation Methods)
This protocol provides a framework for estimating the apparent maximum solubility of this compound in an aqueous buffer. The principle relies on the volume-exclusion effect of PEG to induce precipitation, allowing for the extrapolation of solubility in the absence of the precipitant.
-
Preparation of Stock Solutions:
-
Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., 100 mM in DMSO).
-
Prepare a high-concentration stock solution of a high molecular weight polyethylene glycol (e.g., 40% w/v PEG 8000) in the desired aqueous buffer (e.g., PBS, pH 7.4). Adjust the pH of the PEG solution after dissolution.
-
-
Sample Preparation:
-
In a series of microcentrifuge tubes, prepare different concentrations of the PEG precipitant by diluting the stock solution with the aqueous buffer.
-
Add a fixed, small volume of the this compound stock solution to each tube to achieve a final concentration that is expected to be below its solubility limit. Ensure the final concentration of the organic solvent is low (e.g., <1%) to minimize its effect on solubility.
-
-
Equilibration and Measurement:
-
Incubate the samples at a controlled temperature (e.g., room temperature or 37°C) for a set period (e.g., 2-4 hours) to allow for equilibration and potential precipitation.
-
Centrifuge the tubes to pellet any precipitate.
-
Carefully collect the supernatant and measure the concentration of soluble this compound. This can be done using a suitable analytical method such as HPLC-UV, by monitoring the absorbance of the TCO chromophore.
-
-
Data Analysis:
-
Plot the logarithm of the measured soluble this compound concentration against the concentration of the PEG precipitant.
-
Extrapolate the linear portion of the curve to 0% PEG concentration to estimate the apparent maximum solubility.
-
Experimental Protocol: Assessment of Stability in Biological Media
This protocol outlines a method to evaluate the stability of this compound in a relevant biological medium, such as cell culture medium or serum.
-
Sample Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Spike the biological medium of interest (e.g., RPMI-1640 with 10% FBS) with the this compound stock solution to a final working concentration (e.g., 100 µM).
-
-
Incubation:
-
Incubate the sample at 37°C in a controlled environment (e.g., cell culture incubator).
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw aliquots of the sample.
-
-
Sample Processing and Analysis:
-
Immediately quench any potential further degradation by adding a protein precipitation agent (e.g., ice-cold acetonitrile) to the aliquots.
-
Centrifuge to pellet the precipitated proteins.
-
Analyze the supernatant by LC-MS to quantify the amount of intact this compound remaining and to identify any degradation products, such as the CCO isomer.
-
-
Data Analysis:
-
Plot the percentage of intact this compound remaining versus time to determine its degradation kinetics and half-life in the biological medium.
-
Mandatory Visualization
Experimental Workflow: Bioconjugation via TCO-Tetrazine Ligation
The following diagram illustrates a typical experimental workflow for the bioconjugation of a primary amine-containing biomolecule (e.g., a protein) with a tetrazine-modified molecule using this compound as a linker.
This workflow demonstrates the two key reactions: first, the activation of the carboxylic acid of this compound with EDC/NHS to form an amine-reactive NHS ester, followed by its conjugation to a primary amine on a protein. The resulting TCO-functionalized protein is then reacted with a tetrazine-modified molecule in a highly specific and efficient inverse-electron-demand Diels-Alder cycloaddition.
References
- 1. TCO PEG, TCO linker, Tetrazine reactive | BroadPharm [broadpharm.com]
- 2. TCO PEG,TCO Linker - Click Chemistry Tools | AxisPharm [axispharm.com]
- 3. TCO-PEG24-acid | BroadPharm [broadpharm.com]
- 4. CA2652237A1 - Prediction of relative polypeptide solubility by polyethylene glycol precipitation - Google Patents [patents.google.com]
- 5. creativepegworks.com [creativepegworks.com]
- 6. Studies on the Stability and Stabilization of trans-Cyclooctenes through Radical Inhibition and Silver (I) Metal Complexation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Role of the PEG6 spacer in TCO linkers
An In-Depth Technical Guide to the Role of the PEG6 Spacer in TCO Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
The field of bioconjugation has been revolutionized by the advent of bioorthogonal chemistry, which provides tools for specific and efficient chemical transformations in complex biological environments. Among the most powerful of these reactions is the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition between a trans-cyclooctene (TCO) and a tetrazine (Tz).[1] This reaction is exceptionally fast and proceeds without the need for a catalyst, making it ideal for applications such as live-cell imaging, diagnostics, and the construction of advanced therapeutics like antibody-drug conjugates (ADCs).[1][2][3]
In the design of ADCs and other targeted therapies, the linker connecting the targeting moiety (e.g., an antibody) to the payload (e.g., a cytotoxic drug) is a critical component that dictates the overall efficacy, stability, and pharmacokinetic profile of the conjugate.[4][5] This guide focuses on the specific and crucial role of the 6-unit polyethylene glycol (PEG6) spacer when incorporated into TCO linkers, transforming it from a simple connector into a functional component that enhances the overall performance of the bioconjugate.
Core Functions of the PEG6 Spacer
The inclusion of a PEG6 spacer in a TCO linker imparts several critical advantages that address common challenges in bioconjugation.
Enhanced Hydrophilicity and Solubility
A primary challenge in developing ADCs is the inherent hydrophobicity of many potent cytotoxic drugs and the linker components themselves.[6][7] When conjugated to an antibody, especially at a high drug-to-antibody ratio (DAR), this hydrophobicity can lead to irreversible aggregation, compromising the stability and therapeutic efficacy of the final product.[4]
The PEG6 spacer acts as a hydrophilic reservoir.[6][7] Its ethylene glycol repeats are highly water-soluble, which helps to counteract the hydrophobic nature of the TCO group and the attached payload.[8][9][10] This improved solubility is critical for preventing aggregation, ensuring the physical stability of the conjugate in aqueous media, and facilitating straightforward formulation and handling.[4][6]
Improved Reactivity and Steric Accessibility
For the TCO-tetrazine ligation to occur, the two moieties must be able to interact freely. When a TCO linker is conjugated to the surface of a large protein like an antibody, there is a significant risk that the TCO group will become "buried" in hydrophobic pockets of the protein, rendering it inaccessible to its tetrazine partner.[11] This sequestration dramatically reduces the functional yield of the reaction, as not all conjugated TCO groups are available for ligation.
The PEG6 spacer functions as a flexible, hydrophilic arm that extends the TCO group away from the antibody's surface.[8][10][12] This extension minimizes steric hindrance and prevents the TCO from engaging in non-productive hydrophobic interactions with the antibody, ensuring it remains exposed and accessible.[8][11] Studies have demonstrated that the inclusion of a PEG spacer can dramatically increase the reactivity of antibody-TCO conjugates. One study found that incorporating a 4-unit PEG chain increased the percentage of active, accessible TCOs by more than four-fold compared to a linker without a PEG spacer.[11]
Favorable In Vivo Performance and Pharmacokinetics
PEGylation is a widely recognized strategy for improving the pharmacokinetic (PK) properties of therapeutic proteins and peptides.[4][5] The PEG6 spacer, while short, contributes to these benefits by:
-
Enhancing Stability: It can shield the bioconjugate from proteolytic degradation.[5][10]
-
Reducing Immunogenicity: The hydrophilic PEG chain can mask potential immunogenic epitopes on the conjugate.[5][10]
-
Improving PK Profile: The presence of PEG linkers has been shown to prolong the circulation half-life (t1/2) and increase the area under the plasma concentration-time curve (AUC) of ADCs.[4] This leads to greater exposure and allows for more efficient accumulation at the target site, which is particularly advantageous for ADCs targeting antigens with low expression levels.[4]
Data Presentation
Quantitative data underscores the significant impact of incorporating a PEG spacer into TCO linkers.
Table 1: Impact of PEG Spacer on Functional TCO Reactivity on an Antibody
| Linker Type | Average TCOs per Antibody | Active TCOs per Antibody | Functional Reactivity (%) | Fold Increase |
|---|---|---|---|---|
| NHS-TCO (No PEG) | 1.83 | 0.20 | 10.9% | 1.0x |
| NHS-PEG4-TCO | 2.10 | 0.98 | 46.7% | 4.3x |
Data adapted from a study on anti-HER2 antibodies, demonstrating a significant increase in TCO accessibility with a PEG4 spacer.[11]
Table 2: Physicochemical Properties of a Common TCO-PEG6 Reagent
| Property | Value |
|---|---|
| Compound Name | TCO-PEG6-NHS ester |
| CAS Number | 2353409-96-6[8][13] |
| Molecular Formula | C28H46N2O12[8][13] |
| Molecular Weight | 602.7 g/mol [8] |
| Solubility | Soluble in DMSO, DMF, DCM[8] |
| Reactive Groups | TCO (reacts with Tetrazine), NHS ester (reacts with primary amines)[12] |
Experimental Protocols
Protocol 1: General Procedure for Antibody Labeling with TCO-PEG6-NHS Ester
This protocol describes the conjugation of a TCO-PEG6 linker to primary amines (e.g., lysine residues) on a monoclonal antibody (mAb).
-
Reagent Preparation:
-
Prepare the mAb in a suitable amine-free buffer (e.g., Phosphate Buffered Saline, PBS) at a pH of 7.2-8.0. A typical concentration is 2-10 mg/mL.
-
Allow the TCO-PEG6-NHS ester to warm to room temperature. Immediately before use, dissolve it in anhydrous dimethyl sulfoxide (DMSO) to create a 10-20 mM stock solution.
-
-
Conjugation Reaction:
-
Add a calculated molar excess of the TCO-PEG6-NHS ester stock solution to the mAb solution. A 5- to 20-fold molar excess is a common starting point.
-
Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C for 4-8 hours with gentle mixing.
-
-
Purification:
-
Remove unreacted linker and byproducts by purifying the mAb-PEG6-TCO conjugate. Size-exclusion chromatography (e.g., using a Sephadex G-25 column) or dialysis against PBS are effective methods.
-
-
Characterization:
-
Determine the final concentration of the conjugated antibody using a BCA assay or by measuring absorbance at 280 nm.
-
The degree of labeling (average number of TCOs per mAb) can be quantified using various methods, including MALDI-TOF mass spectrometry or by reacting the conjugate with a molar excess of a tetrazine-fluorophore and measuring the fluorescence.
-
Protocol 2: Measuring TCO-Tetrazine Ligation Kinetics via Stopped-Flow Spectrophotometry
This protocol allows for the determination of the second-order rate constant (k₂) of the TCO-tetrazine reaction.[14]
-
Reagent Preparation:
-
Prepare a stock solution of the purified mAb-PEG6-TCO conjugate from Protocol 1 in a reaction buffer (e.g., PBS) at a known concentration (e.g., 20 µM).
-
Prepare a stock solution of a chromophoric tetrazine (e.g., 3,6-di-(2-pyridyl)-s-tetrazine) in the same buffer at a known concentration (e.g., 200 µM). The tetrazine should have a distinct absorbance peak that disappears upon reaction (e.g., ~520 nm).[14]
-
-
Stopped-Flow Analysis:
-
Load the two reactant solutions into separate syringes of a stopped-flow spectrophotometer.
-
Rapidly mix equal volumes of the two solutions. The final concentrations will be half of the initial (e.g., 10 µM mAb-TCO and 100 µM Tetrazine).
-
Monitor the decay of the tetrazine absorbance at its λ_max over time (typically milliseconds to seconds).
-
-
Data Analysis:
-
Fit the resulting absorbance decay curve to a pseudo-first-order kinetic model (since the tetrazine is in excess).
-
The second-order rate constant (k₂) is calculated by dividing the observed pseudo-first-order rate constant (k_obs) by the concentration of the mAb-PEG6-TCO conjugate.
-
Visualized Workflow: Pre-Targeted Therapy
The TCO-PEG6 linker is exceptionally well-suited for pre-targeted therapeutic and imaging strategies. This approach separates the delivery of the targeting antibody from the delivery of the potent payload, minimizing systemic toxicity.
Conclusion
The PEG6 spacer is far more than a simple structural element in TCO linker design; it is a functional component that actively solves key challenges in the development of sophisticated bioconjugates. By enhancing aqueous solubility, increasing the accessibility and reactivity of the TCO moiety, and contributing to a favorable in vivo pharmacokinetic profile, the PEG6 spacer is instrumental in creating stable, potent, and effective targeted therapies. Its incorporation represents a critical design consideration for researchers in drug development, enabling the full potential of the rapid and specific TCO-tetrazine bioorthogonal reaction to be realized in complex biological systems.
References
- 1. Bot Detection [iris-biotech.de]
- 2. TCO PEG,TCO Linker - Click Chemistry Tools | AxisPharm [axispharm.com]
- 3. mdpi.com [mdpi.com]
- 4. adcreview.com [adcreview.com]
- 5. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 6. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. TCO-PEG6-NHS ester, 2353409-96-6 | BroadPharm [broadpharm.com]
- 9. TCO-PEG6-acid, 2353409-97-7 | BroadPharm [broadpharm.com]
- 10. precisepeg.com [precisepeg.com]
- 11. escholarship.org [escholarship.org]
- 12. TCO-PEG6-NHS ester, CAS 2353409-96-6 | AxisPharm [axispharm.com]
- 13. precisepeg.com [precisepeg.com]
- 14. Tetrazine‐Triggered Bioorthogonal Cleavage of trans‐Cyclooctene‐Caged Phenols Using a Minimal Self‐Immolative Linker Strategy - PMC [pmc.ncbi.nlm.nih.gov]
TCO-PEG6-acid for beginners in bioconjugation
An In-depth Technical Guide to TCO-PEG6-acid for Bioconjugation
For researchers, scientists, and drug development professionals venturing into bioconjugation, the choice of linker is paramount. This compound has emerged as a powerful and versatile tool, bridging the worlds of biological molecules and functional payloads with precision and efficiency. This guide provides a comprehensive overview of its core principles, quantitative data, experimental protocols, and key applications.
Introduction to this compound
This compound is a heterobifunctional linker molecule designed for two-step bioconjugation strategies.[1] It consists of three key components:
-
A trans-cyclooctene (TCO) group: A strained alkene that serves as a highly reactive handle for "click chemistry."[1][2]
-
A terminal carboxylic acid (-COOH) group: This functional group enables the covalent attachment to primary amines, such as the lysine residues found on proteins and antibodies.[1][2]
-
A polyethylene glycol (PEG) spacer: A six-unit PEG chain (PEG6) that is hydrophilic, flexible, and enhances the solubility and stability of the resulting conjugate.[1][3]
This molecule is a cornerstone of modern bioconjugation, particularly in the development of antibody-drug conjugates (ADCs), diagnostic probes, and functionalized nanomaterials.[1][2][3]
Physicochemical Properties and Reaction Kinetics
Understanding the fundamental properties of this compound is crucial for its effective use. The data below is compiled from various suppliers and literature sources.
| Property | Value | Source(s) |
| Chemical Formula | C24H43NO10 | [2][4] |
| Molecular Weight | ~505.6 g/mol | [1][2][4] |
| CAS Number | 2353409-97-7 | [2][4] |
| Typical Purity | ≥95% | [1][2] |
| Solubility | DMSO, DCM, DMF, Water | [2][5] |
| Storage Conditions | -20°C, desiccated, protected from light | [1][2] |
The primary utility of this compound lies in its participation in the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition, one of the fastest bioorthogonal reactions available.[6][7]
| Reaction | Reagents | Second-Order Rate Constant (k₂) | Conditions | Source(s) |
| iEDDA Cycloaddition | TCO + Tetrazine | ~2000 M⁻¹s⁻¹ | 9:1 Methanol/Water | [6] |
| iEDDA Cycloaddition | TCO + Tetrazine | >800 M⁻¹s⁻¹ | Aqueous Media | [8] |
| iEDDA Cycloaddition | TCO + Tetrazine | Up to 10⁵ M⁻¹s⁻¹ | Varies | [9] |
Note on Stability: The TCO group is conformationally strained and can isomerize to the unreactive cis-cyclooctene (CCO) isomer over time, especially in the presence of thiols or copper ions.[2][10][11] Therefore, long-term storage is not recommended, and reagents should be used fresh for best results.[2][7]
Core Chemical Reactions and Mechanisms
The power of this compound stems from its two distinct reactive handles, allowing for a controlled, two-step conjugation process.
Step 1: Amine Coupling via the Carboxylic Acid Group
The carboxylic acid is first activated to make it susceptible to nucleophilic attack by a primary amine (e.g., the ε-amine of a lysine residue on an antibody). This is typically achieved using carbodiimide chemistry, most commonly with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS) to form a more stable amine-reactive intermediate. This results in the formation of a stable amide bond.[2]
Step 2: TCO-Tetrazine Ligation (Click Chemistry)
Once the TCO moiety is attached to the first biomolecule, it is ready for the "click" reaction. The TCO group reacts with a tetrazine-modified molecule in an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition.[1][7] This reaction is exceptionally fast and selective, proceeding rapidly under physiological conditions without the need for a catalyst.[1][6] The reaction is followed by a retro-Diels-Alder reaction, which releases nitrogen gas, driving the reaction to completion.[6][12]
Experimental Protocols
The following protocols provide a detailed methodology for a typical two-step bioconjugation experiment using an antibody as the primary biomolecule.
Protocol 1: Antibody Modification with this compound
This protocol describes the covalent attachment of this compound to an antibody.
Materials:
-
Antibody (in amine-free buffer, e.g., PBS pH 7.4)
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Anhydrous DMSO
-
Reaction Buffer (e.g., PBS, pH 7.2-7.5)
-
Zeba™ Spin Desalting Columns (or equivalent for purification)
Procedure:
-
Antibody Preparation:
-
If the antibody solution contains amine-containing stabilizers (e.g., Tris, glycine, BSA), it must be purified.
-
Perform a buffer exchange into the Reaction Buffer using a desalting column or dialysis.
-
Adjust the antibody concentration to 2-5 mg/mL.
-
-
Reagent Preparation (Prepare immediately before use):
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare 100 mM stock solutions of EDC and Sulfo-NHS in reaction buffer or water.
-
-
Activation and Conjugation Reaction:
-
In a microcentrifuge tube, combine this compound (e.g., 20-fold molar excess over the antibody), EDC (40-fold molar excess), and Sulfo-NHS (40-fold molar excess). Allow this activation mixture to react for 15 minutes at room temperature.
-
Add the activated this compound mixture to the antibody solution.
-
Incubate the reaction for 2 hours at room temperature with gentle mixing.
-
-
Purification:
-
Remove the excess, unreacted TCO reagent and byproducts by purifying the TCO-labeled antibody using a desalting column appropriate for the sample volume and protein size.
-
-
Characterization (Optional but Recommended):
-
Determine the degree of labeling (DOL) using MALDI-TOF mass spectrometry or by reacting a known amount of the TCO-antibody with an excess of a tetrazine-dye and measuring the absorbance.
-
Protocol 2: TCO-Tetrazine Ligation
This protocol describes the click reaction between the TCO-labeled antibody and a tetrazine-functionalized molecule.
Materials:
-
Purified TCO-labeled antibody (from Protocol 1)
-
Tetrazine-functionalized molecule (e.g., drug, fluorescent dye)
-
Reaction Buffer (e.g., PBS, pH 7.4)
Procedure:
-
Reagent Preparation:
-
Dissolve the tetrazine-functionalized molecule in a compatible solvent (e.g., DMSO or PBS) to a known concentration.
-
-
Ligation Reaction:
-
Add the tetrazine-functionalized molecule to the solution of TCO-labeled antibody. A 1.5 to 5-fold molar excess of the tetrazine molecule is typically recommended to ensure complete reaction of the TCO sites.[8]
-
Incubate the reaction for 1-2 hours at room temperature, protected from light if using a fluorescent dye.[8]
-
-
Final Purification:
-
Purify the final antibody conjugate to remove any unreacted tetrazine molecule using a desalting column or size-exclusion chromatography.
-
-
Storage:
-
Store the final conjugate at 4°C for short-term use or at -20°C (with a cryoprotectant like glycerol) for long-term storage.
-
Applications in Research and Drug Development
The versatility of this compound enables its use in a wide array of advanced applications.
-
Antibody-Drug Conjugates (ADCs): this compound is used to link potent cytotoxic drugs to monoclonal antibodies, creating targeted therapies that deliver payloads specifically to cancer cells.[2]
-
PROTAC Development: In the field of targeted protein degradation, it serves as a linker to connect a target-binding ligand and an E3 ligase ligand in a Proteolysis-Targeting Chimera (PROTAC).[5][13]
-
Molecular Imaging and Diagnostics: Antibodies or other targeting molecules can be labeled with imaging agents (e.g., fluorescent dyes, PET radioisotopes) for use in diagnostics and in vivo imaging.[3][6]
-
Surface Modification: The linker can be used to immobilize biomolecules onto surfaces for applications in biosensors, microarrays, and creating biocompatible materials.[14][15]
References
- 1. This compound | AxisPharm [axispharm.com]
- 2. This compound, 2353409-97-7 | BroadPharm [broadpharm.com]
- 3. TCO PEG,TCO Linker - Click Chemistry Tools | AxisPharm [axispharm.com]
- 4. precisepeg.com [precisepeg.com]
- 5. TCO-PEG6-amine, CAS 2353409-94-4 | AxisPharm [axispharm.com]
- 6. TCO PEG, TCO linker, Tetrazine reactive | BroadPharm [broadpharm.com]
- 7. TCO-PEG6-amine, 2353409-94-4 | BroadPharm [broadpharm.com]
- 8. interchim.fr [interchim.fr]
- 9. Tetrazine ligation for chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Comparative Study of Click Handle Stability in Common Ligation Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. TCO click chemistry, TCO reagent | BroadPharm [broadpharm.com]
- 13. biorbyt.com [biorbyt.com]
- 14. One of PEG Applications: Surface Modification | Biopharma PEG [biochempeg.com]
- 15. Surface modification of plastic, glass and titanium by photoimmobilization of polyethylene glycol for antibiofouling - PubMed [pubmed.ncbi.nlm.nih.gov]
The Revolution in Bioconjugation: An In-depth Technical Guide to Inverse-Electron-Demand Diels-Alder Chemistry
For Researchers, Scientists, and Drug Development Professionals
The inverse-electron-demand Diels-Alder (IEDDA) reaction has emerged as a cornerstone of modern bioconjugation and a powerful tool in drug development. Its unparalleled reaction kinetics, exquisite chemoselectivity, and bioorthogonality—the ability to proceed in complex biological environments without interfering with native biochemical processes—have propelled its adoption in a wide array of applications, from cellular imaging to the construction of targeted therapeutics. This technical guide delves into the core principles of IEDDA chemistry, providing a comprehensive overview of its mechanism, key reactants, and practical applications, supplemented with detailed experimental protocols and quantitative data to facilitate its implementation in the laboratory.
Core Principles of Inverse-Electron-Demand Diels-Alder Chemistry
The IEDDA reaction is a type of pericyclic cycloaddition, specifically a [4+2] cycloaddition, between an electron-poor diene and an electron-rich dienophile.[1] This is in stark contrast to the "normal" Diels-Alder reaction, which involves an electron-rich diene and an electron-poor dienophile.[2] The unique reactivity of the IEDDA reaction is governed by frontier molecular orbital (FMO) theory, which dictates that the reaction rate is primarily controlled by the energy gap between the Highest Occupied Molecular Orbital (HOMO) of the dienophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the diene.[3][4] In the case of IEDDA, this energy gap is exceptionally small, leading to remarkably fast reaction rates.[3][4]
The most prominent dienes used in IEDDA reactions are 1,2,4,5-tetrazines, which are highly electron-deficient aromatic heterocycles.[1][4] Their reactivity can be finely tuned by the introduction of electron-withdrawing substituents, which further lower the LUMO energy and accelerate the reaction.[4] Conversely, the most effective dienophiles are electron-rich, strained alkenes and alkynes, such as trans-cyclooctenes (TCOs) and cyclopropenes.[4][5] The inherent ring strain in these molecules raises the HOMO energy of the dienophile, thereby narrowing the HOMO-LUMO gap and dramatically increasing the reaction rate.[6]
The IEDDA reaction typically proceeds through a concerted [4+2] cycloaddition to form an unstable bicyclic intermediate.[7] This intermediate then rapidly undergoes a retro-Diels-Alder reaction, irreversibly releasing a molecule of nitrogen gas (N₂) and forming a stable dihydropyridazine product.[8][9] The release of N₂ provides a strong thermodynamic driving force for the reaction, rendering it essentially irreversible.[8]
Quantitative Data: A Comparative Analysis of IEDDA Reaction Kinetics
The second-order rate constants (k₂) of IEDDA reactions are a key indicator of their efficiency, particularly for applications in dilute biological systems. The following table summarizes the rate constants for various diene-dienophile pairs, highlighting the impact of reactant structure on reaction kinetics.
| Diene | Dienophile | Second-Order Rate Constant (k₂ in M⁻¹s⁻¹) | Reference |
| 3,6-di-(2-pyridyl)-s-tetrazine | trans-cyclooctene (TCO) | ~2000 | [10] |
| Methyl-substituted tetrazine | trans-cyclooctene (TCO) | ~1000 | [11] |
| Hydrogen-substituted tetrazine | trans-cyclooctene (TCO) | up to 30,000 | [12] |
| 3,6-dipyridin-2-yl-1,2,4,5-tetrazine | norbornene | 0.24 - 1.9 | [13] |
| Diphenyl-tetrazine | trans-cyclooctene (TCO) | 160 times faster than parent TCO with strained derivative | [14] |
| Pyridyl-methyl-tetrazine (PyMe-Tz) | Arylethynyltrifluoroborate (with Al³⁺) | ~0.2 | [13] |
| Dipyridyl-tetrazine (dPy-Tz) | Arylethynyltrifluoroborate (with Al³⁺) | ~4.9 | [13] |
| 2-pyrone | Bicyclononyne (BCN) | ~0.1 | [15] |
Key Experimental Protocols
The following sections provide detailed methodologies for the synthesis of common IEDDA reactants and a general protocol for protein bioconjugation.
General Synthesis of 1,2,4,5-Tetrazines
This protocol describes a general method for the synthesis of various 1,2,4,5-tetrazines.[3]
Materials:
-
Appropriate carbonitrile, imidate ester, or amidine starting material
-
Hydrazine (anhydrous)
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl), 2% aqueous solution
-
Nitrogen gas (N₂)
-
Appropriate organic solvents for purification (e.g., dichloromethane, ethyl acetate)
-
Silica gel for column chromatography
Procedure:
-
In a fume hood, combine 2 mmol of the chosen nitrile, imidate ester, or amidine with 10 mmol of formamidine acetate, acetamidine hydrochloride, 2-cyanopyridine, or pyrimidine-2-carbonitrile under a nitrogen atmosphere.
-
Slowly add 2 mL of anhydrous hydrazine to the solid mixture with stirring. Caution: This reaction generates ammonia gas and should be performed in a well-ventilated fume hood.
-
Allow the reaction to proceed at room temperature for the appropriate time (this will vary depending on the starting materials).
-
After the reaction is complete, carefully quench the reaction mixture with water.
-
To the aqueous mixture, add a solution of NaNO₂ in water, followed by the addition of 2% aqueous HCl to oxidize the dihydrotetrazine intermediate to the desired tetrazine. The appearance of a characteristic pink or red color indicates the formation of the tetrazine.
-
Extract the crude tetrazine into an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the pure tetrazine.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Synthesis of a trans-Cyclooctene (TCO) Derivative
This protocol outlines a method for the diastereoselective synthesis of functionalized trans-cyclooctenes.[16]
Materials:
-
cis-cyclooct-4-enone
-
Appropriate organometallic nucleophile (e.g., organolithium or Grignard reagent)
-
Anhydrous solvents (e.g., tetrahydrofuran, diethyl ether)
-
Quenching agent (e.g., saturated aqueous ammonium chloride)
-
Organic solvents for extraction and purification (e.g., ethyl acetate, hexanes)
-
Silica gel for column chromatography
Procedure:
-
Prepare trans-cyclooct-4-enone from cis-cyclooct-4-enone via photochemical isomerization using a flow photochemistry setup.
-
In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the trans-cyclooct-4-enone in an appropriate anhydrous solvent.
-
Cool the solution to the desired temperature (typically -78 °C).
-
Slowly add the organometallic nucleophile to the stirred solution.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a suitable quenching agent.
-
Allow the mixture to warm to room temperature and extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired TCO derivative.
-
Characterize the product by NMR spectroscopy and mass spectrometry to confirm its structure and stereochemistry.
Protocol for Protein Labeling via Tetrazine-TCO Ligation
This protocol provides a general procedure for the conjugation of a tetrazine-functionalized molecule to a TCO-modified protein.[8]
Materials:
-
TCO-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
Tetrazine-functionalized molecule (e.g., a fluorescent dye or drug) dissolved in a compatible solvent (e.g., DMSO)
-
Reaction buffer (e.g., PBS, pH 6.0-9.0)
-
Spin desalting columns or size-exclusion chromatography system for purification
Procedure:
-
Protein Preparation: Prepare a solution of the TCO-modified protein in the chosen reaction buffer at a known concentration.
-
Tetrazine Solution Preparation: Prepare a stock solution of the tetrazine-functionalized molecule in a minimal amount of a water-miscible organic solvent like DMSO.
-
Ligation Reaction: Add the tetrazine solution to the protein solution. The molar ratio of tetrazine to protein can be varied depending on the desired degree of labeling, but a slight excess of the tetrazine is often used.
-
Incubation: Gently mix the reaction mixture and incubate at room temperature or 37 °C. The reaction time will depend on the specific reactants and their concentrations but is often complete within minutes to an hour. The reaction can be monitored by observing the disappearance of the characteristic pink/red color of the tetrazine.[8]
-
Purification: Remove the excess, unreacted tetrazine from the protein conjugate using a spin desalting column or size-exclusion chromatography.
-
Characterization: Characterize the resulting protein conjugate using appropriate analytical techniques such as UV-Vis spectroscopy (to confirm the disappearance of the tetrazine absorbance), SDS-PAGE (to observe the increase in molecular weight), and mass spectrometry (to determine the precise mass of the conjugate).
Visualizing IEDDA Chemistry: Reaction Mechanism and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the core concepts of IEDDA chemistry.
Caption: The reaction mechanism of the inverse-electron-demand Diels-Alder (IEDDA) reaction.
Caption: A typical experimental workflow for protein bioconjugation using IEDDA chemistry.
Applications in Drug Development and Beyond
The remarkable features of the IEDDA reaction have led to its widespread application in various fields, particularly in drug development and chemical biology.
-
Targeted Drug Delivery: IEDDA chemistry enables the precise conjugation of potent cytotoxic drugs to targeting moieties such as antibodies or peptides, creating antibody-drug conjugates (ADCs) or peptide-drug conjugates.[17] This strategy allows for the selective delivery of the therapeutic payload to diseased cells, minimizing off-target toxicity.[17]
-
Pretargeting Strategies: In this approach, a modified antibody is first administered to accumulate at the target site. Subsequently, a smaller, radiolabeled tetrazine is injected, which rapidly reacts with the antibody-bound dienophile in vivo. This "pretargeting" strategy is particularly advantageous for radioimmunotherapy and PET imaging, as it allows for the use of short-lived radioisotopes and improves the target-to-background signal ratio.[3]
-
Live Cell Imaging: The bioorthogonality and rapid kinetics of the IEDDA reaction make it an ideal tool for labeling and visualizing specific biomolecules in living cells and organisms without perturbing their natural functions.[7]
-
Biomaterials and Hydrogel Formation: IEDDA chemistry is increasingly being used to create well-defined hydrogels and other biomaterials for applications in tissue engineering and drug delivery.[18] The catalyst-free nature of the reaction allows for the encapsulation of sensitive biological materials, such as cells, within the hydrogel matrix.[18]
Conclusion
The inverse-electron-demand Diels-Alder reaction has fundamentally transformed the landscape of bioconjugation. Its exceptional speed, selectivity, and biocompatibility have provided researchers with an invaluable tool for the precise chemical modification of biological systems. As our understanding of this powerful reaction continues to grow, so too will its applications in addressing complex challenges in medicine and biology, paving the way for the development of next-generation diagnostics, therapeutics, and research tools.
References
- 1. broadpharm.com [broadpharm.com]
- 2. edusj.uomosul.edu.iq [edusj.uomosul.edu.iq]
- 3. Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. IEDDA: An Attractive Bioorthogonal Reaction for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Inverse electron demand Diels–Alder reactions in chemical biology - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C7CS00184C [pubs.rsc.org]
- 7. Inverse Electron Demand Diels-Alder Reaction - Creative Biolabs [creative-biolabs.com]
- 8. broadpharm.com [broadpharm.com]
- 9. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Application of the Inverse-Electron-Demand Diels-Alder Reaction for Metabolic Glycoengineering - PMC [pmc.ncbi.nlm.nih.gov]
- 11. atto-tec.com [atto-tec.com]
- 12. 1,2,3,5-Tetrazines: A General Synthesis, Cycloaddition Scope, and Fundamental Reactivity Patterns - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Arylethynyltrifluoroborate Dienophiles for on Demand Activation of IEDDA Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. thieme-connect.com [thieme-connect.com]
- 16. General, Divergent Platform for Diastereoselective Synthesis of trans-Cyclooctenes with High Reactivity and Favorable Physiochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 17. An optimized protocol for the synthesis of peptides Containing trans-Cyclooctene and Bicyclononyne Dienophiles as useful multifunctional bioorthogonal probes [rephip.unr.edu.ar]
- 18. researchgate.net [researchgate.net]
TCO-PEG6-acid: A Technical Guide to Safe Handling and Application
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the safety and handling guidelines for TCO-PEG6-acid, a heterobifunctional linker crucial for advancements in bioconjugation, drug delivery, and diagnostic probe development. This compound integrates a strained trans-cyclooctene (TCO) group for rapid, catalyst-free click chemistry with a carboxylic acid for covalent modification of amine-containing biomolecules. The inclusion of a six-unit polyethylene glycol (PEG) spacer enhances solubility and reduces steric hindrance. Given its increasing use in complex biological systems, a thorough understanding of its properties and safe handling is paramount.
Chemical and Physical Properties
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, data from structurally similar compounds, such as TCO-PEG4-acid and TCO-PEG10-acid, provide valuable insights into its general characteristics.
| Property | Value | Source |
| Molecular Formula | C20H35NO8 | [1] |
| Molecular Weight | 417.5 g/mol | [1] |
| Appearance | Colorless to slightly yellow oil | [2] |
| Solubility | Soluble in DMSO, DCM, DMF | [1] |
| Purity | ≥ 95% (HPLC) | [1][2] |
Safety and Handling
The primary safety considerations for this compound revolve around its reactivity and potential for isomerization. The information presented here is synthesized from safety data for similar TCO-PEG linkers and general laboratory best practices.
Hazard Identification
An official hazard classification for this compound is not established. However, based on the Safety Data Sheet for TCO-PEG4-NHS Ester, it is not expected to be a hazardous substance under normal use.[3] As a proactive safety measure, it is prudent to handle the compound as potentially irritating to the eyes, skin, and respiratory tract.
First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, seek medical attention.[3] |
| Skin Contact | Wash the affected area thoroughly with soap and water.[3] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention if irritation persists.[3] |
| Ingestion | Do not induce vomiting. Rinse mouth with water. If the individual is conscious, give them water to drink. Seek medical attention.[3] |
Personal Protective Equipment (PPE)
To ensure laboratory safety, the following personal protective equipment should be worn when handling this compound:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile).
-
Skin and Body Protection: A laboratory coat and appropriate footwear.
Storage and Stability
Proper storage is critical to maintain the reactivity of this compound.
| Condition | Recommendation | Rationale |
| Temperature | Store at -20°C.[1][4] | To minimize thermal degradation and isomerization. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) and desiccated. | The TCO group is sensitive to oxidation and moisture. |
| Light | Protect from light. | To prevent light-induced degradation. |
| Long-term Storage | Not recommended due to the short half-life of the TCO group.[1][4] | The TCO group can isomerize to the less reactive cis-cyclooctene (CCO) form over time, reducing its efficacy in click chemistry reactions.[1][4] |
For optimal performance, it is recommended to use freshly prepared solutions of this compound and avoid repeated freeze-thaw cycles.
Experimental Protocols: TCO-Tetrazine Ligation
The primary application of this compound is its participation in the inverse-electron-demand Diels-Alder cycloaddition (IEDDA) with a tetrazine-functionalized molecule. This bioorthogonal reaction is known for its exceptionally fast kinetics and high specificity, proceeding readily in aqueous environments without the need for a catalyst.[5]
General Protocol for Protein Labeling and Conjugation
This protocol outlines a general workflow for the labeling of a protein with this compound followed by conjugation to a tetrazine-modified molecule.
Materials:
-
Protein of interest in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous DMSO or DMF
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) for carboxyl activation
-
Tetrazine-functionalized molecule
-
Quenching reagent (e.g., Tris or hydroxylamine)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Protein Preparation: Ensure the protein solution is at an appropriate concentration and in a buffer free of primary amines if targeting the carboxylic acid of this compound.
-
Activation of this compound (Amide Coupling):
-
Dissolve this compound in anhydrous DMSO or DMF to prepare a stock solution.
-
In a separate reaction, activate the carboxylic acid of this compound using EDC and NHS to form an NHS ester.
-
Add the activated TCO-PEG-NHS ester to the protein solution. The molar excess of the TCO linker will depend on the protein and the desired degree of labeling.
-
Incubate the reaction for 1-2 hours at room temperature or 4°C.
-
-
Quenching and Purification:
-
Quench the reaction by adding a quenching reagent to consume any unreacted NHS ester.
-
Remove excess, unreacted this compound using a desalting column or dialysis.
-
-
TCO-Tetrazine Ligation:
-
Add the tetrazine-functionalized molecule to the TCO-labeled protein. A slight molar excess of the tetrazine is often used.
-
The reaction is typically rapid and can be incubated for 30 minutes to 2 hours at room temperature.[6]
-
-
Final Purification: Purify the final conjugate using size-exclusion chromatography or other appropriate methods to remove any unreacted tetrazine.
Visualizing Experimental Workflows
This compound Bioconjugation Workflow
References
- 1. TCO-PEG4-acid, 1802913-21-8 | BroadPharm [broadpharm.com]
- 2. chemimpex.com [chemimpex.com]
- 3. prod-vector-labs-wordpress-media.s3.amazonaws.com:443 [prod-vector-labs-wordpress-media.s3.amazonaws.com:443]
- 4. TCO-PEG10-acid | BroadPharm [broadpharm.com]
- 5. broadpharm.com [broadpharm.com]
- 6. interchim.fr [interchim.fr]
The Core Attributes of TCO-PEG6-acid: An In-depth Technical Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the key features, experimental protocols, and applications of TCO-PEG6-acid, a versatile heterobifunctional linker. This document details its chemical properties, bioconjugation capabilities, and role in advancing targeted therapeutics.
This compound is a powerful tool in the field of bioconjugation and drug development, integrating a Trans-Cyclooctene (TCO) group, a six-unit polyethylene glycol (PEG) spacer, and a terminal carboxylic acid.[1] This unique combination of functionalities allows for a two-pronged approach to molecular assembly: the TCO group participates in extremely rapid and selective copper-free click chemistry with tetrazine-modified molecules, while the carboxylic acid enables the formation of stable amide bonds with primary amines.[1][2] The hydrophilic PEG6 spacer enhances solubility, reduces steric hindrance, and provides flexibility to the conjugated molecules.[1] These characteristics make this compound an ideal linker for constructing complex biomolecular architectures such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).
Quantitative Data Summary
For ease of comparison, the key quantitative data for this compound are summarized in the table below.
| Property | Value | Reference |
| Chemical Formula | C24H43NO10 | [1][2] |
| Molecular Weight | 505.60 g/mol | [1][2] |
| CAS Number | 2353409-97-7 | [1][2] |
| Purity | ≥95% | [1][2] |
| Solubility | DMSO, DCM, DMF | [2] |
| Storage Condition | -20°C, protected from moisture and light | [1][2] |
Key Features and Applications
The unique trifecta of a TCO group, a PEG spacer, and a carboxylic acid endows this compound with a versatile set of features, making it suitable for a wide range of applications in chemical biology and drug discovery.
Heterobifunctional Reactivity
The core advantage of this compound lies in its dual reactivity. The TCO moiety is primed for bioorthogonal ligation with tetrazines via an inverse electron-demand Diels-Alder (IEDDA) reaction.[1][2] This "click chemistry" reaction is exceptionally fast and proceeds efficiently under physiological conditions without the need for a copper catalyst, which can be toxic to cells.[1] Simultaneously, the terminal carboxylic acid can be activated to react with primary amines, forming robust amide linkages. This dual functionality allows for the sequential or orthogonal conjugation of two different molecules.
The Role of the PEG6 Spacer
The polyethylene glycol (PEG) spacer plays a crucial role in the functionality of the linker. The six ethylene glycol units impart hydrophilicity, which can improve the solubility of the resulting bioconjugate in aqueous buffers.[2] Furthermore, the flexibility and length of the PEG chain can help to overcome steric hindrance between the conjugated molecules, ensuring that their biological activity is retained.
Applications in Targeted Therapeutics
This compound is increasingly being utilized in the development of targeted therapies, most notably in the construction of Antibody-Drug Conjugates (ADCs) and PROTACs.
-
Antibody-Drug Conjugates (ADCs): In ADCs, a potent cytotoxic drug is linked to a monoclonal antibody that specifically targets a tumor-associated antigen. This compound can be used to attach the drug to the antibody. For instance, the carboxylic acid can be coupled to an amine-containing drug, and the TCO group can then be reacted with a tetrazine-modified antibody. This approach allows for the precise control over the drug-to-antibody ratio (DAR), a critical parameter for ADC efficacy and safety.
-
PROTACs: PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation by the proteasome. This compound can serve as the linker connecting the target-binding ligand and the E3 ligase-binding ligand. Its flexible nature can be critical for enabling the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase.
Experimental Protocols
Detailed methodologies for the two key reactions involving this compound are provided below.
Protocol 1: TCO-Tetrazine Ligation (Copper-Free Click Chemistry)
This protocol describes the general procedure for conjugating a TCO-modified molecule (prepared using this compound) to a tetrazine-modified molecule.
Materials:
-
TCO-functionalized molecule
-
Tetrazine-functionalized molecule
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4
-
Solvent (if needed for dissolving reactants): DMSO or DMF
Procedure:
-
Dissolve the TCO-functionalized molecule and the tetrazine-functionalized molecule in the reaction buffer. If solubility is an issue, a minimal amount of a water-miscible organic solvent like DMSO or DMF can be used to prepare stock solutions, which are then added to the aqueous buffer.
-
Mix the TCO- and tetrazine-containing solutions. A slight molar excess (1.1-1.5 equivalents) of one reactant is often used to ensure complete consumption of the limiting reagent.
-
The reaction is typically rapid and can be allowed to proceed at room temperature for 1-2 hours. For very dilute solutions, the reaction time may be extended.
-
The progress of the reaction can be monitored by LC-MS or by observing the disappearance of the characteristic pink/red color of the tetrazine.
-
Purify the resulting conjugate using standard techniques such as size-exclusion chromatography (SEC) or dialysis to remove any unreacted starting materials.
Protocol 2: Amide Coupling via EDC/NHS Chemistry
This protocol outlines the steps for conjugating the carboxylic acid of this compound to a primary amine-containing molecule using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).
Materials:
-
This compound
-
Amine-containing molecule
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: PBS, pH 7.2-7.5
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or hydroxylamine
-
Solvent: Anhydrous DMSO or DMF
Procedure:
-
Dissolve this compound in anhydrous DMSO or DMF to prepare a stock solution.
-
In a separate tube, dissolve the amine-containing molecule in the Coupling Buffer.
-
To activate the carboxylic acid of this compound, add the this compound stock solution to the Activation Buffer.
-
Add a 2- to 10-fold molar excess of EDC and NHS (or Sulfo-NHS) to the this compound solution. Let the activation reaction proceed for 15-30 minutes at room temperature.
-
Add the activated this compound solution to the solution of the amine-containing molecule.
-
Allow the coupling reaction to proceed for 2 hours at room temperature or overnight at 4°C.
-
Quench the reaction by adding the Quenching Solution to a final concentration of 10-50 mM and incubate for 15 minutes.
-
Purify the TCO-PEG6-amine conjugate using dialysis, desalting columns, or chromatography to remove unreacted reagents and byproducts.
Visualizing Workflows and Pathways
To further illustrate the utility of this compound, the following diagrams, generated using the DOT language, depict a typical experimental workflow and a relevant signaling pathway.
Caption: Experimental workflow for the synthesis of an Antibody-Drug Conjugate (ADC) using this compound.
References
Methodological & Application
Application Notes and Protocols: TCO-PEG6-acid for Antibody Labeling
Audience: Researchers, scientists, and drug development professionals.
Introduction
TCO-PEG6-acid is a heterobifunctional linker designed for the versatile modification of biomolecules.[1] It incorporates a trans-cyclooctene (TCO) group for bioorthogonal "click" chemistry and a terminal carboxylic acid for covalent attachment to primary amines.[1][2] The TCO moiety enables rapid, copper-free ligation with tetrazine-modified molecules through an inverse-electron-demand Diels-Alder (IEDDA) reaction.[1][2][3] This highly selective and fast reaction is ideal for applications in complex biological systems, including pretargeted imaging and drug delivery.[4][5]
The integrated six-unit polyethylene glycol (PEG6) spacer enhances the solubility of the linker and the resulting conjugate in aqueous buffers, reduces steric hindrance, and can help to minimize aggregation.[1][2][6][7] The carboxylic acid group allows for the stable conjugation to primary amines, such as the lysine residues present on the surface of antibodies, through the formation of an amide bond.[1][2] This reaction typically requires activation with coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide).
These application notes provide a detailed protocol for the labeling of antibodies with this compound, characterization of the conjugate, and an overview of its application in pretargeted strategies.
Chemical Structure and Properties
| Property | Value | Reference |
| Chemical Name | This compound | [2] |
| Molecular Formula | C24H43NO10 | [2][8] |
| Molecular Weight | 505.6 g/mol | [2][8] |
| CAS Number | 2353409-97-7 | [2][8] |
| Purity | ≥95% | [1] |
| Solubility | DMSO, DMF, DCM | [2] |
| Storage | Store at -20°C, protected from moisture and light.[1] TCO compounds are not recommended for long-term storage as they can isomerize to the non-reactive cis-cyclooctene (CCO) form.[2] |
Experimental Protocols
Materials and Equipment
-
Reagents:
-
This compound
-
Antibody of interest (in a buffer free of primary amines, e.g., PBS)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS) or Sulfo-NHS
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Desalting columns (e.g., PD-10)
-
Amicon Ultra centrifugal filters
-
-
Equipment:
-
Microcentrifuge
-
UV-Vis Spectrophotometer
-
pH meter
-
Vortex mixer
-
Pipettes and tips
-
Workflow for Antibody Labeling
The overall process involves the activation of the this compound, conjugation to the antibody, and subsequent purification of the labeled antibody.
Caption: Experimental workflow for this compound antibody labeling.
Detailed Protocol: Antibody Labeling
This protocol is a general guideline and may require optimization based on the specific antibody and desired degree of labeling.
-
Reagent Preparation:
-
Prepare a 10 mg/mL stock solution of this compound in anhydrous DMSO.
-
Prepare a 10 mg/mL stock solution of EDC in anhydrous DMSO or cold, sterile water.
-
Prepare a 10 mg/mL stock solution of NHS (or Sulfo-NHS) in anhydrous DMSO or cold, sterile water.
-
Ensure the antibody is at a concentration of 1-10 mg/mL in an amine-free buffer like PBS at pH 7.2-7.5.
-
-
Activation of this compound:
-
In a microcentrifuge tube, combine the this compound, EDC, and NHS solutions. A molar ratio of 1:1.5:1.5 (TCO-acid:EDC:NHS) is a good starting point.
-
Incubate the mixture for 15-30 minutes at room temperature to form the TCO-PEG6-NHS ester.
-
-
Conjugation to Antibody:
-
Add the freshly activated TCO-PEG6-NHS ester solution to the antibody solution. The molar excess of the TCO linker to the antibody will determine the final degree of labeling. Start with a 10- to 20-fold molar excess.
-
Incubate the reaction for 1-2 hours at room temperature with gentle mixing.
-
Quench the reaction by adding a quenching buffer (e.g., Tris-HCl) to a final concentration of 50-100 mM. Incubate for 15 minutes.
-
-
Purification:
-
Remove the unreacted TCO linker and byproducts by buffer exchange using a desalting column (e.g., PD-10) pre-equilibrated with the desired storage buffer (e.g., PBS).
-
Alternatively, use centrifugal filtration devices for buffer exchange and concentration of the labeled antibody.
-
Characterization of TCO-Antibody Conjugate
-
Degree of Labeling (DOL): The number of TCO molecules per antibody can be estimated using MALDI-TOF mass spectrometry by comparing the molecular weight of the conjugated antibody to the unconjugated antibody.
-
Purity and Aggregation: Analyze the purified conjugate by SDS-PAGE to check for purity and potential aggregation.
-
Immunoreactivity: The binding affinity of the TCO-labeled antibody to its target antigen should be assessed using methods like ELISA or surface plasmon resonance (SPR) to ensure that the conjugation process has not compromised its function.
Quantitative Data Summary
The degree of TCO modification can significantly impact the in vivo pharmacokinetics of the antibody.[9] It is crucial to optimize the labeling ratio to achieve sufficient reactivity for pretargeting without negatively affecting the antibody's distribution and clearance.
| Antibody | Molar Excess of TCO Linker | TCOs per Antibody (DOL) | Effect on Pharmacokinetics | Reference |
| Herceptin | Not specified | 1 | Increased liver uptake, decreased tumor uptake | [9] |
| Anti-Aβ mAb | 100 eq. | 7 | Affinity not drastically altered | [4] |
| Anti-Aβ mAb | 500 eq. | 18 | Affinity not drastically altered | [4] |
| Anti-Aβ mAb | 1000 eq. | 19 | Affinity not drastically altered | [4] |
| Anti-HER2 | Not specified | 2 to 6 (site-specific) | No variation in pharmacokinetics with stoichiometry | [5] |
| U36 (anti-CD44v6) | High | 27 | Significantly increased liver accumulation | [10] |
| U36 (anti-CD44v6) | Low | 6 | Reduced liver uptake compared to high DOL | [10] |
Application: Pretargeted Imaging
TCO-modified antibodies are powerful tools for pretargeted imaging strategies.[4][5] This approach separates the slow antibody targeting phase from the rapid imaging phase, allowing for the use of short-lived radioisotopes and potentially improving image contrast.
Pretargeting Workflow
References
- 1. This compound | AxisPharm [axispharm.com]
- 2. This compound, 2353409-97-7 | BroadPharm [broadpharm.com]
- 3. Tetrazine ligation: fast bioconjugation based on inverse-electron-demand Diels-Alder reactivity. | Sigma-Aldrich [sigmaaldrich.com]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. Site-specific conjugation allows modulation of click reaction stoichiometry for pretargeted SPECT imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhancing Reactivity for Bioorthogonal Pretargeting by Unmasking Antibody Conjugated trans-Cyclooctenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. precisepeg.com [precisepeg.com]
- 9. jnm.snmjournals.org [jnm.snmjournals.org]
- 10. Pretargeted PET Imaging with a TCO-Conjugated Anti-CD44v6 Chimeric mAb U36 and [89Zr]Zr-DFO-PEG5-Tz - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Step-by-Step Guide for Protein Conjugation with TCO-PEG6-acid
Audience: Researchers, scientists, and drug development professionals.
This document provides a detailed protocol for the covalent labeling of proteins with TCO-PEG6-acid. This process enables the site-specific modification of proteins, preparing them for subsequent, highly efficient and bioorthogonal "click chemistry" reactions with tetrazine-containing molecules.
Introduction
The inverse-electron demand Diels-Alder (IEDDA) cycloaddition between a trans-cyclooctene (TCO) and a tetrazine (Tz) is a premier bioorthogonal reaction known for its exceptional speed, selectivity, and biocompatibility.[1][2] This "click chemistry" ligation proceeds rapidly under physiological conditions without the need for cytotoxic catalysts, making it an ideal tool for creating well-defined protein conjugates for various applications, including antibody-drug conjugates (ADCs), in-vivo imaging, and proteomics.[2][3]
This compound is a heterobifunctional linker designed to introduce a TCO moiety onto a protein.[4][5] The molecule consists of three key components:
-
A trans-cyclooctene (TCO) group for subsequent reaction with a tetrazine.
-
A hydrophilic polyethylene glycol (PEG) spacer (PEG6) which enhances water solubility, improves reaction efficiency, and reduces steric hindrance.[1][5]
-
A terminal carboxylic acid that can be activated to react with primary amines (e.g., the side chains of lysine residues) on the surface of a protein to form a stable amide bond.[4]
This protocol details the two-stage process: first, the activation of the carboxylic acid and its conjugation to the protein; and second, the subsequent bioorthogonal ligation with a tetrazine-modified molecule.
Data Presentation
Table 1: Key Reagent Properties
| Reagent | Molecular Formula | Molecular Weight ( g/mol ) | Storage | Solubility |
| This compound | C24H43NO10 | 505.6 | -20°C[4] | DMSO, DMF, DCM[4] |
| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | C8H17N3·HCl | 191.7 | -20°C | Water |
| Sulfo-NHS (N-Hydroxysulfosuccinimide) | C4H4NNaO6S | 217.1 | 4°C | Water |
Note: TCO compounds have a limited shelf life and are not recommended for long-term storage as they can isomerize to the unreactive cis-cyclooctene (CCO) form.[4][6]
Table 2: Recommended Reaction Parameters for Protein Labeling
| Parameter | Recommended Range | Notes |
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations can improve reaction efficiency. |
| Reaction Buffer | Amine-free buffer (e.g., MES, HEPES, PBS) | Avoid buffers containing primary amines (e.g., Tris) as they will compete in the reaction. |
| Reaction pH | 7.0 - 8.0 | Optimal range for NHS-ester coupling to primary amines.[1] |
| Molar Excess of this compound over Protein | 10 - 30 fold | The optimal ratio depends on the protein and the desired degree of labeling; may require optimization. |
| Molar Excess of EDC/Sulfo-NHS over this compound | 1.5 - 2.5 fold | Ensures efficient activation of the carboxylic acid. |
| Reaction Temperature | Room Temperature (20-25°C) | |
| Reaction Time | 1 - 2 hours |
Experimental Protocols
This section is divided into three parts: activating and labeling the protein with this compound, purifying the resulting TCO-labeled protein, and performing the downstream click reaction.
Part A: Protein Labeling with this compound
This protocol describes the activation of the this compound's carboxylic group using EDC and Sulfo-NHS to form a water-soluble and amine-reactive Sulfo-NHS ester, which then reacts with the protein.
Materials:
-
Protein of interest
-
This compound
-
EDC
-
Sulfo-NHS
-
Reaction Buffer (e.g., Phosphate Buffered Saline, pH 7.4)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Quenching Buffer (1M Tris-HCl, pH 8.0)
Procedure:
-
Prepare the Protein:
-
Buffer exchange the protein into the Reaction Buffer to a final concentration of 1-5 mg/mL.[1] Ensure any buffers containing primary amines (e.g., Tris) are completely removed.
-
-
Prepare Reagent Stock Solutions:
-
Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.[1]
-
Prepare 100 mM stock solutions of EDC and Sulfo-NHS in the Reaction Buffer. These solutions should be used immediately.
-
-
Calculate Reagent Volumes:
-
This compound: Determine the volume needed for a 20-fold molar excess relative to the protein.
-
Volume = (20 * [Protein Moles]) / [TCO Stock Concentration]
-
-
EDC & Sulfo-NHS: Determine the volume needed for a 2-fold molar excess relative to the this compound.
-
Volume = (2 * [this compound Moles]) / [EDC or Sulfo-NHS Stock Concentration]
-
-
-
Activation and Conjugation Reaction:
-
In a microcentrifuge tube, combine the calculated volume of the 10 mM this compound stock with the calculated volumes of 100 mM EDC and 100 mM Sulfo-NHS.
-
Incubate this activation mixture for 15 minutes at room temperature.
-
Add the activated this compound mixture to the protein solution.
-
Incubate the reaction for 1-2 hours at room temperature with gentle mixing.
-
-
Stop the Reaction:
-
Add Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM.[1]
-
Incubate for 10-15 minutes at room temperature to ensure any unreacted Sulfo-NHS esters are hydrolyzed or quenched.
-
Part B: Purification of TCO-Labeled Protein
To ensure high efficiency in the subsequent click reaction, it is crucial to remove excess, unreacted TCO reagent and other small molecules.
Materials:
-
Desalting spin column or dialysis cassette
-
Appropriate storage buffer (e.g., PBS, pH 7.4)
Procedure (using a desalting spin column):
-
Equilibrate the Column: Equilibrate the desalting spin column with the desired final storage buffer according to the manufacturer's instructions.
-
Apply Sample: Load the quenched reaction mixture from Part A onto the equilibrated column.
-
Centrifuge: Centrifuge the column according to the manufacturer's protocol.
-
Collect Protein: The purified, TCO-labeled protein will be in the eluate. The smaller, unreacted molecules will be retained in the column matrix.
Part C: Downstream TCO-Tetrazine Click Reaction
The purified TCO-labeled protein is now ready for the bioorthogonal click reaction.
Procedure:
-
Add the tetrazine-containing molecule to the purified TCO-labeled protein in a suitable reaction buffer. A 1.5 to 5-fold molar excess of the tetrazine reagent over the TCO-protein is typically recommended to ensure complete ligation.[1]
-
Incubate the reaction for 30-60 minutes at room temperature. The TCO-tetrazine reaction is exceptionally fast, with kinetics often exceeding 800 M⁻¹s⁻¹, leading to rapid conjugate formation.[1][2]
-
The final conjugate may be purified by size-exclusion chromatography if necessary to remove any excess tetrazine reagent.
Mandatory Visualizations
Caption: Experimental workflow for protein labeling with this compound.
References
- 1. interchim.fr [interchim.fr]
- 2. vectorlabs.com [vectorlabs.com]
- 3. TCO (trans-cyclooctene) Reagents for Bioconjugate Reactions | TCI AMERICA [tcichemicals.com]
- 4. This compound, 2353409-97-7 | BroadPharm [broadpharm.com]
- 5. This compound | AxisPharm [axispharm.com]
- 6. TCO-PEG6-amine, 2353409-94-4 | BroadPharm [broadpharm.com]
Application Notes: Amine Coupling of TCO-PEG6-Acid using EDC/NHS Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
This application note provides a detailed protocol for the covalent conjugation of TCO-PEG6-acid to primary amine-containing molecules, such as proteins, antibodies, or peptides, using the carbodiimide crosslinker chemistry of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS). This method results in the formation of a stable amide bond, creating a bioconjugate that incorporates a trans-cyclooctene (TCO) moiety. The TCO group is a key component in bioorthogonal chemistry, enabling highly specific and efficient "click" reactions with tetrazine-labeled molecules, even in complex biological environments.[1][2] The inclusion of a polyethylene glycol (PEG) spacer enhances the solubility and reduces steric hindrance of the final conjugate.[1]
The described two-step protocol is favored for biomolecules containing both amine and carboxyl groups to minimize self-conjugation and polymerization.[3] It involves the initial activation of the carboxylic acid group on this compound with EDC and NHS to form a more stable amine-reactive NHS ester. This intermediate then efficiently reacts with primary amines on the target molecule to form the desired conjugate.
Chemical Principle
The amine coupling reaction proceeds in two main steps. First, EDC activates the carboxyl group of this compound, forming a highly reactive O-acylisourea intermediate.[1] This intermediate is susceptible to hydrolysis, which would regenerate the carboxylic acid. To improve the efficiency and stability of the reaction, NHS is added to convert the O-acylisourea intermediate into a semi-stable NHS ester.[1][2] This NHS ester is less prone to hydrolysis and reacts specifically with primary amines at a slightly alkaline pH to form a stable amide bond, releasing NHS.[2]
Caption: Reaction mechanism of EDC/NHS-mediated amine coupling.
Experimental Workflow Overview
The overall experimental workflow consists of several key stages: preparation of reagents, activation of this compound, conjugation to the amine-containing molecule, quenching of the reaction, and finally, purification and characterization of the conjugate.
Caption: General experimental workflow for this compound conjugation.
Materials and Reagents
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Amine-containing molecule (e.g., protein, antibody, peptide)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M hydroxylamine, pH 8.5
-
Purification column (e.g., size-exclusion chromatography, affinity chromatography)
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
Recommended Reaction Conditions
The efficiency of the coupling reaction is influenced by several factors, including the molar ratio of reactants, pH, temperature, and reaction time. The following tables provide recommended starting conditions for optimization.
Table 1: Molar Ratios of Reactants
| Reactant | Recommended Molar Excess (relative to Amine-Molecule) | Notes |
| This compound | 10-20 fold | A significant excess is recommended to drive the reaction to completion, especially for labeling of proteins with multiple available amines. |
| EDC | 1.5-2.0 fold (relative to this compound) | Higher excess may be required, but can also lead to side reactions. A 1:1.5 to 1:2 ratio of this compound to EDC is a good starting point. |
| NHS/Sulfo-NHS | 1.5-2.0 fold (relative to this compound) | Should be used in slight excess to or equal molar amount as EDC to efficiently generate the NHS ester intermediate. |
Table 2: Key Reaction Parameters
| Parameter | Recommended Condition | Notes |
| Activation Step | ||
| pH | 5.0 - 6.0 | The activation of the carboxylic acid by EDC is most efficient at a slightly acidic pH. MES buffer is a suitable choice as it does not contain competing amines or carboxylates. |
| Temperature | Room Temperature (20-25°C) | The activation reaction is typically rapid at room temperature. |
| Time | 15 - 30 minutes | A short incubation time is usually sufficient for the formation of the NHS ester. |
| Conjugation Step | ||
| pH | 7.2 - 8.0 | The reaction of the NHS ester with primary amines is most efficient at a neutral to slightly alkaline pH. PBS is a commonly used buffer for this step. |
| Temperature | Room Temperature (20-25°C) or 4°C | The reaction can proceed at room temperature for faster kinetics or at 4°C overnight for sensitive proteins. |
| Time | 1 - 2 hours at Room Temperature, or overnight at 4°C | The reaction time should be optimized based on the reactivity of the amine-containing molecule. |
| Quenching Step | ||
| Time | 15 - 30 minutes | A short incubation with the quenching buffer is sufficient to deactivate any remaining NHS esters. |
Disclaimer: The values presented in the tables are recommended starting points. Optimization is crucial for each specific application to achieve the desired degree of labeling and to maximize the yield of the final conjugate.
Experimental Protocols
Preparation of Reagents
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF. Store at -20°C, protected from moisture.
-
EDC and NHS/Sulfo-NHS Stock Solutions: Immediately before use, prepare 100 mM stock solutions of EDC and NHS (or Sulfo-NHS) in anhydrous DMSO or DMF, or in Activation Buffer if using Sulfo-NHS. Do not store EDC solutions as they are moisture-sensitive and will hydrolyze.
-
Amine-Containing Molecule: Prepare the protein or peptide solution in the Coupling Buffer at a concentration of 1-10 mg/mL.
Activation of this compound
-
In a microcentrifuge tube, combine the required volume of this compound stock solution with Activation Buffer.
-
Add the freshly prepared EDC and NHS/Sulfo-NHS stock solutions to the this compound solution. The final concentrations should reflect the desired molar ratios as indicated in Table 1.
-
Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.
Conjugation to the Amine-Containing Molecule
-
Add the activated this compound mixture to the solution of the amine-containing molecule in Coupling Buffer.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
Quenching the Reaction
-
Add the Quenching Solution (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 20-50 mM.
-
Incubate for 15-30 minutes at room temperature to quench any unreacted NHS esters.
Purification of the Conjugate
The purification method will depend on the nature of the conjugated molecule and the unreacted components.
-
Size-Exclusion Chromatography (SEC): This is a common method to separate the larger protein conjugate from smaller, unreacted this compound, EDC, NHS, and their byproducts.
-
Dialysis or Buffer Exchange: Effective for removing small molecule impurities from protein conjugates.
-
Affinity Chromatography: If the protein has an affinity tag or if an antibody is being conjugated, affinity chromatography can be used for purification.
Characterization of the Conjugate
The success of the conjugation can be assessed by various analytical techniques:
-
Mass Spectrometry (MALDI-TOF or ESI-MS): To confirm the covalent attachment of the TCO-PEG6 moiety by observing an increase in the molecular weight of the conjugated molecule.
-
SDS-PAGE: A shift in the band of the conjugated protein compared to the unconjugated protein can indicate successful labeling.
-
HPLC (Reverse-Phase or Size-Exclusion): Can be used to assess the purity of the conjugate and to separate different labeled species.
-
UV-Vis Spectroscopy: If the conjugated molecule has a characteristic absorbance, changes in the spectrum can sometimes be observed. The degree of labeling can also be quantified if a chromophore is involved.
Troubleshooting
| Problem | Possible Cause | Suggestion |
| Low Conjugation Efficiency | - Inactive EDC or NHS due to hydrolysis. - Suboptimal pH for activation or coupling. - Insufficient molar excess of reagents. - Presence of competing nucleophiles (e.g., Tris buffer). | - Prepare fresh EDC and NHS solutions immediately before use. - Ensure the pH of the Activation and Coupling Buffers are correct. - Increase the molar excess of this compound, EDC, and NHS. - Use amine-free buffers during the activation and coupling steps. |
| Precipitation of Protein during Reaction | - High concentration of organic solvent (from reagent stock solutions). - Protein instability at the reaction pH. | - Minimize the volume of organic solvent added. - Perform a buffer exchange to ensure the protein is in a suitable buffer before starting the reaction. - Consider using the more water-soluble Sulfo-NHS. |
| High Polydispersity of the Conjugate | - Multiple accessible amine groups on the protein leading to heterogeneous labeling. | - Optimize the molar ratio of this compound to the protein to control the degree of labeling. - Consider site-specific conjugation methods if a homogeneous product is required. |
References
Application Notes and Protocols for TCO-PEG6-acid Functionalization of Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the functionalization of various nanoparticles with TCO-PEG6-acid, a versatile heterobifunctional linker. This linker enables a two-step "pre-targeting" approach for drug delivery and imaging, leveraging bioorthogonal click chemistry. The protocols and data presented herein serve as a comprehensive guide for researchers developing targeted nanoparticle-based therapeutics and diagnostics.
Introduction to this compound
This compound is a chemical modification reagent that contains a trans-cyclooctene (TCO) group and a carboxylic acid moiety, separated by a six-unit polyethylene glycol (PEG) spacer. The TCO group is highly reactive towards tetrazine-functionalized molecules via an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition, a type of "click chemistry" that is rapid and bioorthogonal (occurs in biological systems without interfering with native processes)[1]. The carboxylic acid group allows for covalent conjugation to primary amine groups on the surface of nanoparticles through the formation of a stable amide bond, typically facilitated by carbodiimide chemistry (EDC/NHS)[2][3]. The hydrophilic PEG spacer enhances the solubility and biocompatibility of the functionalized nanoparticles, reducing non-specific protein adsorption and prolonging circulation time in vivo[4][5].
Pre-targeting Strategy with TCO-Functionalized Nanoparticles
The use of TCO-functionalized nanoparticles enables a powerful pre-targeting strategy. In this approach, the TCO-modified nanoparticle is first administered and allowed to accumulate at the target site, for instance, a tumor. Subsequently, a tetrazine-modified therapeutic or imaging agent is administered. The rapid and specific click reaction between the TCO on the nanoparticle and the tetrazine on the therapeutic/imaging agent ensures localized activation or detection at the target site, minimizing off-target effects[2][6][7].
Quantitative Data Summary
The following tables summarize expected changes in key quantitative parameters upon successful functionalization of different nanoparticle types with this compound. Actual values may vary depending on the starting nanoparticle size, surface chemistry, and reaction conditions.
Table 1: Expected Hydrodynamic Diameter (Dh) Changes
| Nanoparticle Type | Typical Initial Dh (nm) | Expected Dh after this compound Functionalization (nm) |
| Gold Nanoparticles | 10 - 50 | Increase of 10 - 20 nm |
| Iron Oxide Nanoparticles | 20 - 100 | Increase of 15 - 30 nm[3][8] |
| Liposomes | 80 - 150 | Increase of 10 - 25 nm[9] |
| Quantum Dots | 5 - 15 | Increase of 10 - 20 nm |
Table 2: Expected Zeta Potential (ζ) Changes
| Nanoparticle Type | Initial Surface | Initial ζ (mV) | ζ after this compound Functionalization (mV) |
| Gold Nanoparticles | Amine | +20 to +40 | -10 to -30 |
| Iron Oxide Nanoparticles | Carboxyl | -30 to -50 | Remains negative, slight shift |
| Liposomes | Amine | +30 to +50 | Near-neutral to slightly negative |
| Quantum Dots | Carboxyl | -25 to -45 | Remains negative, slight shift |
Table 3: this compound Conjugation Efficiency
| Nanoparticle Type | Quantification Method | Typical Conjugation Efficiency |
| Gold Nanoparticles | UV-Vis Spectroscopy, RP-HPLC[10][11][12] | 40 - 70% |
| Iron Oxide Nanoparticles | Thermogravimetric Analysis (TGA) | 30 - 60% |
| Liposomes | Thin-Layer Chromatography (TLC)[13] | 50 - 80% |
| Quantum Dots | Fluorescence Spectroscopy | 30 - 50% |
Experimental Protocols
The following are detailed protocols for the synthesis of functionalized nanoparticles and their subsequent conjugation with this compound.
Protocol 1: Functionalization of Gold Nanoparticles (AuNPs)
1.1 Synthesis of Amine-Functionalized AuNPs (15 nm)
This protocol is adapted from established methods for gold nanoparticle synthesis and functionalization[5][6][14][15].
-
Materials:
-
Tetrachloroauric(III) acid (HAuCl₄)
-
Sodium citrate dihydrate
-
(3-Aminopropyl)triethoxysilane (APTES)
-
Milli-Q water
-
-
Procedure:
-
Add 100 mL of 0.01% (w/v) HAuCl₄ solution to a clean 250 mL flask and bring to a rolling boil with vigorous stirring.
-
Quickly add 2 mL of 1% (w/v) sodium citrate solution. The solution color will change from yellow to deep red.
-
Continue boiling and stirring for 15 minutes, then cool to room temperature.
-
For amine functionalization, add 100 µL of APTES to the AuNP solution and stir vigorously for 4 hours at room temperature.
-
Purify the amine-functionalized AuNPs by centrifugation at 10,000 x g for 30 minutes. Remove the supernatant and resuspend the pellet in Milli-Q water. Repeat this washing step twice.
-
Characterize the amine-functionalized AuNPs for size (DLS) and surface charge (zeta potential).
-
1.2 Conjugation of this compound to Amine-Functionalized AuNPs
-
Materials:
-
Amine-functionalized AuNPs
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
MES buffer (0.1 M, pH 6.0)
-
PBS (0.1 M, pH 7.4)
-
-
Procedure:
-
Resuspend the amine-functionalized AuNPs in 1 mL of MES buffer.
-
In a separate tube, dissolve a 10-fold molar excess of this compound (relative to the estimated number of amine groups on the AuNPs) in 200 µL of MES buffer.
-
Add a 20-fold molar excess of EDC and a 50-fold molar excess of NHS to the this compound solution. Incubate for 15 minutes at room temperature to activate the carboxylic acid.
-
Add the activated this compound solution to the AuNP suspension.
-
React for 4 hours at room temperature with gentle shaking.
-
Purify the TCO-functionalized AuNPs by centrifugation at 10,000 x g for 30 minutes. Resuspend the pellet in PBS. Repeat the washing step twice.
-
Characterize the final product for size, zeta potential, and TCO loading.
-
Protocol 2: Functionalization of Iron Oxide Nanoparticles (IONPs)
2.1 Synthesis of Carboxyl-Functionalized IONPs (50 nm)
This protocol is based on co-precipitation methods for synthesizing IONPs with surface functional groups[16][17][18].
-
Materials:
-
Iron(III) chloride hexahydrate (FeCl₃·6H₂O)
-
Iron(II) chloride tetrahydrate (FeCl₂·4H₂O)
-
Ammonium hydroxide (NH₄OH)
-
Citric acid
-
Milli-Q water
-
-
Procedure:
-
Dissolve FeCl₃·6H₂O (2.35 g) and FeCl₂·4H₂O (0.86 g) in 100 mL of deoxygenated Milli-Q water under a nitrogen atmosphere with vigorous stirring.
-
Heat the solution to 80°C.
-
Rapidly add 10 mL of 25% NH₄OH solution. A black precipitate will form immediately.
-
Continue stirring at 80°C for 1 hour.
-
Add 2 g of citric acid to the solution and stir for another 2 hours at 80°C to coat the nanoparticles with carboxyl groups.
-
Cool the suspension to room temperature and purify the carboxyl-functionalized IONPs using magnetic separation. Wash with Milli-Q water three times.
-
Characterize the IONPs for size (DLS) and surface charge (zeta potential).
-
2.2 Conjugation of this compound to Carboxyl-Functionalized IONPs (via Amine Linker)
This protocol first modifies the carboxylated IONPs with an amine linker, followed by conjugation to this compound.
-
Materials:
-
Carboxyl-functionalized IONPs
-
Ethylenediamine
-
EDC, NHS
-
This compound
-
MES buffer (0.1 M, pH 6.0)
-
PBS (0.1 M, pH 7.4)
-
-
Procedure:
-
Disperse the carboxyl-functionalized IONPs in MES buffer.
-
Activate the carboxyl groups by adding a 10-fold molar excess of EDC and a 25-fold molar excess of NHS. Incubate for 15 minutes.
-
Add a 100-fold molar excess of ethylenediamine and react for 4 hours to introduce primary amine groups.
-
Purify the amine-functionalized IONPs by magnetic separation, washing three times with MES buffer.
-
Follow the EDC/NHS conjugation protocol described in section 1.2 to couple this compound to the newly introduced amine groups.
-
Purify the final TCO-functionalized IONPs by magnetic separation and characterize.
-
Protocol 3: Functionalization of Liposomes
3.1 Preparation of Amine-Functionalized Liposomes
This protocol utilizes the thin-film hydration method to prepare liposomes incorporating an amine-functionalized lipid[19][20][21][22].
-
Materials:
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
-
Cholesterol
-
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] (DSPE-PEG(2000)-Amine)
-
Chloroform
-
PBS (0.1 M, pH 7.4)
-
-
Procedure:
-
Dissolve DSPC, cholesterol, and DSPE-PEG(2000)-Amine in chloroform at a molar ratio of 55:40:5 in a round-bottom flask.
-
Remove the chloroform using a rotary evaporator to form a thin lipid film on the flask wall.
-
Further dry the film under vacuum for at least 2 hours to remove residual solvent.
-
Hydrate the lipid film with PBS by vortexing for 10 minutes at 60°C.
-
Extrude the liposome suspension through polycarbonate membranes of decreasing pore size (e.g., 200 nm then 100 nm) to obtain unilamellar vesicles of a defined size.
-
Characterize the amine-functionalized liposomes for size (DLS) and zeta potential.
-
3.2 Conjugation of this compound to Amine-Functionalized Liposomes
-
Materials:
-
Amine-functionalized liposomes
-
This compound
-
EDC, NHS
-
Borate buffer (0.1 M, pH 8.0)
-
PBS (0.1 M, pH 7.4)
-
-
Procedure:
-
In a separate tube, activate this compound with EDC and NHS in borate buffer as described in section 1.2.
-
Add the activated this compound solution to the liposome suspension (at a 10-fold molar excess relative to the DSPE-PEG-Amine).
-
React for 4 hours at room temperature.
-
Purify the TCO-functionalized liposomes by size exclusion chromatography or dialysis to remove unreacted reagents.
-
Characterize the final product.
-
Protocol 4: Functionalization of Quantum Dots (QDs)
4.1 Synthesis of Carboxyl-Functionalized QDs
This protocol describes a common method for rendering hydrophobic QDs water-soluble and functionalized with carboxyl groups[2][4][23][24].
-
Materials:
-
Hydrophobic core/shell QDs (e.g., CdSe/ZnS) in an organic solvent
-
Poly(isobutylene-alt-maleic anhydride)
-
Octylamine
-
Tetrahydrofuran (THF)
-
Chloroform
-
Methanol
-
-
Procedure:
-
Synthesize an amphiphilic polymer by reacting poly(isobutylene-alt-maleic anhydride) with octylamine in THF.
-
Precipitate the hydrophobic QDs from their organic solvent by adding methanol and centrifuging.
-
Resuspend the QD pellet in chloroform and mix with a solution of the amphiphilic polymer in chloroform.
-
Evaporate the chloroform and then add an aqueous buffer (e.g., borate buffer, pH 8.5) to the dried film.
-
Sonication will transfer the polymer-coated QDs into the aqueous phase, with the maleic anhydride groups hydrolyzing to form carboxylic acids.
-
Purify the carboxyl-functionalized QDs by centrifugation and filtration.
-
Characterize the QDs for size (DLS), surface charge (zeta potential), and fluorescence properties.
-
4.2 Conjugation of this compound to Carboxyl-Functionalized QDs (via Amine Linker)
-
Procedure:
-
Follow the two-step conjugation procedure described for IONPs (Protocol 2.2) to first functionalize the carboxylated QDs with amine groups using ethylenediamine and EDC/NHS chemistry.
-
Subsequently, conjugate this compound to the amine-functionalized QDs using the EDC/NHS protocol (section 1.2).
-
Purify the final TCO-functionalized QDs using size exclusion chromatography.
-
Characterize the final product.
-
Application Examples and Signaling Pathway Diagrams
Application 1: Pre-targeted Imaging of HER2-Positive Cancer Cells
This application utilizes a pre-targeting strategy for the specific imaging of cancer cells overexpressing the HER2 receptor. A TCO-functionalized nanoparticle is first administered to accumulate at the tumor site. This is followed by the administration of a tetrazine-labeled antibody fragment (e.g., Fab) that specifically binds to the HER2 receptor. The subsequent click reaction concentrates the imaging agent at the tumor.
Caption: Pre-targeting of HER2 signaling with TCO-nanoparticles.
Application 2: Targeted Induction of Apoptosis
In this application, a TCO-functionalized nanoparticle is designed to target cancer cells. Subsequently, a tetrazine-conjugated pro-apoptotic agent (e.g., a peptide that mimics a BH3-only protein) is administered. The click reaction at the cell surface leads to a high local concentration of the pro-apoptotic agent, triggering the intrinsic apoptosis pathway.
References
- 1. Green, scalable, low cost and reproducible flow synthesis of biocompatible PEG-functionalized iron oxide nanoparticles - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D1RE00239B [pubs.rsc.org]
- 2. fulltext.calis.edu.cn [fulltext.calis.edu.cn]
- 3. Functionalized iron oxide nanoparticles: synthesis through ultrasonic-assisted co-precipitation and performance as hyperthermic agents for biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ijnnonline.net [ijnnonline.net]
- 6. biomedres.us [biomedres.us]
- 7. researchgate.net [researchgate.net]
- 8. ikm.org.my [ikm.org.my]
- 9. 18F-labeled-Bioorthogonal Liposomes for In Vivo Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantitative analysis of PEG-functionalized colloidal gold nanoparticles using charged aerosol detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quantitation of PEG on PEGylated Gold Nanoparticles Using Reversed Phase High Performance Liquid Chromatography and Charged Aerosol Detection - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Quantitative analysis of PEG-functionalized colloidal gold nanoparticles using charged aerosol detection [ouci.dntb.gov.ua]
- 13. researchgate.net [researchgate.net]
- 14. biomedres.us [biomedres.us]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Carboxyl group (–CO2H) functionalized ferrimagnetic iron oxide nanoparticles for potential bio-applications - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. Synthesis, characterization, applications, and challenges of iron oxide nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Ligation Strategies for Targeting Liposomal Nanocarriers - PMC [pmc.ncbi.nlm.nih.gov]
- 21. protocols.io [protocols.io]
- 22. avantiresearch.com [avantiresearch.com]
- 23. researchgate.net [researchgate.net]
- 24. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Cell Surface Labeling Using TCO-PEG6-acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing TCO-PEG6-acid for the targeted labeling of cell surface biomolecules. The protocols detailed herein leverage the highly efficient and bioorthogonal inverse-electron-demand Diels-Alder (IEDDA) cycloaddition reaction between a trans-cyclooctene (TCO) group and a tetrazine (Tz) moiety. This technology enables precise and robust labeling of proteins and glycans on the surface of living cells for a variety of downstream applications, including fluorescence imaging, flow cytometry, and the study of cell signaling pathways.
Introduction to this compound
This compound is a versatile heterobifunctional linker designed for bioconjugation.[1] It comprises three key components:
-
A ** trans-cyclooctene (TCO) group**: The strained alkene that serves as the reactive handle for the bioorthogonal IEDDA reaction with a tetrazine-modified probe. This reaction is exceptionally fast and proceeds efficiently under physiological conditions without the need for a catalyst.[2]
-
A polyethylene glycol (PEG) spacer (PEG6) : A six-unit PEG chain that enhances the water solubility of the molecule, reduces steric hindrance during conjugation, and minimizes non-specific binding.
-
A terminal carboxylic acid (-COOH) : This functional group allows for the covalent attachment of the TCO-PEG6-linker to primary amines on biomolecules, such as the lysine residues of antibodies or other proteins, through the formation of a stable amide bond. This reaction is typically mediated by carbodiimide chemistry (e.g., using EDC and NHS).
Principle of Two-Step Cell Surface Labeling
The most common strategy for cell surface labeling using this compound involves a two-step approach:
-
Modification of a Targeting Moiety: A biomolecule with high affinity for a specific cell surface target (e.g., an antibody against a cell surface receptor) is conjugated with this compound. The carboxylic acid group on the linker is activated to react with primary amines on the targeting antibody, resulting in a TCO-functionalized antibody.
-
Bioorthogonal Labeling on the Cell Surface: The TCO-modified antibody is incubated with live cells, allowing it to bind to its specific target on the cell surface. Subsequently, a tetrazine-conjugated reporter molecule (e.g., a fluorescent dye, biotin) is added. The TCO group on the antibody rapidly and specifically reacts with the tetrazine-reporter via the IEDDA "click" reaction, resulting in covalent labeling of the targeted cell surface protein.
An alternative approach involves metabolic glycan labeling, where cells are cultured with an unnatural sugar carrying a tetrazine handle. This results in the display of tetrazine moieties on cell surface glycans, which can then be directly labeled with a TCO-conjugated reporter.
Quantitative Data Summary
The following tables summarize key quantitative parameters associated with TCO-tetrazine mediated cell surface labeling, compiled from various studies. These values can serve as a starting point for experimental design and optimization.
Table 1: Reaction Kinetics and Labeling Efficiency
| Parameter | Value | Notes |
| Second-order rate constant (k) | 8 x 10⁴ M⁻¹s⁻¹ to 1 x 10⁶ M⁻¹s⁻¹ | The reaction between TCO and tetrazine is among the fastest bioorthogonal reactions.[2][3] |
| Labeling Efficiency | >90% | With optimized conditions, a high percentage of targeted cells can be successfully labeled. |
| Functional TCO on Antibodies | 10% - >90% | The percentage of reactive TCO groups on a conjugated antibody can vary. The inclusion of a PEG spacer can significantly improve the reactivity of conjugated TCOs.[4] |
| Signal-to-Noise Ratio (Flow Cytometry) | 9.1 to 22 | Dependent on the labeling strategy and reagents used.[5] |
Table 2: Cell Viability and Recommended Concentrations
| Parameter | Value | Notes |
| Cell Viability | >80-95% | TCO-tetrazine ligation is considered highly biocompatible with minimal cytotoxicity at working concentrations.[6][7] |
| TCO-Antibody Concentration | 1 - 20 µg/mL | Optimal concentration is target-dependent and should be determined empirically. |
| Tetrazine-Fluorophore Concentration | 1 - 10 µM | Lower concentrations are often sufficient due to the high reaction rate. |
| Metabolic Sugar Precursor Concentration | 10 - 50 µM | For metabolic glycan labeling, concentration should be optimized for efficient incorporation without affecting cell health.[8] |
Experimental Protocols
Protocol 1: Two-Step Antibody-Mediated Cell Surface Labeling
This protocol describes the conjugation of this compound to an antibody and subsequent labeling of target cells.
Materials:
-
This compound
-
Antibody specific to a cell surface antigen
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Activation Buffer (e.g., 0.1 M MES, pH 6.0)
-
Conjugation Buffer (e.g., PBS, pH 7.4)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting columns
-
Cultured cells expressing the target antigen
-
Cell culture medium
-
Tetrazine-conjugated fluorescent dye
-
Wash Buffer (e.g., PBS with 1% BSA)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Mounting medium with DAPI
Procedure:
Part A: Conjugation of this compound to the Antibody
-
Antibody Preparation: Prepare the antibody at a concentration of 1-5 mg/mL in Conjugation Buffer.
-
Activation of this compound:
-
Dissolve this compound in anhydrous DMSO to prepare a 10 mM stock solution.
-
In a separate tube, add a 10-20 fold molar excess of this compound to Activation Buffer.
-
Add a 1.5-fold molar excess of EDC and NHS (relative to this compound) to the this compound solution.
-
Incubate for 15-30 minutes at room temperature to activate the carboxylic acid.
-
-
Conjugation:
-
Add the activated TCO-PEG6-NHS ester solution to the antibody solution.
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching: Add Quenching Buffer to a final concentration of 50-100 mM and incubate for 15 minutes at room temperature to quench the reaction.
-
Purification: Remove unconjugated this compound and other small molecules using a desalting column equilibrated with PBS.
-
Characterization: Determine the concentration and degree of labeling of the TCO-conjugated antibody using UV-Vis spectrophotometry.
Part B: Cell Surface Labeling
-
Cell Preparation: Seed cells in a suitable format (e.g., chamber slides, multi-well plates) and grow to the desired confluency.
-
Primary Antibody Incubation:
-
Dilute the TCO-conjugated antibody to the desired working concentration (e.g., 5-10 µg/mL) in cell culture medium or Wash Buffer.
-
Remove the culture medium from the cells and wash once with PBS.
-
Add the diluted TCO-antibody solution to the cells and incubate for 30-60 minutes at 4°C or on ice to prevent internalization.
-
-
Washing: Remove the antibody solution and wash the cells 3-5 times with cold Wash Buffer to remove unbound antibody.
-
Tetrazine-Fluorophore Incubation:
-
Dilute the tetrazine-conjugated fluorescent dye to the desired working concentration (e.g., 1-5 µM) in cell culture medium or Wash Buffer.
-
Add the diluted tetrazine-fluorophore solution to the cells and incubate for 15-30 minutes at room temperature, protected from light.
-
-
Final Washing and Fixation:
-
Remove the tetrazine-fluorophore solution and wash the cells 3-5 times with Wash Buffer.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
-
Imaging: Mount the coverslips using a mounting medium containing DAPI and visualize the labeled cells using fluorescence microscopy.
Protocol 2: Cell Viability Assay
This protocol describes how to assess the cytotoxicity of this compound and the labeling procedure.
Materials:
-
Cultured cells
-
TCO-conjugated antibody
-
Tetrazine-conjugated fluorescent dye
-
Cell culture medium
-
96-well clear-bottom black plates
-
Cell viability reagent (e.g., Resazurin, MTT, or a commercial kit)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of the assay.
-
Treatment:
-
Prepare serial dilutions of the TCO-conjugated antibody and the tetrazine-fluorophore in cell culture medium.
-
Treat the cells with the reagents individually and in combination, following the concentrations and incubation times used in the labeling protocol. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
-
Incubation: Incubate the cells for a period relevant to the labeling experiment (e.g., 24 hours).
-
Viability Measurement:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (typically 1-4 hours).
-
-
Data Acquisition: Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
Analysis: Calculate the percentage of cell viability for each condition relative to the untreated control.
Visualization of Concepts and Pathways
The following diagrams, generated using the DOT language, illustrate the experimental workflows and relevant signaling pathways that can be investigated using this compound-based cell surface labeling.
References
- 1. This compound, 2353409-97-7 | BroadPharm [broadpharm.com]
- 2. broadpharm.com [broadpharm.com]
- 3. Access To Faster Eukaryotic Cell Labeling With Encoded Tetrazine Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhancing Reactivity for Bioorthogonal Pretargeting by Unmasking Antibody Conjugated trans-Cyclooctenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell-surface Labeling via Bioorthogonal Host–Guest Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative Investigation of Cellular Effects of Polyethylene Glycol (PEG) Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell viability assays | Abcam [abcam.com]
- 8. Building bioorthogonal click-release capable artificial receptors on cancer cell surface for imaging, drug targeting and delivery - PMC [pmc.ncbi.nlm.nih.gov]
Revolutionizing Targeted Drug Delivery with TCO-PEG6-acid: A Detailed Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted therapeutics is continually evolving, with a pressing need for more precise and efficient drug delivery systems. TCO-PEG6-acid, a heterobifunctional linker, stands at the forefront of this evolution, offering a powerful tool for the development of next-generation targeted therapies. This molecule incorporates a trans-cyclooctene (TCO) group for bioorthogonal "click" chemistry and a carboxylic acid moiety for stable amide bond formation, connected by a hydrophilic 6-unit polyethylene glycol (PEG) spacer. This unique architecture enables the versatile and specific conjugation of therapeutic agents to targeting moieties, paving the way for enhanced efficacy and reduced off-target effects.
This document provides a comprehensive overview of the applications of this compound in targeted drug delivery, complete with detailed protocols and quantitative data to guide researchers in their experimental design.
Core Principles and Applications
This compound is instrumental in the construction of sophisticated drug delivery systems through two primary chemical reactions:
-
Amide Bond Formation: The terminal carboxylic acid group can be activated to react with primary amines on drug molecules, proteins, or nanoparticle surfaces, forming a stable amide linkage.[1][2] This is a well-established and robust method for bioconjugation.
-
TCO-Tetrazine Ligation: The TCO group engages in an exceptionally fast and selective inverse electron demand Diels-Alder cycloaddition (IEDDA) with a tetrazine (Tz) partner.[3][4] This bioorthogonal reaction, often termed "click chemistry," proceeds efficiently under physiological conditions without the need for toxic catalysts, making it ideal for in vivo applications.[2][3]
The hydrophilic PEG6 spacer enhances the aqueous solubility of the conjugate, reduces steric hindrance, and can minimize immunogenicity.[2][5]
The primary application of this compound in targeted drug delivery is in pre-targeting strategies .[2][4][6] This innovative approach decouples the targeting and therapeutic delivery steps. First, a TCO-conjugated targeting molecule (e.g., an antibody) is administered and allowed to accumulate at the target site while the excess clears from circulation. Subsequently, a tetrazine-modified therapeutic agent is administered, which rapidly "clicks" with the pre-localized TCO group at the target, ensuring high local drug concentration and minimizing systemic exposure.[4][6]
Quantitative Data Summary
The following tables summarize key quantitative parameters from studies utilizing TCO-functionalized molecules in pre-targeted systems. While specific data for this compound is limited in publicly available literature, the data for similar TCO-PEG linkers provide valuable insights into expected performance.
Table 1: In Vivo Biodistribution of TCO-Functionalized Targeting Moieties and Tetrazine-Modified Payloads
| Targeting Moiety/Payload | Model | Time Post-Injection | Tumor Uptake (%ID/g) | Muscle Uptake (%ID/g) | Tumor-to-Muscle Ratio | Reference |
| 5B1-TCO (Antibody) | Pancreatic Cancer Xenograft | 72 h | 12.0 ± 5.3 | 0.5 ± 0.1 | ~24 | [2] |
| TCO-U36 (Antibody) | Head and Neck Cancer Xenograft | 72 h | 3.3 ± 0.5 | ~0.14 | ~23.5 | [7][8] |
| ¹⁸F-TCO-Liposomes | SKOV3 Tumor | 60 min | 2.15 ± 0.25 | 0.4 ± 0.1 | ~5.4 | [9] |
| ¹⁷⁷Lu-DOTA-PEG7-Tz (Payload) | Pancreatic Cancer Xenograft | 120 h | 16.8 ± 3.9 | 0.3 ± 0.1 | ~56 | [2] |
%ID/g: Percentage of Injected Dose per gram of tissue.
Table 2: Physicochemical and Kinetic Properties of TCO-Tetrazine Ligation
| Parameter | Value | Conditions | Reference |
| Second-Order Rate Constant (k₂) | >50,000 M⁻¹s⁻¹ | Aqueous buffer, 37°C | [5][10] |
| TCO-Liposome Size (Diameter) | 142.9 nm | - | [9][11] |
| TCO-Liposome Polydispersity Index (PdI) | 0.207 | - | [9][11] |
| TCO Reactivity Maintenance on Antibody | ~47% (PEG4 linker) | In vitro | [12] |
Experimental Protocols
Herein, we provide detailed protocols for the conjugation of this compound to an amine-containing molecule and the subsequent pre-targeting procedure in a research setting.
Protocol 1: Conjugation of this compound to an Amine-Containing Molecule
This protocol describes the activation of the carboxylic acid on this compound and its conjugation to a primary amine-containing therapeutic agent or nanoparticle.
Materials:
-
This compound
-
Amine-containing molecule (drug, peptide, etc.)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M MES buffer, pH 6.0
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 100 mM glycine
-
Desalting columns or dialysis equipment for purification
Procedure:
-
Reagent Preparation:
-
Dissolve this compound in anhydrous DMF or DMSO to a stock concentration of 10-20 mM.
-
Prepare fresh stock solutions of EDC (e.g., 100 mM in Reaction Buffer) and NHS (e.g., 100 mM in Reaction Buffer).
-
Dissolve the amine-containing molecule in Conjugation Buffer at a suitable concentration.
-
-
Activation of this compound:
-
In a reaction vial, add the desired amount of this compound stock solution.
-
Add a 1.5 to 2-fold molar excess of EDC and NHS over this compound.
-
Incubate the mixture for 15-30 minutes at room temperature to form the NHS ester.
-
-
Conjugation to Amine-Containing Molecule:
-
Add the activated TCO-PEG6-NHS ester solution to the solution of the amine-containing molecule. A 10-20 fold molar excess of the activated linker to the amine molecule is a good starting point for optimization.
-
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching the Reaction:
-
Add Quenching Buffer to a final concentration of 50-100 mM to quench any unreacted NHS ester.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Purify the TCO-PEG6-conjugated molecule from excess reagents using a desalting column or dialysis against PBS.
-
Characterize the final conjugate using appropriate analytical techniques (e.g., MALDI-TOF mass spectrometry, HPLC, UV-Vis spectroscopy).
-
Protocol 2: In Vitro Pre-targeting and "Click" Reaction
This protocol outlines a cell-based assay to verify the pre-targeting and subsequent TCO-tetrazine ligation.
Materials:
-
Target cells expressing the receptor of interest
-
TCO-conjugated targeting molecule (e.g., antibody from Protocol 1)
-
Tetrazine-functionalized fluorescent dye (Tz-Fluor)
-
Cell culture medium
-
PBS
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Seeding: Seed target cells in appropriate culture plates and allow them to adhere overnight.
-
Pre-targeting Step:
-
Treat the cells with the TCO-conjugated targeting molecule at a predetermined concentration in cell culture medium.
-
Incubate for 1-2 hours at 37°C to allow for binding to the target receptor.
-
Wash the cells three times with cold PBS to remove any unbound TCO-conjugate.
-
-
"Click" Reaction:
-
Add the Tz-Fluor to the cells at a suitable concentration in cell culture medium.
-
Incubate for 30-60 minutes at 37°C.
-
Wash the cells three times with cold PBS to remove any unreacted Tz-Fluor.
-
-
Analysis:
-
Analyze the cells for fluorescence using a flow cytometer or visualize them with a fluorescence microscope.
-
Include control groups: untreated cells, cells treated with TCO-conjugate only, and cells treated with Tz-Fluor only.
-
Visualizing the Workflow and Pathways
Diagram 1: this compound Conjugation Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Establishment of the in vivo efficacy of pretargeted radioimmunotherapy utilizing inverse electron demand Diels-Alder click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trans-Cyclooctene-Functionalized PeptoBrushes with Improved Reaction Kinetics of the Tetrazine Ligation for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 18F-Based Pretargeted PET Imaging Based on Bioorthogonal Diels–Alder Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pretargeted PET Imaging with a TCO-Conjugated Anti-CD44v6 Chimeric mAb U36 and [89Zr]Zr-DFO-PEG5-Tz - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 18F-labeled-Bioorthogonal Liposomes for In Vivo Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lipophilicity and Click Reactivity Determine the Performance of Bioorthogonal Tetrazine Tools in Pretargeted In Vivo Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. escholarship.org [escholarship.org]
Application Notes and Protocols for Peptide Modification using TCO-PEG6-Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
TCO-PEG6-acid is a versatile heterobifunctional linker designed for the precise modification of peptides. It incorporates a highly reactive trans-cyclooctene (TCO) group, a hydrophilic hexaethylene glycol (PEG6) spacer, and a terminal carboxylic acid. This unique combination of functionalities enables a two-step modification strategy, empowering researchers to develop sophisticated bioconjugates for a wide range of applications, including targeted drug delivery, in vivo imaging, and the study of complex biological processes.[1]
The TCO group participates in an exceptionally fast and selective bioorthogonal reaction with tetrazine-modified molecules, known as the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition.[2][3][4] This "click chemistry" reaction proceeds rapidly under physiological conditions without the need for a copper catalyst, making it ideal for use in sensitive biological systems.[3][4] The PEG6 spacer enhances the solubility and reduces the potential for aggregation of the modified peptide. The terminal carboxylic acid allows for the initial covalent attachment of the linker to primary amine groups on a peptide, such as the N-terminus or the side chain of a lysine residue, through the formation of a stable amide bond.[1]
These application notes provide detailed protocols for the modification of peptides with this compound and their subsequent reaction with a tetrazine-containing molecule.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C24H43NO10 | [1] |
| Molecular Weight | 505.6 g/mol | [1] |
| Purity | ≥95% | [1] |
| Solubility | DMSO, DMF, CH2Cl2 | [1] |
| Storage | -20°C, desiccated, protected from light | [1] |
Table 2: Typical Reaction Yields for Peptide Modification
| Reaction Step | Description | Typical Yield | Reference |
| Step 1: Amide Bond Formation | EDC/NHS-mediated coupling of this compound to a peptide's primary amine. | 50-95% | [5][6] |
| Step 2: Tetrazine Ligation | Inverse electron-demand Diels-Alder cycloaddition between the TCO-modified peptide and a tetrazine derivative. | >90% | [2][4] |
Experimental Protocols
Protocol 1: Modification of a Peptide with this compound via EDC/NHS Chemistry
This protocol describes the activation of the carboxylic acid group of this compound using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form an amine-reactive NHS ester, followed by conjugation to a peptide containing a primary amine.
Materials:
-
This compound
-
Peptide with at least one primary amine (e.g., N-terminus or lysine residue)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS) for aqueous reactions
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5 or 0.1 M MES buffer, pH 4.5-5 for the activation step.
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or hydroxylamine
-
Purification System: Reversed-phase high-performance liquid chromatography (RP-HPLC) with a C18 column[7][8]
-
Analytical Instruments: Mass spectrometer (e.g., ESI-MS or MALDI-TOF)[9]
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in anhydrous DMF or DMSO (e.g., 10 mg/mL).
-
Prepare fresh stock solutions of EDC (e.g., 10 mg/mL) and NHS/sulfo-NHS (e.g., 10 mg/mL) in anhydrous DMF or DMSO, or in reaction buffer if using sulfo-NHS.
-
Dissolve the peptide in the reaction buffer at a suitable concentration (e.g., 1-5 mg/mL).
-
-
Activation of this compound:
-
In a microcentrifuge tube, combine this compound (1.5 equivalents relative to the peptide), EDC (1.5 equivalents), and NHS/sulfo-NHS (1.5 equivalents) in the reaction buffer.
-
For activation in an organic solvent, use anhydrous DMF or DMSO. For aqueous activation, use 0.1 M MES buffer (pH 4.5-5) with sulfo-NHS.
-
Incubate the mixture at room temperature for 15-30 minutes with gentle mixing to form the TCO-PEG6-NHS ester.
-
-
Conjugation to the Peptide:
-
Add the activated TCO-PEG6-NHS ester solution to the peptide solution.
-
If the activation was performed in an organic solvent, the volume of the added solution should be minimal to avoid precipitation of the peptide.
-
If the activation was performed in MES buffer, the pH of the reaction mixture should be adjusted to 7.2-7.5 by adding PBS or another suitable buffer to facilitate the reaction with the primary amine.
-
Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C with gentle agitation.
-
-
Quenching the Reaction:
-
Add the quenching solution (e.g., Tris-HCl to a final concentration of 50 mM or hydroxylamine) to the reaction mixture and incubate for 15-30 minutes at room temperature to deactivate any unreacted NHS esters.
-
-
Purification:
-
Purify the TCO-modified peptide from excess reagents and byproducts using RP-HPLC.[7][8]
-
Use a suitable gradient of acetonitrile in water, both containing 0.1% trifluoroacetic acid (TFA).
-
Monitor the elution profile at a suitable wavelength (e.g., 214 nm or 280 nm) and collect the fractions corresponding to the desired product.
-
-
Characterization:
-
Confirm the successful conjugation and purity of the TCO-modified peptide by mass spectrometry.[9]
-
The expected mass of the product will be the mass of the original peptide plus the mass of this compound (505.6 Da) minus the mass of water (18.0 Da) due to the formation of the amide bond.
-
Protocol 2: Tetrazine Ligation with the TCO-Modified Peptide
This protocol describes the bioorthogonal reaction between the TCO-modified peptide and a tetrazine-functionalized molecule (e.g., a fluorescent dye, a drug molecule, or another peptide).
Materials:
-
Purified TCO-modified peptide
-
Tetrazine-functionalized molecule of interest
-
Reaction Buffer: PBS, pH 7.4
-
Purification System: RP-HPLC with a C18 column (if necessary)[7][8]
-
Analytical Instruments: Mass spectrometer and/or fluorescence spectrophotometer
Procedure:
-
Reaction Setup:
-
Dissolve the purified TCO-modified peptide in PBS (pH 7.4).
-
Dissolve the tetrazine-functionalized molecule in a compatible solvent (e.g., DMSO or PBS).
-
Add the tetrazine-functionalized molecule to the TCO-modified peptide solution. A slight molar excess (1.1-1.5 equivalents) of the tetrazine derivative is often used to ensure complete reaction of the TCO-peptide.
-
-
Reaction Incubation:
-
Incubate the reaction mixture at room temperature for 30-60 minutes. The reaction is typically very fast, with significant product formation observed within minutes.[2]
-
The progress of the reaction can be monitored by the disappearance of the characteristic pink/red color of the tetrazine.
-
-
Purification (Optional):
-
Characterization:
-
Confirm the formation of the final conjugate by mass spectrometry. The expected mass will be the sum of the masses of the TCO-modified peptide and the tetrazine-functionalized molecule, minus the mass of N2 (28.0 Da) which is released during the reaction.
-
If a fluorescent tetrazine was used, the successful conjugation can be confirmed by fluorescence spectroscopy.
-
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the two-step modification of a peptide using this compound.
Application Example: Targeting Integrin Signaling with a TCO-Modified RGD Peptide
The RGD (Arginine-Glycine-Aspartic acid) peptide sequence is a well-known motif that binds to integrin receptors on the cell surface, playing a crucial role in cell adhesion and signaling.[10][11] By modifying an RGD peptide with this compound, it can be used as a targeting moiety to deliver a payload (e.g., a drug or an imaging agent) specifically to cells overexpressing certain integrins, such as cancer cells. The subsequent tetrazine ligation allows for the attachment of the desired payload.
The binding of the RGD-integrin triggers a cascade of intracellular signaling events, often involving Focal Adhesion Kinase (FAK) and the activation of downstream pathways like the Mitogen-Activated Protein Kinase (MAPK) and Phosphatidylinositol 3-kinase (PI3K) pathways.[10][12] These pathways regulate critical cellular processes such as proliferation, survival, and migration.[13][14]
Caption: Simplified integrin signaling pathway initiated by an RGD peptide conjugate.
References
- 1. This compound, 2353409-97-7 | BroadPharm [broadpharm.com]
- 2. Tetrazine ligation: fast bioconjug ... | Article | H1 Connect [archive.connect.h1.co]
- 3. mdpi.com [mdpi.com]
- 4. Tetrazine ligation for chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Coupling Strategies for the Synthesis of Peptide-Oligonucleotide Conjugates for Patterned Synthetic Biomineralization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. hplc.eu [hplc.eu]
- 8. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubcompare.ai [pubcompare.ai]
- 10. RGD peptide in cancer targeting: Benefits, challenges, solutions, and possible integrin–RGD interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cellgs.com [cellgs.com]
- 12. Integrins: An Overview of Structural and Functional Aspects - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Live Cell Labeling with TCO-PEG6-acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Click chemistry has emerged as a powerful tool for bioorthogonal labeling, enabling the specific modification of biomolecules in their native environment. The inverse-electron-demand Diels-Alder (IEDDA) reaction between a tetrazine (Tz) and a trans-cyclooctene (TCO) is a cornerstone of this field, prized for its exceptionally fast reaction kinetics and biocompatibility. TCO-PEG6-acid is a heterobifunctional linker that leverages this chemistry for live-cell applications. The TCO group provides a reactive handle for rapid and specific ligation with tetrazine-conjugated molecules, such as fluorescent dyes, while the terminal carboxylic acid allows for its conjugation to biomolecules of interest. The inclusion of a six-unit polyethylene glycol (PEG) spacer enhances water solubility and reduces steric hindrance, making it an ideal reagent for labeling in complex biological systems.
These application notes provide a comprehensive guide to utilizing this compound for the targeted labeling of live cells. Detailed protocols, quantitative data, and illustrations of the underlying chemical principles and relevant biological pathways are presented to facilitate the successful implementation of this advanced labeling strategy in your research.
Principle of this compound Labeling
The labeling strategy is a two-step process. First, the biomolecule of interest within the live cell is functionalized with this compound. This can be achieved through various methods, such as genetic code expansion to incorporate a TCO-bearing unnatural amino acid into a protein of interest, or by conjugating this compound to a ligand that targets a specific cellular structure. In the second step, a tetrazine-conjugated probe, typically a fluorescent dye, is introduced. The tetrazine rapidly and specifically reacts with the TCO group via an IEDDA cycloaddition, resulting in the stable and covalent labeling of the target biomolecule. A key advantage of many tetrazine-dye conjugates is their fluorogenic nature; the fluorescence of the dye is quenched by the tetrazine and is significantly enhanced upon reaction with the TCO, leading to a high signal-to-noise ratio with minimal background from unreacted probes.[1]
Data Presentation
Table 1: Quantitative Parameters for TCO-Tetrazine Live Cell Labeling
| Parameter | Typical Range/Value | Cell Type Examples | Notes |
| TCO-functionalized molecule concentration | 10 - 200 µM | CV-1, COS-7, HeLa, U2OS | Optimal concentration is target-dependent and should be empirically determined. |
| Tetrazine-dye concentration | 1 - 10 µM | CV-1, COS-7, HeLa, U2OS | Higher concentrations can lead to increased background fluorescence. |
| Incubation Time (TCO functionalization) | 1 - 24 hours | Varies with cell type and target | Longer incubation may be required for incorporation via genetic code expansion. |
| Incubation Time (Tetrazine-dye labeling) | 5 - 30 minutes | CV-1, COS-7, HeLa | The rapid kinetics of the IEDDA reaction allow for short incubation times. |
| Reaction Rate Constant (k2) | ~10^3 - 10^6 M⁻¹s⁻¹ | In aqueous media | One of the fastest bioorthogonal reactions, enabling rapid labeling at low concentrations.[2][3] |
| Cell Viability | >90% | HeLa, U2OS | Generally high, but should be assessed for each cell line and specific reagents used. |
| Fluorescence Signal Enhancement (Turn-on ratio) | 15 - 40 fold | N/A | Varies with the specific tetrazine-dye pair. Shorter wavelength dyes often exhibit higher turn-on ratios.[1] |
Experimental Protocols
Protocol 1: General Live-Cell Labeling of TCO-functionalized Proteins with a Tetrazine-Fluorophore
This protocol provides a general workflow for labeling live cells that have been engineered to express a protein of interest containing a TCO-functionalized amino acid.
Materials:
-
Live cells expressing the TCO-functionalized protein of interest
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
This compound (if not incorporated via genetic code expansion)
-
Tetrazine-conjugated fluorescent dye (e.g., Tetrazine-AF488, Tetrazine-SiR)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Imaging medium (e.g., phenol red-free medium)
Procedure:
-
Cell Seeding: Seed the cells on a suitable imaging dish (e.g., glass-bottom dish) and allow them to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.
-
Introduction of the TCO Moiety (if applicable): If not using genetic code expansion, incubate the cells with the this compound-conjugated targeting molecule in complete culture medium for a predetermined time (e.g., 1-4 hours). The optimal concentration and incubation time should be determined empirically.
-
Preparation of Tetrazine-Dye Solution: Prepare a stock solution of the tetrazine-conjugated fluorescent dye in anhydrous DMSO. Immediately before use, dilute the stock solution to the desired final concentration (typically 1-10 µM) in pre-warmed complete cell culture medium or imaging medium.
-
Washing: Gently wash the cells three times with pre-warmed PBS to remove any excess unincorporated TCO-functionalized molecules.
-
Labeling Reaction: Add the diluted tetrazine-dye solution to the cells and incubate for 5-30 minutes at 37°C, protected from light.
-
Final Washing: Wash the cells three times with pre-warmed imaging medium to remove any unreacted tetrazine-dye.
-
Imaging: The cells are now ready for live-cell imaging using a fluorescence microscope equipped with the appropriate filter sets for the chosen fluorophore.
Protocol 2: Assessment of Cell Viability Post-Labeling
It is crucial to assess the potential cytotoxicity of the labeling process. This can be done using a standard cell viability assay.
Materials:
-
Labeled cells from Protocol 1
-
Control (unlabeled) cells
-
Cell viability assay reagent (e.g., Calcein-AM for live cells, Propidium Iodide for dead cells, or a commercial kit)
-
Fluorescence microscope or plate reader
Procedure:
-
Prepare Controls: Include wells with unlabeled cells and cells treated with only the TCO-molecule or only the tetrazine-dye as controls.
-
Staining: After the final washing step in Protocol 1, add the cell viability reagent(s) to the labeled and control cells according to the manufacturer's instructions.
-
Incubation: Incubate for the recommended time (typically 15-30 minutes) at 37°C, protected from light.
-
Analysis: Quantify the number of live and dead cells in each condition using a fluorescence microscope and image analysis software, or a fluorescence plate reader. Compare the viability of the labeled cells to the control cells to determine any cytotoxic effects.
Mandatory Visualizations
Caption: Experimental workflow for live-cell labeling.
References
Troubleshooting & Optimization
How to improve low yield in TCO-PEG6-acid conjugation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in TCO-PEG6-acid conjugation reactions.
Frequently Asked Questions (FAQs)
Q1: What is the two-step process of this compound conjugation?
A1: The conjugation of this compound to an amine-containing molecule, such as a protein or antibody, is a two-step process:
-
Carboxylic Acid Activation: The terminal carboxylic acid on the this compound is activated using a coupling agent, most commonly a carbodiimide like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), often in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. This forms a more stable, amine-reactive NHS ester.
-
TCO-Tetrazine Ligation: The activated TCO-PEG6 reagent is then reacted with a molecule containing a primary amine. This forms a stable amide bond, linking the TCO-PEG6 to the target molecule. The resulting TCO-functionalized molecule is now ready for the rapid and specific "click" reaction with a tetrazine-labeled counterpart.
Q2: What are the most common reasons for low yield in this conjugation?
A2: Low yields can stem from issues in either of the two main reaction stages. Common culprits include:
-
Inefficient Carboxylic Acid Activation: This can be due to suboptimal pH, hydrolysis of the EDC/NHS reagents, or the presence of competing nucleophiles in the reaction buffer.
-
Instability of the TCO Moiety: The trans-cyclooctene (TCO) group is strained and can isomerize to the less reactive cis-cyclooctene (CCO), especially with improper handling or prolonged storage.
-
Hydrolysis of the Activated Ester: The NHS ester formed during the activation step is susceptible to hydrolysis, which competes with the desired amidation reaction.
-
Steric Hindrance: The accessibility of the amine groups on the target molecule or the reactive groups on the this compound can be limited, especially with large, complex biomolecules.
-
Suboptimal Reaction Conditions: Factors like pH, buffer composition, temperature, and reaction time can significantly impact the efficiency of both the activation and ligation steps.
Q3: How can I monitor the success of my conjugation reaction?
A3: Several analytical techniques can be used to assess the efficiency of your conjugation:
-
UV-Vis Spectroscopy: The disappearance of the tetrazine's characteristic absorbance peak (around 520-540 nm) upon reaction with TCO can be monitored to follow the progress of the click reaction.
-
Mass Spectrometry (MALDI-TOF or LC-MS): This is a powerful technique to confirm the mass increase of your target molecule corresponding to the addition of the TCO-PEG6 moiety.
-
SDS-PAGE: A noticeable shift in the molecular weight of a protein after conjugation can be visualized on an SDS-PAGE gel.
-
HPLC: Reversed-phase or size-exclusion HPLC can be used to separate the conjugated product from unreacted starting materials and byproducts, allowing for quantification of the yield.
Troubleshooting Guide
Low conjugation yield is a common challenge. This guide provides a structured approach to identifying and resolving the root cause of the problem.
Diagram: Troubleshooting Workflow for Low this compound Conjugation Yield
Caption: A flowchart outlining the systematic troubleshooting process for low yield in this compound conjugation.
Detailed Troubleshooting Steps in Q&A Format
Problem Area 1: Inefficient Carboxylic Acid Activation
-
Q: My activation reaction seems to be failing. What should I check first?
-
Q: I've confirmed the pH, but the yield is still low. What's next?
-
A: The quality and concentration of your EDC and NHS are crucial. These reagents are moisture-sensitive and can hydrolyze over time.[2] Always use fresh, high-quality reagents and prepare solutions immediately before use. Also, optimize the molar ratio of EDC and NHS to your this compound. A common starting point is a 2 to 5-fold molar excess of EDC and NHS over the PEG reagent.[1][3]
-
-
Q: Could my buffer be the problem?
-
A: Absolutely. Avoid buffers that contain primary amines (e.g., Tris, glycine) or carboxylates, as they will compete with your target molecule for reaction with the activated this compound.[1] Good choices for the activation step include MES (2-(N-morpholino)ethanesulfonic acid) buffer. For the subsequent coupling to the amine, phosphate-buffered saline (PBS) is a common choice.
-
Problem Area 2: Inefficient Amine Coupling
-
Q: The activation seems to work, but the coupling to my protein is inefficient. What should I consider?
-
Q: My protein is very large. Could that be an issue?
-
A: Yes, steric hindrance can play a significant role, especially with large biomolecules where the reactive amine groups may be buried within the protein's structure.[4] The PEG6 spacer on the TCO reagent is designed to reduce steric hindrance, but if you still face issues, consider using a linker with a longer PEG chain (e.g., PEG12 or PEG24).
-
-
Q: How long should I let the coupling reaction proceed?
Problem Area 3: TCO Instability and Inefficient Click Reaction
-
Q: I've successfully conjugated the this compound, but the subsequent click reaction with tetrazine has a low yield. What could be the cause?
-
A: The TCO moiety is susceptible to isomerization to the non-reactive cis-cyclooctene (CCO). This can happen during storage or handling.[5] Ensure your this compound is stored correctly, typically at -20°C and protected from light and moisture. It is also recommended to use it as fresh as possible.
-
-
Q: Does the type of tetrazine matter?
-
A: Yes, the reactivity of the tetrazine can vary. Hydrogen-substituted tetrazines generally exhibit faster reaction kinetics than methyl-substituted ones, but they can be less stable.[6] The choice of tetrazine should be based on the specific requirements of your experiment, balancing reactivity and stability.
-
-
Q: Are there any specific conditions to optimize for the TCO-tetrazine reaction?
-
A: The TCO-tetrazine ligation is generally very fast and efficient under a wide range of conditions, including aqueous buffers at physiological pH.[7] However, ensuring proper stoichiometry (a slight excess of one reagent can drive the reaction to completion) and allowing sufficient reaction time (typically minutes to a couple of hours) is still important.
-
Quantitative Data Summary
The following table provides a summary of key quantitative parameters for optimizing your this compound conjugation.
| Parameter | Recommended Range/Value | Rationale & Notes |
| Carboxylic Acid Activation | ||
| Activation Buffer pH | 4.5 - 6.0 | Optimal for EDC/NHS-mediated activation of the carboxylic acid.[1][2] |
| EDC:this compound Molar Ratio | 2:1 to 10:1 | A molar excess of EDC is needed to drive the activation. Start with a lower ratio and optimize as needed.[1][3] |
| NHS:this compound Molar Ratio | 2:1 to 5:1 | NHS stabilizes the activated intermediate, improving coupling efficiency.[1][3] |
| Activation Time | 15 - 30 minutes at RT | Sufficient time for the formation of the NHS ester.[1] |
| Amine Coupling | ||
| Coupling Buffer pH | 7.0 - 8.0 | Facilitates the nucleophilic attack of the primary amine on the NHS ester.[1][2] |
| This compound:Amine Molar Ratio | 1:1 to 20:1 | The optimal ratio depends on the number of available amines and the desired degree of labeling. Start with a lower excess and increase if necessary.[4] |
| Coupling Time | 2 hours at RT or overnight at 4°C | Allows for efficient conjugation. Longer times may be needed for sterically hindered amines.[1][4] |
| TCO-Tetrazine Ligation | ||
| Reaction Buffer pH | 6.0 - 8.0 | The reaction is efficient across a broad pH range. |
| TCO:Tetrazine Molar Ratio | 1:1 to 1:1.5 | A slight excess of one component can help ensure complete reaction. |
| Reaction Time | 5 minutes to 2 hours at RT | The reaction is typically very fast.[8] |
| Expected Yield | ||
| Optimal Conditions | > 80% | With fresh reagents, optimized ratios, and proper pH control. |
| Suboptimal Conditions | < 50% | Can be significantly lower if any of the key parameters are not optimized. |
Experimental Protocols
Protocol 1: Two-Step this compound Conjugation to a Protein
This protocol outlines the general procedure for conjugating this compound to a protein containing primary amines (e.g., lysine residues).
Materials:
-
Protein solution in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting column
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in anhydrous DMSO or DMF.
-
Prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer immediately before use.
-
-
Protein Preparation:
-
Exchange the protein into the Activation Buffer using a desalting column.
-
Adjust the protein concentration to 1-10 mg/mL.
-
-
Carboxylic Acid Activation:
-
Add a 5-fold molar excess of EDC and a 5-fold molar excess of Sulfo-NHS to the protein solution.
-
Incubate for 15-30 minutes at room temperature with gentle mixing.
-
-
Amine Coupling:
-
Immediately after activation, exchange the activated this compound into the Coupling Buffer (PBS, pH 7.4) using a desalting column to remove excess EDC and Sulfo-NHS.
-
Add the amine-containing protein to the activated this compound solution. The molar ratio will depend on the desired degree of labeling.
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching (Optional):
-
To quench any unreacted NHS esters, add Quenching Buffer to a final concentration of 50 mM and incubate for 15 minutes at room temperature.
-
-
Purification:
-
Remove excess, unreacted this compound and byproducts by size-exclusion chromatography (SEC) or dialysis.
-
-
Characterization:
-
Confirm the conjugation and determine the degree of labeling using mass spectrometry, SDS-PAGE, or HPLC.
-
Diagram: Experimental Workflow for this compound Conjugation
Caption: A step-by-step experimental workflow for the conjugation of this compound to an amine-containing molecule.
References
- 1. broadpharm.com [broadpharm.com]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. interchim.fr [interchim.fr]
- 5. researchgate.net [researchgate.net]
- 6. Bot Detection [iris-biotech.de]
- 7. TCO PEG, TCO linker, Tetrazine reactive | BroadPharm [broadpharm.com]
- 8. vectorlabs.com [vectorlabs.com]
TCO-Tetrazine Ligation: A Technical Support Guide
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common issues encountered during TCO-tetrazine ligation experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may arise during the TCO-tetrazine ligation process, offering potential causes and solutions in a question-and-answer format.
Q1: Why is my ligation reaction showing low or no yield?
A1: Low or no product formation can stem from several factors related to the reactants and reaction conditions.
-
Possible Cause: Hydrolysis of NHS-ester functionalized TCO or tetrazine. NHS esters are susceptible to hydrolysis in aqueous environments, rendering them unable to react with primary amines on your biomolecule.[1][2]
-
Possible Cause: Presence of primary amines in the reaction buffer. Buffers such as Tris or glycine contain primary amines that will compete with your target biomolecule for reaction with the NHS ester.[1]
-
Possible Cause: Suboptimal molar ratio of reactants. An inappropriate ratio of TCO to tetrazine can lead to incomplete reaction.
-
Possible Cause: Low reactant concentration. The TCO-tetrazine ligation is a second-order reaction, and its rate is dependent on the concentration of both reactants.
-
Solution: If possible, increase the concentration of your reactants. However, due to the extremely fast kinetics of this reaction, it can often be performed successfully even at low micromolar or nanomolar concentrations.[3]
-
Q2: How can I improve the speed of my ligation reaction?
A2: The kinetics of the TCO-tetrazine ligation are exceptionally fast, but can be further modulated by the choice of reactants.[3][4][5]
-
Possible Cause: Suboptimal electronics of the tetrazine or TCO. The reaction rate is dependent on the electronic properties of the diene (tetrazine) and dienophile (TCO).[4]
-
Solution: To accelerate the reaction, use a more electron-deficient tetrazine and/or a more electron-rich TCO.[4] Electron-withdrawing groups on the tetrazine lower its LUMO energy, while electron-donating groups on the TCO raise its HOMO energy, decreasing the HOMO-LUMO gap and increasing the reaction rate.[4] For example, hydrogen-substituted tetrazines are generally more reactive than methyl-substituted tetrazines.[6]
-
-
Possible Cause: Low ring strain in the dienophile. The inherent ring strain of the trans-cyclooctene ring is a major contributor to its high reactivity.[4]
Q3: How can I monitor the progress of my reaction?
A3: The progress of the TCO-tetrazine ligation can be monitored spectroscopically.
-
Method: Tetrazines have a characteristic absorbance in the visible range (typically between 510 and 550 nm).[7] As the ligation reaction proceeds, the tetrazine is consumed, and this absorbance disappears.[7][8] This change can be monitored using a UV-Vis spectrophotometer.[9]
Reaction Kinetics
The rate of the TCO-tetrazine ligation is highly dependent on the specific structures of the TCO and tetrazine derivatives used. Below is a table summarizing reported second-order rate constants for various reactant pairs.
| Tetrazine Derivative | TCO Derivative | Rate Constant (k₂) M⁻¹s⁻¹ | Notes |
| Dipyridyl-tetrazine | TCO | ~2,000 | In 9:1 methanol/water.[10] |
| 6-Methyl-3-aryl tetrazine | TCO | up to 1,000 | Provides good stability in aqueous media.[11] |
| Hydrogen-substituted tetrazine | TCO | up to 30,000 | Offers extremely fast kinetics but may have lower stability.[6] |
| General Range | TCO | 800 - 30,000 | The reaction is among the fastest bioorthogonal reactions known.[3][5] |
Experimental Protocols
Below are generalized protocols for a two-step protein-protein conjugation using TCO-tetrazine ligation.
Protocol 1: Activation of Proteins with TCO-NHS and Tetrazine-NHS Esters
-
Buffer Exchange: Dissolve your proteins in an amine-free buffer (e.g., PBS, pH 7.2-7.5) at a concentration of 1-5 mg/mL.[1]
-
Prepare NHS Ester Solutions: Immediately before use, prepare a 10 mM stock solution of the TCO-NHS ester and Tetrazine-NHS ester in anhydrous DMSO or DMF.[1]
-
Activation Reaction:
-
To Protein 1, add a 20-fold molar excess of the TCO-NHS ester solution.[1]
-
To Protein 2, add a 20-fold molar excess of the Tetrazine-NHS ester solution.
-
-
Incubation: Incubate both reactions for 1 hour at room temperature.[1]
-
Quenching (Optional but Recommended): To stop the reaction, add a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM and incubate for 5 minutes.[1]
-
Purification: Remove excess, unreacted NHS ester using a desalting spin column or dialysis.[1]
Protocol 2: TCO-Tetrazine Ligation
-
Reactant Preparation: Prepare the TCO-labeled protein and the tetrazine-labeled protein in a suitable reaction buffer (e.g., PBS, pH 6-9).[7]
-
Ligation: Mix the TCO-labeled protein with the tetrazine-labeled protein. It is recommended to use a slight molar excess (1.05-1.5 equivalents) of one of the components.[1]
-
Incubation: Incubate the reaction mixture. At room temperature, the reaction is often complete within 10-60 minutes.[1][2][11] For reactions at 4°C, a longer incubation time of 30-120 minutes may be required.[2]
-
Purification (Optional): If necessary, the final conjugate can be purified by size-exclusion chromatography to remove any remaining unreacted proteins.[1]
Visualizing the Chemistry and Workflow
Reaction Mechanism
The TCO-tetrazine ligation proceeds via an inverse-electron-demand Diels-Alder (IEDDA) reaction, which is then followed by a retro-Diels-Alder reaction that irreversibly releases nitrogen gas.[4][12]
Caption: Mechanism of the TCO-tetrazine ligation reaction.
Experimental Workflow
The following diagram illustrates a typical workflow for labeling two proteins and conjugating them using TCO-tetrazine chemistry.
Caption: Workflow for protein-protein conjugation via TCO-tetrazine ligation.
References
- 1. interchim.fr [interchim.fr]
- 2. prod-vector-labs-wordpress-media.s3.amazonaws.com:443 [prod-vector-labs-wordpress-media.s3.amazonaws.com:443]
- 3. vectorlabs.com [vectorlabs.com]
- 4. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bot Detection [iris-biotech.de]
- 6. Bot Detection [iris-biotech.de]
- 7. broadpharm.com [broadpharm.com]
- 8. broadpharm.com [broadpharm.com]
- 9. Tetrazine- and trans-cyclooctene-functionalised polypept(o)ides for fast bioorthogonal tetrazine ligation - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Tetrazine ligation for chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. atto-tec.com [atto-tec.com]
- 12. researchgate.net [researchgate.net]
TCO-PEG6-acid stability issues in aqueous buffers
Welcome to the technical support center for TCO-PEG6-acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in aqueous buffers and to offer troubleshooting advice for common issues encountered during its use in bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a heterobifunctional linker molecule.[1] It consists of three key components:
-
A trans-cyclooctene (TCO) group: This is a highly strained alkene that rapidly reacts with tetrazine-containing molecules via an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition, a type of "click chemistry".[1] This reaction is known for its exceptional speed and selectivity, and it does not require a copper catalyst, making it ideal for use in biological systems.[2]
-
A polyethylene glycol (PEG)6 spacer : This six-unit PEG chain enhances the water solubility of the molecule and provides a flexible spacer arm, which can reduce steric hindrance during conjugation.
-
A carboxylic acid (-COOH) group : This functional group can be coupled to primary amines (e.g., on proteins or other biomolecules) to form stable amide bonds, typically using activating agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).[1][3]
Its primary applications include bioconjugation, such as labeling proteins and antibodies, creating antibody-drug conjugates (ADCs), developing targeted drug delivery systems, and constructing probes for molecular imaging.[1]
Q2: What is the main stability concern with this compound in aqueous buffers?
A2: The primary stability issue for this compound is the isomerization of the highly reactive trans-cyclooctene (TCO) ring to its much less reactive cis-cyclooctene (CCO) isomer.[3][4] This isomerization eliminates the strain in the double bond, rendering the molecule unable to participate in the rapid IEDDA reaction with tetrazines. This can lead to failed or inefficient conjugation experiments. Long-term storage of TCO-containing compounds is generally not recommended due to this isomerization.[3][4]
Q3: What factors can accelerate the isomerization of TCO to CCO?
A3: Several factors present in common experimental conditions can promote the unwanted isomerization of TCO to CCO:
-
Thiols: The presence of thiol-containing reagents, such as dithiothreitol (DTT) or β-mercaptoethanol, can catalyze the isomerization.
-
Copper-Containing Proteins: Some proteins found in serum can promote the conversion of TCO to CCO.
-
Cell Culture Media Components: Degradation products of thiamine in cell culture media have been shown to rapidly catalyze TCO isomerization.
-
Light: Exposure to light can potentially mediate the isomerization of TCO.[1]
-
Elevated Temperatures: Higher temperatures can increase the rate of isomerization.
Q4: How should I store this compound to ensure its stability?
A4: To maximize the shelf-life of this compound, it should be stored at –20 °C in a sealed container, protected from moisture and light.[1] It is advisable to prepare fresh solutions of the reagent immediately before use and to avoid repeated freeze-thaw cycles.[1] For applications requiring the highest reactivity, using a freshly prepared batch of the reagent is recommended.[5]
Q5: Is the PEG linker or the carboxylic acid group susceptible to degradation?
A5: The PEG linker itself is generally stable under typical bioconjugation conditions. The ether bonds of the PEG chain are resistant to hydrolysis in aqueous buffers. The carboxylic acid group is also stable; however, if activated (e.g., with EDC/NHS to form an NHS ester) for amine coupling, the activated ester is susceptible to hydrolysis, particularly at higher pH. This hydrolysis competes with the desired amide bond formation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no reaction with tetrazine partner. | Isomerization of TCO to CCO: The this compound may have degraded due to improper storage or handling, or exposure to destabilizing agents in the reaction buffer. | 1. Use a fresh vial of this compound. 2. Assess the integrity of the this compound using HPLC or NMR (see experimental protocols below). 3. Avoid buffers containing thiols. If thiols are necessary, consider using a radical inhibitor like Trolox. 4. For reactions in cell culture media or serum, be aware of potential rapid isomerization and minimize incubation times. |
| Inconsistent results between experiments. | Variable quality of this compound: The extent of TCO isomerization may differ between batches or due to different storage times. | 1. Aliquot the this compound upon receipt to minimize freeze-thaw cycles. 2. Qualify each new batch of reagent to ensure its reactivity before use in critical experiments. |
| Low yield in amine coupling reactions. | Hydrolysis of activated carboxylic acid: If using EDC/NHS to activate the carboxylic acid for reaction with an amine, the resulting NHS ester can hydrolyze back to the carboxylic acid. | 1. Perform the amine coupling reaction promptly after activating the carboxylic acid. 2. Control the pH of the reaction; NHS ester hydrolysis is more rapid at higher pH. A pH range of 7.2-8.5 is a common recommendation for NHS ester reactions. |
| Presence of primary amines in the buffer: Buffers containing primary amines (e.g., Tris) will compete with the target molecule for reaction with the activated carboxylic acid. | 1. Use a non-amine-containing buffer such as phosphate-buffered saline (PBS) or HEPES for the amine coupling step. |
Stability Data for TCO Derivatives
| TCO Derivative | Condition | Half-life / Stability |
| General TCO | In the presence of thiamine degradation products in cell culture media | ~0.6 hours |
| TCO-conjugated antibody | In serum | 25% deactivation in 24 hours |
| TCO | In 50% fresh mouse serum at 37 °C | Almost complete conversion to CCO within 7 hours |
| s-TCO | In D2O-PBS (pD 7.4) with 30 mM mercaptoethanol | 55% isomerization after 4.5 hours |
| s-TCO | In D2O-PBS (pD 7.4) with 30 mM mercaptoethanol and 30 mM Trolox | <5% isomerization after 29.5 hours |
Experimental Protocols
Protocol for Assessing this compound Stability by HPLC
This protocol provides a general method to monitor the isomerization of this compound to CCO-PEG6-acid over time in a specific aqueous buffer.
1. Materials:
-
This compound
-
Aqueous buffer of interest (e.g., PBS, pH 7.4)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Acetonitrile (ACN)
-
Water (HPLC grade)
-
Formic acid (FA) or Trifluoroacetic acid (TFA)
2. Procedure:
-
Prepare a stock solution of this compound in an organic solvent such as DMSO or DMF.
-
Prepare the incubation solution: Dilute the this compound stock solution into the aqueous buffer of interest to a final concentration suitable for HPLC analysis (e.g., 1 mg/mL).
-
Incubate the solution at the desired temperature (e.g., 25 °C or 37 °C).
-
Time-point analysis: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the incubation solution and inject it onto the HPLC system.
-
HPLC analysis:
-
Mobile Phase A: Water with 0.1% FA or TFA
-
Mobile Phase B: Acetonitrile with 0.1% FA or TFA
-
Gradient: A suitable gradient to separate the TCO and CCO isomers (e.g., a linear gradient from 5% to 95% B over 15-20 minutes).
-
Detection: Monitor the elution profile at a suitable wavelength (e.g., 214 nm or 254 nm).
-
-
Data analysis: The TCO and CCO isomers will likely have different retention times. Integrate the peak areas for both isomers at each time point. The percentage of remaining this compound can be calculated as: (Area_TCO / (Area_TCO + Area_CCO)) * 100%. The half-life can be determined by plotting the percentage of remaining this compound against time.
Visualizations
Caption: Degradation pathway of this compound.
Caption: Experimental workflow for assessing this compound stability.
References
Preventing isomerization of TCO-PEG6-acid to cis-cyclooctene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the isomerization of TCO-PEG6-acid to its inactive cis-cyclooctene (CCO) form during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its isomerization a concern?
A1: this compound is a chemical linker used in bioconjugation, a process that joins molecules together. It contains a trans-cyclooctene (TCO) group, which is highly reactive in a specific type of chemical reaction called an inverse electron demand Diels-Alder (IEDDA) cycloaddition with tetrazines.[1][2] This reaction is a cornerstone of "click chemistry," valued for its speed and specificity in biological environments.[2] However, the TCO group can isomerize, or change its shape, into a cis-cyclooctene (CCO) form.[1][3] This CCO form is not reactive with tetrazines, meaning the linker loses its function. Therefore, preventing this isomerization is critical for successful experiments.[1]
Q2: What causes the isomerization of this compound to cis-cyclooctene?
A2: The primary driver of TCO isomerization is a radical-mediated pathway.[4] Several factors can initiate or accelerate this process:
-
Thiols: Compounds containing thiol groups, such as mercaptoethanol, can promote isomerization.[4][5]
-
Copper-Containing Proteins: Certain proteins in biological samples, particularly those containing copper, can catalyze the isomerization.[4]
-
Cell Culture Media: Components within cell culture media, specifically the degradation products of thiamine (Vitamin B1), have been identified as a significant cause of TCO isomerization in in vitro assays.[6][7]
-
Elevated Temperatures: Higher temperatures can increase the rate of isomerization.[4]
-
Prolonged Storage: TCO derivatives are known to have a limited shelf-life and can isomerize over time, especially when not stored properly.[5][8]
Q3: How can I prevent the isomerization of this compound?
A3: Several strategies can be employed to minimize or prevent the isomerization of this compound:
-
Use of Radical Inhibitors: Adding radical inhibitors to your reaction mixture can suppress the isomerization process.[4] Common and effective inhibitors include Trolox (a water-soluble vitamin E analog) and butylated hydroxytoluene (BHT).[4]
-
Silver (I) Complexation: TCO compounds can be stabilized for long-term storage by forming a complex with silver (I) nitrate.[4][9] The TCO can be liberated from the silver complex just before use by adding a source of chloride ions, such as sodium chloride (NaCl).[4]
-
Control of Experimental Conditions:
-
Temperature: Store this compound and conduct experiments at low temperatures whenever possible.[5]
-
pH: The rate of thiol-promoted isomerization can be pH-dependent, with faster isomerization observed at higher pH levels.[5]
-
Fresh Media and Plasma: For in vitro and ex vivo experiments, using fresh cell culture media or plasma is recommended, as "aged" media can contain higher concentrations of thiamine degradation products that promote isomerization.[6][7] Consider using custom media that does not contain thiamine for sensitive experiments.[6]
-
-
Antioxidants: The addition of antioxidants like ascorbic acid can help to halt TCO isomerization in cell culture media.[6][7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no signal in a click chemistry reaction. | Isomerization of this compound to the inactive cis-cyclooctene form. | 1. Verify TCO integrity: Before use, check the purity of your this compound using an appropriate analytical method (e.g., ¹H NMR) to ensure it has not isomerized during storage.2. Optimize reaction conditions: * Add a radical inhibitor (e.g., Trolox or BHT) to your reaction mixture. * If compatible with your experiment, consider using TCO stabilized with a silver (I) complex and release it immediately before the reaction. * For in vitro cell-based assays, use fresh media or custom thiamine-free media.[6] * Incorporate an antioxidant like ascorbic acid into your cell culture medium.[6] |
| Inconsistent results between experiments. | Variability in the extent of TCO isomerization due to differences in reagent age, storage conditions, or experimental setup. | 1. Standardize storage: Always store this compound at the recommended temperature (typically -20°C) and protect it from light.[3]2. Use fresh reagents: Prepare fresh solutions of this compound for each experiment.3. Monitor environmental factors: Be mindful of potential sources of radicals or catalysts in your buffers and other reagents. |
| TCO-conjugate appears unstable in serum or cell culture media. | Presence of thiols, copper-containing proteins, or thiamine degradation products in the biological matrix. | 1. Minimize incubation time: Reduce the time the TCO-conjugate is exposed to the biological matrix as much as possible.2. Use fresh plasma: If working with plasma, use freshly collected samples, as aged plasma can contribute to isomerization.[6]3. Consider alternative TCO derivatives: For particularly challenging in vivo or long-term incubation experiments, explore more stable TCO analogs if available.[5] |
Quantitative Data Summary
Table 1: Stability of trans-Cyclooctene (TCO) Derivatives Under Various Conditions
| TCO Derivative | Condition | Stability/Isomerization Rate | Reference |
| s-TCO (syn-1c) | 30 mM mercaptoethanol in D₂O-PBS (pD 7.4) | 18% isomerization after 1 hr, 34% after 2 hrs, 55% after 4.5 hrs, 100% after 18.5 hrs | [4] |
| s-TCO (syn-1c) | 30 mM mercaptoethanol and 30 mM Trolox in D₂O-PBS | <5% isomerization after 29.5 hrs | [4] |
| d-TCO (syn-3a) | 30 mM mercaptoethanol at pH 6.8 | 44% isomerization after 48 hrs | [5] |
| d-TCO (syn-3a) | 30 mM mercaptoethanol at pH 7.4 | 43% isomerization after 5 hrs | [5] |
| s-TCO | Conjugated to a monoclonal antibody in vivo | Half-life of 0.67 days with rapid deactivation to cis-isomer | [8] |
| dcTCO | PBS at 37°C | 99% TCO remaining after 4 days | [10] |
Experimental Protocols
Protocol 1: Suppression of Thiol-Promoted TCO Isomerization using a Radical Inhibitor
This protocol describes a general method to prevent the isomerization of this compound in the presence of thiols using the radical inhibitor Trolox.
Materials:
-
This compound
-
Thiol-containing solution (e.g., buffer with dithiothreitol or mercaptoethanol)
-
Trolox (water-soluble vitamin E analog)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Prepare a stock solution of Trolox in an appropriate solvent (e.g., DMSO or ethanol).
-
To your reaction mixture containing the thiol, add Trolox to a final concentration of 1-30 mM. The optimal concentration may need to be determined empirically.
-
Add the this compound to the reaction mixture.
-
Proceed with your experimental workflow.
-
Monitor the reaction progress and the stability of the TCO compound using a suitable analytical technique (e.g., LC-MS or NMR).
Visualizations
Caption: Proposed radical-mediated isomerization pathway of TCO to CCO and its inhibition.
Caption: Recommended experimental workflow to minimize TCO isomerization.
References
- 1. This compound, 2353409-97-7 | BroadPharm [broadpharm.com]
- 2. TCO (trans-cyclooctene) Derivatives: The Fastest Click Reaction Reagents | TCI EUROPE N.V. [tcichemicals.com]
- 3. TCO-PEG6-DBCO | BroadPharm [broadpharm.com]
- 4. Studies on the Stability and Stabilization of trans-Cyclooctenes through Radical Inhibition and Silver (I) Metal Complexation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Conformationally Strained trans-Cyclooctene with Improved Stability and Excellent Reactivity in Tetrazine Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Trans-Cyclooctene Isomerization Catalyzed by Thiamine Degradation Products in Cell Culture Media - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimizing TCO-PEG6-Acid Coupling Reactions
Welcome to the technical support center for TCO-PEG6-acid coupling. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully utilizing this compound for their conjugation needs.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a heterobifunctional linker molecule. It contains a trans-cyclooctene (TCO) group for catalyst-free "click chemistry" and a carboxylic acid group for forming stable amide bonds with primary amines. The polyethylene glycol (PEG6) spacer enhances solubility and reduces steric hindrance.[1] Its primary applications include bioconjugation, drug delivery, probe development, and chemical biology.[1]
Q2: What are the two main coupling reactions that can be performed with this compound?
A2: The two primary reactions are:
-
Amide Bond Formation: The carboxylic acid group can be activated to react with primary amines (e.g., on proteins, peptides, or other molecules) to form a stable amide bond. This typically involves activation with EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide).[2]
-
TCO-Tetrazine Ligation: The TCO group undergoes a rapid and highly specific inverse-electron-demand Diels-Alder (IEDDA) cycloaddition with a tetrazine-modified molecule.[3] This is a type of "click chemistry" that is bioorthogonal and proceeds without the need for a catalyst.[3][4]
Q3: How should I store and handle this compound?
A3: this compound should be stored at -20°C in a sealed container, protected from moisture and light.[1] It is recommended to allow the reagent to equilibrate to room temperature before opening to prevent moisture condensation. TCO compounds have a limited shelf life and can isomerize to the less reactive cis-cyclooctene (CCO), so long-term storage is not recommended.[2] For experimental use, it should be dissolved freshly.[1]
Q4: What is the optimal pH for the TCO-tetrazine reaction?
A4: The TCO-tetrazine ligation is efficient over a wide pH range, typically from pH 4.5 to 7.4.[5][6] The reaction can be performed under mild, neutral pH conditions.[7] Some studies suggest that a lower pH may accelerate the reaction.[6][8]
Troubleshooting Guides
This section provides solutions to common problems encountered during the two main stages of this compound conjugation: carboxylic acid activation and TCO-tetrazine ligation.
Guide 1: Troubleshooting the Activation of this compound and Amide Coupling
This guide focuses on the EDC/NHS-mediated activation of the carboxylic acid and its subsequent reaction with a primary amine.
Troubleshooting EDC/NHS Coupling
| Problem | Possible Cause | Recommended Solution |
| Low or no coupling efficiency | Hydrolysis of EDC and/or NHS. | Use fresh, high-purity EDC and NHS. Allow reagents to warm to room temperature before opening to prevent moisture condensation.[9][10] |
| Inappropriate activation buffer. | Use a non-amine and non-carboxylate buffer such as MES (2-(N-morpholino)ethanesulfonic acid) at pH 4.5-6.0 for the activation step.[1][9][11] Avoid phosphate buffers as they can reduce EDC reactivity.[9][12] | |
| Incorrect pH for amine coupling. | The reaction of the NHS-activated acid with the primary amine is most efficient at pH 7-8.5.[1][] After the initial activation, adjust the pH accordingly. | |
| Hydrolysis of the NHS-ester intermediate. | The NHS ester has a limited half-life in aqueous solutions, which decreases as the pH increases.[14] Proceed with the amine coupling step promptly after activation. | |
| Precipitation during reaction | High concentration of EDC. | If precipitation occurs, especially when conjugating to proteins like KLH, reduce the amount of EDC used.[1] |
| Unwanted cross-linking of biomolecules | One-pot reaction with molecules containing both amines and carboxyls. | Perform a two-step coupling. First, activate the this compound with EDC/NHS. Then, quench the EDC reaction (e.g., with 2-mercaptoethanol) or remove excess EDC using a desalting column before adding the amine-containing molecule.[1][10] |
Guide 2: Troubleshooting TCO-Tetrazine Ligation
This guide addresses common issues with the bioorthogonal click reaction between the TCO-modified molecule and a tetrazine.
Troubleshooting TCO-Tetrazine Click Reaction
| Problem | Possible Cause | Recommended Solution |
| Low or no ligation | Isomerization of TCO to the less reactive CCO. | TCO is sensitive to light and can isomerize.[15] Store this compound and TCO-conjugated molecules at -20°C, protected from light.[1] Prepare solutions fresh before use. The presence of thiols can also promote isomerization.[16][17] |
| Degradation of the tetrazine reagent. | Use high-quality tetrazine reagents. Methyl-substituted tetrazines generally exhibit high stability in aqueous media, while hydrogen-substituted tetrazines may be less stable.[3] | |
| Insufficient molar excess of one reactant. | It is often recommended to use a slight molar excess (e.g., 1.05-1.5 equivalents) of the tetrazine reagent relative to the TCO-containing molecule to drive the reaction to completion.[18] | |
| Low reactant concentrations. | While the TCO-tetrazine reaction is very fast, at extremely low concentrations, the reaction time may need to be extended.[18] |
Experimental Protocols
Protocol 1: Two-Step Activation and Amine Coupling
This protocol describes the activation of this compound and subsequent coupling to an amine-containing protein.
Two-Step Amide Coupling Workflow
Materials:
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0[1]
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2[1]
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Quenching Reagents (optional): 2-Mercaptoethanol, Hydroxylamine HCl, Tris buffer
Procedure:
-
Activation of this compound:
-
Dissolve this compound in Activation Buffer.
-
Equilibrate EDC and NHS to room temperature before opening.[1] Prepare fresh solutions.
-
Add EDC (e.g., to a final concentration of 2 mM) and NHS (e.g., to a final concentration of 5 mM) to the this compound solution.[1][19]
-
Incubate for 15 minutes at room temperature.[1]
-
-
Removal of Excess Reagents:
-
Coupling to Amine-Containing Molecule:
-
Add the amine-containing molecule (e.g., protein) to the activated TCO-PEG6-NHS ester solution.
-
Ensure the pH of the reaction mixture is between 7.2 and 8.0.
-
Incubate for 2 hours at room temperature.[1]
-
-
Quenching and Purification:
Protocol 2: TCO-Tetrazine Ligation
This protocol outlines the click chemistry reaction between a TCO-conjugated molecule and a tetrazine-conjugated molecule.
Procedure:
-
Prepare the TCO-conjugated molecule in a suitable reaction buffer (e.g., PBS, pH 7.4).[18]
-
Add the tetrazine-containing molecule to the solution. A 1.05 to 1.5 molar excess of the tetrazine reagent is recommended.[18]
-
Incubate the reaction for 30-60 minutes at room temperature.[18]
-
The reaction is typically high-yielding and may not require purification if a slight excess of one component is acceptable for the downstream application. If purification is necessary, size-exclusion chromatography is a common method.[18]
Data Summary Tables
Table 1: Recommended Reaction Conditions for EDC/NHS Activation and Coupling
| Parameter | Activation Step | Coupling Step |
| pH | 4.5 - 6.0[1][9] | 7.0 - 8.5[1][] |
| Recommended Buffer | MES[1][9] | PBS[1] |
| Typical EDC Concentration | ~2 mM[1][19] | N/A |
| Typical NHS Concentration | ~5 mM[1][19] | N/A |
| Reaction Time | 15 minutes[1][19] | 2 hours[1] |
| Temperature | Room Temperature[1] | Room Temperature[1] |
Table 2: Recommended Reaction Conditions for TCO-Tetrazine Ligation
| Parameter | Recommended Condition |
| pH | 6.0 - 9.0[20] |
| Recommended Buffer | PBS or other non-interfering buffers |
| Molar Ratio (Tetrazine:TCO) | 1.05:1 to 1.5:1[18] |
| Reaction Time | 30 - 120 minutes[18] |
| Temperature | Room Temperature or 4°C[18] |
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. glenresearch.com [glenresearch.com]
- 3. Bot Detection [iris-biotech.de]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Unraveling Tetrazine-Triggered Bioorthogonal Elimination Enables Chemical Tools for Ultrafast Release and Universal Cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Recent Advances in Bioorthogonal Click Chemistry for Efficient Synthesis of Radiotracers and Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Lysosome-Targeted Tetrazine for Organelle-Specific Click-to-Release Chemistry in Antigen Presenting Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. merckmillipore.com [merckmillipore.com]
- 10. info.gbiosciences.com [info.gbiosciences.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
- 14. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 15. researchgate.net [researchgate.net]
- 16. Studies on the Stability and Stabilization of trans-Cyclooctenes through Radical Inhibition and Silver (I) Metal Complexation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Conformationally Strained trans-Cyclooctene with Improved Stability and Excellent Reactivity in Tetrazine Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. interchim.fr [interchim.fr]
- 19. interchim.fr [interchim.fr]
- 20. Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization - PMC [pmc.ncbi.nlm.nih.gov]
TCO-PEG6-acid storage and handling best practices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage, handling, and use of TCO-PEG6-acid.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound?
A: this compound should be stored at -20°C in a tightly sealed container, protected from moisture and light.[1][2] It is recommended to aliquot the compound upon receipt to avoid multiple freeze-thaw cycles.[1]
Q2: What is the shelf-life of this compound?
A: The trans-cyclooctene (TCO) moiety is susceptible to isomerization to the less reactive cis-cyclooctene (CCO) form, and therefore, long-term storage is not recommended.[2][3] While a precise shelf-life is not provided by most suppliers, it is best practice to use the reagent as fresh as possible. For some more stable TCO derivatives, storage as a solid at -20°C has been shown to be effective for at least 14 months.
Q3: In which solvents is this compound soluble?
A: this compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO), dichloromethane (DCM), and dimethylformamide (DMF).[2] The hydrophilic PEG spacer also increases its solubility in aqueous media.[2][3]
Q4: How should I prepare solutions of this compound?
A: It is recommended to dissolve this compound freshly before use.[1] If preparing a stock solution in an organic solvent like DMSO or DMF, it should be stored at -20°C. To minimize exposure to moisture, which can hydrolyze the activated ester in subsequent reaction steps, it is advisable to use anhydrous solvents and handle the reagent under an inert atmosphere if possible.
Q5: What are the main applications of this compound?
A: this compound is a heterobifunctional linker used for bioconjugation.[1] The TCO group reacts with tetrazine-modified molecules via a copper-free click chemistry reaction (inverse electron-demand Diels-Alder cycloaddition).[1][2] The carboxylic acid can be coupled to primary amine groups on biomolecules, such as proteins or peptides, through the formation of a stable amide bond.[1][2]
Quantitative Data Summary
| Parameter | Value | Source(s) |
| Storage Temperature | -20°C | [1][2] |
| Recommended Solvents | DMSO, DCM, DMF, aqueous media | [2][3] |
| Purity | Typically ≥95% | [1][2] |
| Molecular Weight | ~505.6 g/mol | [2] |
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no conjugation to an amine-containing biomolecule. | 1. Inefficient activation of the carboxylic acid: The EDC/NHS activation step is pH-sensitive. 2. Hydrolysis of the NHS ester: The activated NHS ester is susceptible to hydrolysis, especially in aqueous buffers. 3. Presence of primary amines in the buffer: Buffers like Tris or glycine will compete with the target biomolecule for reaction with the activated this compound. | 1. Optimize pH: Ensure the EDC/NHS activation is performed at a pH between 4.5-6.0. Subsequently, the reaction with the amine should be carried out at a pH of 7.2-8.0. 2. Use freshly prepared reagents: Prepare the activated this compound immediately before use. Minimize the time the activated compound is in an aqueous solution before adding the amine-containing molecule. 3. Use amine-free buffers: Use buffers such as PBS (phosphate-buffered saline) or HEPES for the conjugation reaction. |
| Low or no reactivity of the TCO group in the subsequent click reaction. | 1. Isomerization of TCO to CCO: The TCO ring has a short half-life and can isomerize to the unreactive cis-cyclooctene (CCO) form. This can be accelerated by exposure to thiols or certain metals. 2. Steric hindrance: The biomolecule to which the this compound is conjugated may sterically hinder the approach of the tetrazine. | 1. Use fresh this compound: As TCO compounds are not recommended for long-term storage, use a fresh batch for optimal reactivity. Avoid conditions that promote isomerization, such as the presence of high concentrations of thiols. 2. Optimize linker length: The PEG6 spacer is designed to reduce steric hindrance, but if this is still a suspected issue, consider a linker with a longer PEG chain. |
| Precipitation of the biomolecule during conjugation. | 1. Change in buffer conditions: The addition of organic solvent from the this compound stock solution may cause precipitation of the biomolecule. 2. High concentration of the labeling reagent. | 1. Minimize organic solvent: Keep the volume of the organic stock solution to a minimum, typically less than 10% of the total reaction volume. 2. Optimize reagent concentration: Perform a titration of the this compound to find the optimal concentration that provides efficient labeling without causing precipitation. |
Experimental Protocols
Protocol 1: Activation of this compound with EDC/NHS and Conjugation to an Amine-Containing Protein (Aqueous Method)
This protocol describes the two-step aqueous method for conjugating this compound to a protein containing primary amines (e.g., lysine residues).
Materials:
-
This compound
-
Amine-containing protein
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine
-
Desalting column
Procedure:
-
Reagent Preparation:
-
Equilibrate this compound, EDC, and NHS to room temperature before opening.
-
Prepare a stock solution of this compound (e.g., 10 mg/mL) in anhydrous DMSO or DMF.
-
Prepare stock solutions of EDC and NHS in Activation Buffer immediately before use.
-
-
Activation of this compound:
-
Dissolve the protein to be labeled in the Conjugation Buffer at a suitable concentration (e.g., 1-5 mg/mL).
-
In a separate tube, for each 1 mg of protein, add a 10-50 fold molar excess of this compound.
-
To the this compound, add a 1.5 to 2-fold molar excess of EDC and NHS over the this compound.
-
Incubate the activation reaction for 15-30 minutes at room temperature.
-
-
Conjugation to Protein:
-
Immediately add the activated this compound solution to the protein solution.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching the Reaction:
-
Add Quenching Buffer to a final concentration of 50-100 mM to stop the reaction.
-
Incubate for 15 minutes at room temperature.
-
-
Purification:
-
Remove excess, unreacted this compound and byproducts using a desalting column equilibrated with a suitable storage buffer for your protein.
-
Protocol 2: TCO-Tetrazine Click Chemistry Reaction
This protocol describes the reaction of a TCO-labeled biomolecule with a tetrazine-labeled molecule.
Materials:
-
TCO-labeled biomolecule (from Protocol 1)
-
Tetrazine-labeled molecule
-
Reaction Buffer: PBS, pH 7.4
Procedure:
-
Reaction Setup:
-
Dissolve the TCO-labeled biomolecule and the tetrazine-labeled molecule in the Reaction Buffer.
-
Add the tetrazine-labeled molecule to the TCO-labeled biomolecule. A slight molar excess (1.1 to 1.5-fold) of one component is often used to ensure complete reaction of the other.
-
-
Incubation:
-
Incubate the reaction at room temperature for 30-60 minutes. The reaction is typically very fast.
-
-
Purification (if necessary):
-
If one of the reactants was a small molecule, it can be removed by a desalting column or dialysis.
-
Visualizations
References
How to assess the stability of TCO-PEG6-acid solutions
Here is the technical support center for assessing the stability of TCO-PEG6-acid solutions.
This guide provides technical information, troubleshooting advice, and answers to frequently asked questions regarding the stability of this compound solutions for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound instability in solution?
The primary cause of instability is the isomerization of the strained trans-cyclooctene (TCO) ring to its non-reactive cis-cyclooctene (CCO) isomer.[1][2][3][4] This conformational change results in the complete loss of reactivity towards tetrazine partners in bioorthogonal click chemistry reactions.
Q2: How should I store this compound to ensure maximum stability?
For maximum stability, this compound should be stored under the following conditions:
-
In Solution: For solutions (e.g., in anhydrous DMSO or DMF), prepare them immediately before use.[6] If short-term storage is necessary, aliquot and store at -80°C for up to six months or -20°C for up to one month.[7] Avoid repeated freeze-thaw cycles.
Q3: What solvents are compatible with this compound?
This compound is soluble in water and organic solvents such as DMSO and DMF.[1][3][4] The hydrophilic PEG spacer enhances its solubility in aqueous media.[1][3][4] For storage, anhydrous organic solvents are recommended to prevent hydrolysis of the carboxylic acid if activated (e.g., as an NHS ester).
Q4: My TCO-tetrazine conjugation reaction has a low yield. Could my this compound solution be the problem?
Yes, low conjugation efficiency is a common sign of TCO degradation.[8] If the TCO ring has isomerized to the inactive CCO form, it will not react with its tetrazine partner. It is crucial to assess the stability and activity of your this compound solution if you experience poor reaction outcomes.
Q5: Are there any substances that can accelerate the degradation of this compound?
Yes, certain substances can promote the isomerization of TCO to CCO. High concentrations of thiols, such as dithiothreitol (DTT) or β-mercaptoethanol (BME), have been shown to accelerate this degradation pathway.[9][10][11] It is advisable to avoid the presence of strong reducing agents in your this compound solutions for prolonged periods.
Troubleshooting Guide
This section addresses specific issues that you may encounter during your experiments.
Problem: No or very low conjugation between this compound and a tetrazine-labeled molecule.
| Possible Cause | Suggested Solution |
| Complete Isomerization of TCO | The this compound has likely degraded to its inactive CCO isomer. Prepare a fresh solution from solid material. Verify the integrity of the new solution using one of the protocols outlined below (e.g., HPLC-MS or ¹H NMR). |
| Hydrolysis of Activated Acid | If you have activated the carboxylic acid (e.g., as an NHS-ester) for amine coupling, it may have hydrolyzed. Prepare activated this compound immediately before use in an anhydrous solvent.[8][12] |
| Incorrect Buffer Conditions | If coupling the carboxylic acid to a primary amine, avoid buffers containing primary amines like Tris or glycine, as they will compete with your target molecule.[8] Use a non-amine-containing buffer such as PBS or HEPES at a pH of 7-9.[8] |
| Suboptimal Reaction Conditions | The reaction may require optimization. Try increasing the incubation time, adjusting the temperature, or increasing the molar excess of one of the reactants.[8] |
Experimental Protocols & Data
Protocol 1: Stability Assessment by HPLC-MS
This method allows for the separation and quantification of the active this compound from its inactive CCO isomer.
Objective: To determine the percentage of active this compound in a solution over time.
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Dilute this stock to your desired experimental concentration (e.g., 1 mM) in the buffer or solvent system you wish to test (e.g., PBS, pH 7.4).
-
Incubation: Store aliquots of the solution under different conditions (e.g., 4°C, room temperature, 37°C).
-
Time Points: At designated time points (e.g., 0, 24, 48, 72 hours), remove an aliquot and immediately analyze or freeze at -80°C for later analysis.
-
HPLC-MS Analysis:
-
Column: Use a C18 reverse-phase column.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Detection: Monitor the absorbance at a relevant UV wavelength (e.g., ~210 nm) and confirm the identity of peaks by mass spectrometry (MS), looking for the mass of this compound (C₂₄H₄₃NO₁₀, MW: 505.6 g/mol ).[4]
-
-
Data Analysis: The TCO and CCO isomers will have the same mass but may have different retention times. Integrate the peak areas for the active TCO isomer and any new peaks corresponding to the inactive CCO isomer. Calculate the percentage of remaining active TCO at each time point.
Example Data Presentation:
| Storage Condition | Time (hours) | % Active this compound |
| 4°C in PBS | 0 | 100% |
| 24 | 98% | |
| 72 | 95% | |
| Room Temp in PBS | 0 | 100% |
| 24 | 85% | |
| 72 | 60% |
Protocol 2: Functional Assessment with a Tetrazine-Fluorophore Conjugate
Objective: To assess the reactivity of a this compound solution.
Methodology:
-
Prepare Solutions:
-
Prepare your this compound solution to be tested.
-
Prepare a solution of a commercially available tetrazine-fluorophore (e.g., Tetrazine-AF488) at a known concentration.
-
-
Reaction: Mix the this compound solution with a molar excess of the tetrazine-fluorophore in a reaction buffer (e.g., PBS).
-
Analysis: After a short incubation (e.g., 30 minutes), analyze the reaction mixture using HPLC with fluorescence detection or LC-MS.
-
Interpretation: A reactive this compound solution will result in the formation of a new, high-molecular-weight product (the TCO-tetrazine-fluorophore conjugate), which can be quantified. A degraded solution will show little to no product formation and a large unreacted tetrazine-fluorophore peak.
Visual Guides
Caption: Primary degradation pathway of this compound.
References
- 1. TCO-PEG24-acid | BroadPharm [broadpharm.com]
- 2. TCO-PEG12-acid | BroadPharm [broadpharm.com]
- 3. TCO-PEG4-acid, 1802913-21-8 | BroadPharm [broadpharm.com]
- 4. This compound, 2353409-97-7 | BroadPharm [broadpharm.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. interchim.fr [interchim.fr]
- 7. medchemexpress.com [medchemexpress.com]
- 8. prod-vector-labs-wordpress-media.s3.amazonaws.com:443 [prod-vector-labs-wordpress-media.s3.amazonaws.com:443]
- 9. Studies on the Stability and Stabilization of trans-Cyclooctenes through Radical Inhibition and Silver (I) Metal Complexation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Conformationally Strained trans-Cyclooctene with Improved Stability and Excellent Reactivity in Tetrazine Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. escholarship.org [escholarship.org]
Technical Support Center: TCO-PEG6-Acid Reactions
This technical support center provides troubleshooting guidance and frequently asked questions regarding the use of TCO-PEG6-acid in bioconjugation experiments. The efficiency of the two primary reactions involving this reagent—amide bond formation with the carboxylic acid and the click reaction with the TCO group—is significantly influenced by the reaction pH.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for reacting the carboxylic acid of this compound with a primary amine?
A1: The reaction of the carboxylic acid group of this compound with a primary amine, typically after activation as an N-hydroxysuccinimide (NHS) ester, is highly pH-dependent. The optimal pH range for this amine coupling is between 7.2 and 8.5.[1][2] At a lower pH, the amine group will be protonated and thus unreactive.[1][3] Conversely, at a pH above 8.5, the hydrolysis of the NHS ester intermediate significantly increases, which reduces the overall reaction efficiency.[1][2][4]
Q2: How does pH affect the TCO-tetrazine click reaction?
A2: The inverse electron demand Diels-Alder cycloaddition (IEDDA) reaction between the trans-cyclooctene (TCO) group and a tetrazine is generally very fast and efficient across a broad pH range, typically between 6 and 9.[5] While the reaction is known to proceed well at physiological pH, some studies have indicated that the ligation rate can increase with higher pH for certain tetrazine derivatives.[6][7] However, it is also important to consider that some tetrazines may degrade in basic aqueous solutions.[6]
Q3: Can I perform the amine coupling and the TCO-tetrazine ligation simultaneously? What pH should I use?
A3: While it is chemically possible, it is generally not recommended to perform both reactions simultaneously. The optimal pH ranges for the two reactions have some overlap, but for maximal efficiency, a sequential approach is preferred. First, perform the amine coupling of the activated this compound at a pH of 7.2-8.5.[2] After purification to remove unreacted components, the TCO-labeled molecule can then be reacted with a tetrazine-containing molecule at a pH that is optimal for the specific tetrazine's stability and reactivity, generally within the 6-9 range.[5]
Q4: What buffers should I use for the reaction of activated this compound with amines?
A4: It is critical to use an amine-free buffer for the NHS ester-mediated coupling reaction. Buffers that contain primary amines, such as Tris, will compete with the target molecule for reaction with the NHS ester.[1][8] Recommended buffers include phosphate-buffered saline (PBS), carbonate-bicarbonate, HEPES, or borate buffers, adjusted to a pH between 7.2 and 8.5.[2]
Q5: My conjugation efficiency is low. What are the likely causes related to pH?
A5: Low conjugation efficiency can be attributed to several pH-related factors:
-
Incorrect pH for amine coupling: If the pH is too low (below 7), the amine on your target molecule will be protonated and will not react efficiently with the activated this compound.[3]
-
Hydrolysis of the activated ester: If the pH is too high (above 8.5-9), the activated ester (e.g., NHS ester) of the this compound will rapidly hydrolyze, rendering it inactive before it can react with your target molecule.[2][9]
-
Use of an inappropriate buffer: Using a buffer containing primary amines, such as Tris, will quench the reaction.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no labeling of the amine-containing molecule | The reaction pH is too low, leading to protonation of the primary amine. | Ensure the reaction buffer is within the optimal pH range of 7.2-8.5 for NHS ester chemistry.[1][2] Use a calibrated pH meter to verify. |
| The reaction pH is too high, causing rapid hydrolysis of the activated this compound. | Lower the pH to within the 7.2-8.5 range. For pH-sensitive molecules, consider a pH closer to 7.2-7.5 and a longer reaction time. | |
| The buffer contains primary amines (e.g., Tris, glycine). | Prepare fresh samples and use a non-amine-containing buffer such as PBS, HEPES, or borate buffer.[2] | |
| Low yield in the TCO-tetrazine click reaction | The pH is outside the optimal range for the stability of the specific tetrazine being used. | While the TCO group is generally stable, some tetrazines can degrade at very high or low pH.[6] Consult the manufacturer's data for your specific tetrazine and adjust the pH accordingly, typically within the 6-9 range.[5] |
| Precipitation of the reagent during the reaction | This compound or the activated form has limited solubility in the aqueous buffer. | This compound should first be dissolved in an organic solvent like DMSO or DMF before being added to the aqueous reaction buffer.[1] |
Data Presentation
The stability of the activated this compound (as an NHS ester) is critically dependent on pH due to hydrolysis. The table below summarizes the effect of pH on the half-life of a typical NHS ester in aqueous solution.
Table 1: pH-Dependent Hydrolysis of NHS Esters
| pH | Temperature (°C) | Half-life of NHS Ester |
| 7.0 | 0 | 4-5 hours[2][9] |
| 8.0 | 4 | ~1 hour (interpolated) |
| 8.6 | 4 | 10 minutes[2][9] |
Experimental Protocols
Protocol 1: Activation of this compound and Conjugation to a Primary Amine
This protocol describes the common two-step procedure for conjugating this compound to a protein via its primary amines (e.g., lysine residues).
-
Reagent Preparation:
-
Equilibrate this compound and EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) to room temperature.
-
Prepare a stock solution of this compound in anhydrous DMSO or DMF.
-
Prepare stock solutions of EDC and NHS in amine-free buffer (e.g., 0.1 M MES, pH 6.0).
-
-
Activation of this compound:
-
In a microcentrifuge tube, mix this compound with a molar excess of EDC and NHS in the reaction buffer.
-
Incubate for 15-30 minutes at room temperature to form the TCO-PEG6-NHS ester.
-
-
Conjugation to Protein:
-
Dissolve the protein in a conjugation buffer (e.g., PBS, pH 7.2-8.0).
-
Add the activated TCO-PEG6-NHS ester solution to the protein solution. A 10-20 fold molar excess of the NHS ester is commonly used for proteins.[10]
-
Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C.
-
-
Quenching and Purification:
-
Quench the reaction by adding a small amount of an amine-containing buffer (e.g., Tris-HCl to a final concentration of 50-100 mM) and incubate for 15 minutes.[10]
-
Remove excess, unreacted TCO reagent by size-exclusion chromatography (e.g., a desalting column) or dialysis.
-
Protocol 2: TCO-Tetrazine Click Reaction
-
Reagent Preparation:
-
Prepare the TCO-labeled molecule (from Protocol 1) in a reaction buffer (e.g., PBS, pH 7.4).
-
Prepare a stock solution of the tetrazine-conjugate in a suitable solvent (e.g., DMSO).
-
-
Click Reaction:
-
Purification (Optional):
-
If necessary, the final conjugate can be purified from excess tetrazine using size-exclusion chromatography.
-
Visualizations
Caption: Impact of pH on this compound reaction pathways.
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 3. interchim.fr [interchim.fr]
- 4. escholarship.org [escholarship.org]
- 5. broadpharm.com [broadpharm.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Unraveling Tetrazine-Triggered Bioorthogonal Elimination Enables Chemical Tools for Ultrafast Release and Universal Cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 8. prod-vector-labs-wordpress-media.s3.amazonaws.com:443 [prod-vector-labs-wordpress-media.s3.amazonaws.com:443]
- 9. help.lumiprobe.com [help.lumiprobe.com]
- 10. interchim.fr [interchim.fr]
Technical Support Center: Post-Conjugation Purification
This guide provides troubleshooting and frequently asked questions (FAQs) for the removal of excess TCO-PEG6-acid following a conjugation reaction.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove excess this compound after conjugation?
A: Removing excess, unconjugated this compound is a critical purification step for several reasons:
-
Accurate Downstream Analysis: Residual this compound can interfere with subsequent analytical techniques used to characterize the conjugate, such as determining the degree of labeling (DOL) or conjugation efficiency.
-
Prevents Side Reactions: The reactive TCO (trans-cyclooctene) group on the free linker can participate in unintended side reactions with other molecules in your sample or in downstream applications.
-
Reduces Non-Specific Binding: In biological assays, excess linker could lead to non-specific binding and result in a high background signal or false-positive results.
-
Ensures Purity for In Vivo Studies: For therapeutic or diagnostic agents, removing all small-molecule impurities is essential to prevent potential off-target effects and to meet regulatory standards.
Q2: What are the recommended methods for removing excess this compound?
A: The most common and effective methods for separating a small molecule like this compound (MW ≈ 505.6 g/mol ) from a much larger biomolecule (e.g., an antibody at ~150,000 g/mol ) are based on size differences. The three primary techniques are:
-
Size Exclusion Chromatography (SEC) / Gel Filtration: A highly effective method that separates molecules based on their hydrodynamic radius. Larger conjugated biomolecules elute first, while the smaller, excess this compound is retained longer in the column pores.[1][2]
-
Dialysis: A straightforward technique that uses a semi-permeable membrane with a specific molecular weight cutoff (MWCO) to remove small molecules from a sample.[3][4] The conjugated protein is retained within the dialysis device, while the this compound diffuses out into a large volume of buffer (the dialysate).[5]
-
Tangential Flow Filtration (TFF) / Diafiltration: A rapid and scalable method, often used in industrial settings, that uses pressure and a semi-permeable membrane to separate molecules by size. It is particularly efficient for buffer exchange and removing small molecule impurities.[][7]
Q3: How do I choose the right purification method?
A: The choice depends on your sample volume, required purity, available equipment, and processing time.
| Feature | Size Exclusion Chromatography (SEC) | Dialysis | Tangential Flow Filtration (TFF) |
| Principle | Separation by hydrodynamic size in a packed column[8] | Diffusion across a semi-permeable membrane[9] | Convective transport across a semi-permeable membrane |
| Speed | Moderate to Fast (30-90 min) | Slow (12-48 hours, requires buffer changes)[5] | Very Fast |
| Sample Dilution | Yes | Minimal | Minimal |
| Scalability | Good for analytical and preparative scales | Good for lab scale, less so for large volumes | Excellent for process/large scale |
| Key Advantage | High resolution, can also remove aggregates[10] | Simple, requires minimal specialized equipment | Fast, efficient buffer exchange[7] |
Troubleshooting Guide
Issue 1: Low yield of the final conjugated product after purification.
| Possible Cause | Recommended Solution |
| Protein Precipitation in Column/Device | The buffer conditions may not be optimal. Try adding a non-ionic detergent (e.g., 0.1% Tween-20) or increasing the salt concentration (e.g., up to 500 mM NaCl) in your buffers to reduce non-specific hydrophobic interactions.[11] |
| Non-Specific Binding to Resin/Membrane | Your biomolecule may be interacting with the purification matrix. For SEC, ensure you are using an inert matrix. For dialysis, ensure the membrane material is compatible with your protein. |
| Overly Harsh Purification Conditions | If using chromatography, excessively high pressure can damage the column or the protein.[11] Ensure flow rates are within the manufacturer's recommendations. For TFF, transmembrane pressure should be optimized. |
| Inaccurate Fraction Collection (SEC) | If collecting fractions manually, you may be missing the main elution peak. Use a chromatogram with UV absorbance monitoring (280 nm) to accurately identify the protein-containing fractions. |
| Sample Loss During Handling | Be mindful of all transfer steps. When using dialysis cassettes or spin columns, ensure you recover the entire sample volume. |
Issue 2: Residual this compound detected in the final sample.
| Possible Cause | Recommended Solution |
| Insufficient Resolution (SEC) | The column may be too short for effective separation. Use a longer column or run at a more moderate flow rate to improve resolution.[2] Ensure the sample volume is not too large (typically <5% of the column volume for high resolution).[2] |
| Incorrect MWCO (Dialysis/TFF) | The Molecular Weight Cutoff (MWCO) of the membrane is too high, allowing your conjugate to be lost. The MWCO should be at least 3-5 times smaller than the molecular weight of your biomolecule. For an antibody (~150 kDa), a 30 kDa MWCO is a safe choice. |
| Incomplete Diffusion (Dialysis) | Equilibrium has not been reached. Ensure the dialysate volume is sufficiently large (at least 200x the sample volume) and perform at least 2-3 buffer changes over 24-48 hours.[3][5] Gentle stirring of the dialysate can also increase efficiency.[5] |
Experimental Protocols
Protocol 1: Purification using Size Exclusion Chromatography (SEC)
This protocol is suitable for removing excess this compound from an antibody conjugate.
1. Materials:
-
SEC Column (e.g., Superdex 200 or equivalent, with a fractionation range suitable for your biomolecule).
-
Chromatography System (e.g., FPLC, HPLC).
-
Mobile Phase/Running Buffer: A buffer in which your conjugate is stable and soluble (e.g., Phosphate Buffered Saline (PBS), pH 7.4).
-
0.22 µm filter for degassing and filtering the buffer and sample.
2. Method:
-
System Preparation: Equilibrate the chromatography system and the SEC column with at least 2 column volumes of filtered and degassed mobile phase until a stable baseline is achieved.
-
Sample Preparation: Centrifuge your conjugation reaction mixture at >10,000 x g for 5-10 minutes to pellet any aggregates. Carefully filter the supernatant through a 0.22 µm syringe filter.
-
Sample Injection: Inject the filtered sample onto the column. The sample volume should ideally be between 1-5% of the total column volume for optimal resolution.[2]
-
Elution: Run the mobile phase at a pre-determined, moderate flow rate. Monitor the column effluent by measuring UV absorbance at 280 nm.
-
Fraction Collection: The larger antibody conjugate will be excluded from the column pores and elute first in the void volume. The smaller this compound will enter the pores, taking a longer path, and elute later.[12] Collect fractions corresponding to the first major peak, which represents your purified conjugate.
Protocol 2: Purification using Dialysis
This protocol is a simple and effective method for lab-scale purification.
1. Materials:
-
Dialysis Device (e.g., cassette, tubing) with an appropriate MWCO (e.g., 10-30 kDa for an antibody).
-
Dialysis Buffer (Dialysate): A buffer suitable for your protein's stability, (e.g., PBS, pH 7.4).
-
Large beaker or container.
-
Stir plate and stir bar.
2. Method:
-
Membrane Preparation: Prepare the dialysis membrane according to the manufacturer's instructions. This often involves rinsing with DI water to remove any preservatives.
-
Sample Loading: Carefully load your conjugation reaction mixture into the dialysis device, ensuring no air bubbles are trapped.
-
First Dialysis Step: Place the sealed device into a beaker containing the dialysis buffer. The buffer volume should be at least 200-500 times greater than your sample volume.[3][5]
-
Incubation: Place the beaker on a stir plate and stir gently at 4°C or room temperature for 2-4 hours.
-
Buffer Change: Discard the used dialysate and replace it with an equal volume of fresh, cold buffer.
-
Subsequent Dialysis Steps: Continue to dialyze for another 2-4 hours, perform a second buffer change, and then let it dialyze overnight at 4°C.[5]
-
Sample Recovery: Carefully remove the device from the buffer, wipe the exterior, and recover your purified sample.
Visualizations
Experimental Workflow
References
- 1. Size Exclusion Chromatography: Size Does Matter [peakproteins.com]
- 2. bio-rad.com [bio-rad.com]
- 3. タンパク質研究のための透析方法 | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. Dialysis and concentration of protein solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. home.sandiego.edu [home.sandiego.edu]
- 7. researchgate.net [researchgate.net]
- 8. contractlaboratory.com [contractlaboratory.com]
- 9. m.youtube.com [m.youtube.com]
- 10. youtube.com [youtube.com]
- 11. Troubleshooting Guide for Affinity Chromatography of Tagged Proteins [sigmaaldrich.com]
- 12. Step-by-Step Protocol for Reproducible Size Exclusion Chromatography - Persee [pgeneral.com]
Validation & Comparative
A Head-to-Head Comparison of TCO-PEG6-acid and DBCO-PEG-acid for Bioconjugation
In the rapidly evolving field of bioconjugation, the choice of linker can be critical to the success of an experiment. Among the most powerful tools available to researchers are bioorthogonal "click chemistry" linkers, which allow for the specific and efficient coupling of molecules in complex biological environments. This guide provides a detailed comparison of two popular PEGylated acid linkers: trans-cyclooctene (TCO)-PEG6-acid and dibenzocyclooctyne (DBCO)-PEG-acid. Both are key players in copper-free click chemistry, but they possess distinct characteristics that make them suitable for different applications.
Chemical Properties and Reaction Mechanisms
TCO-PEG6-acid and DBCO-PEG-acid are heterobifunctional linkers. They both contain a terminal carboxylic acid (-acid) group, which can be activated (e.g., with EDC) to form a stable amide bond with primary amines on biomolecules like proteins or antibodies.[1][2] The key difference lies in their bioorthogonal reactive groups.
-
This compound utilizes a strained trans-cyclooctene (TCO) group. TCO reacts with a tetrazine (Tz) partner via an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition.[1][3][4] This reaction is exceptionally fast and proceeds without the need for a catalyst.
-
DBCO-PEG-acid features a dibenzocyclooctyne (DBCO) group. DBCO reacts with an azide (-N₃) partner through a Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[5][6] This reaction is also copper-free, making it highly biocompatible.[6]
The inclusion of a polyethylene glycol (PEG) spacer in both linkers enhances hydrophilicity, improves solubility in aqueous buffers, and reduces steric hindrance during conjugation.[2][4][7]
Below is a diagram illustrating the respective bioorthogonal reactions.
References
- 1. This compound, 2353409-97-7 | BroadPharm [broadpharm.com]
- 2. DBCO-PEG6-acid | BroadPharm [broadpharm.com]
- 3. Bot Detection [iris-biotech.de]
- 4. This compound | AxisPharm [axispharm.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. docs.aatbio.com [docs.aatbio.com]
- 7. DBCO PEG Linker Click Chemistry - Cu-free Labeling Reagents | AxisPharm [axispharm.com]
A Researcher's Guide to Protein Labeling for Mass Spectrometry: TCO vs. TMT, iTRAQ, and SILAC
For researchers, scientists, and drug development professionals navigating the complex landscape of quantitative proteomics, the choice of protein labeling strategy is a critical determinant of experimental success. This guide provides an objective comparison of trans-cyclooctene (TCO) labeling with three widely used alternatives: Tandem Mass Tags (TMT), Isobaric Tags for Relative and Absolute Quantitation (iTRAQ), and Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC). We delve into the experimental workflows, present available quantitative data, and highlight the distinct advantages and limitations of each methodology to inform your selection process.
At a Glance: Comparing Protein Labeling Strategies
| Feature | TCO-Labeling (ProMTag Workflow) | TMT (Tandem Mass Tags) | iTRAQ (Isobaric Tags for Relative and Absolute Quantitation) | SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) |
| Labeling Chemistry | Bioorthogonal click chemistry (tetrazine-TCO ligation)[1][2] | Amine-reactive NHS ester chemistry[3][4] | Amine-reactive NHS ester chemistry[5][6] | Metabolic incorporation of stable isotope-labeled amino acids[7] |
| Labeling Stage | In vitro (post-lysis) on primary amines[1][2] | In vitro (post-digestion) on peptides[3][8] | In vitro (post-digestion) on peptides[5][6] | In vivo (during cell culture)[7] |
| Multiplexing Capacity | Primarily for enrichment, not multiplexed quantification | Up to 18-plex[8] | Up to 8-plex[5][6] | Typically 2-plex or 3-plex, up to 5-plex with limitations |
| Quantification Level | Not inherently quantitative for relative abundance | MS/MS or MS3 reporter ions[3] | MS/MS reporter ions[5][6] | MS1 precursor ion intensity[7] |
| Key Advantage | Rapid and efficient protein capture and cleanup[1][2] | High multiplexing capacity[8] | Well-established with extensive literature | High accuracy, labels introduced in vivo[9] |
| Key Limitation | Not designed for relative quantification between samples | Potential for ratio compression[9] | Limited multiplexing compared to TMT[10] | Limited to cell culture, can be expensive[11][12] |
TCO-Labeling: A Powerful Tool for Protein Enrichment
Trans-cyclooctene (TCO) labeling, particularly when coupled with a capture tag like the "ProMTag," offers a highly efficient method for the enrichment and purification of proteins from complex mixtures.[1][2] This approach utilizes a bioorthogonal "click chemistry" reaction between TCO and a tetrazine-functionalized bead, which is known for its high speed and specificity in biological samples.[1][13]
Experimental Workflow: TCO-Labeling and Capture
The following diagram illustrates the general workflow for TCO-based protein labeling and enrichment.
Performance Data: TCO-Labeling (ProMTag)
The ProMTag workflow demonstrates high efficiency in both the binding of TCO-labeled proteins to tetrazine beads and their subsequent elution.
| Protein | Binding Efficiency (after 10 min) | Elution Efficiency (after 60 min) |
| Lysozyme | ~88% | >90% |
| Carbonic Anhydrase | ~94% | >90% |
| Alcohol Dehydrogenase (ADH) | ~88% | >90% |
| Whole Yeast Proteome | ~93% | >90% |
| Data sourced from a study on the ProMTag reversible click chemistry tag.[1] |
Isobaric Tagging: TMT and iTRAQ for Multiplexed Quantification
Tandem Mass Tags (TMT) and Isobaric Tags for Relative and Absolute Quantitation (iTRAQ) are chemical labeling reagents that enable the simultaneous identification and quantification of proteins in multiple samples.[8][12] Both methods utilize amine-reactive chemistry to label peptides after protein digestion.[3][5] The key feature of isobaric tags is that they have the same total mass, but upon fragmentation in the mass spectrometer, they yield unique reporter ions of different masses, allowing for relative quantification.[14]
Experimental Workflow: TMT/iTRAQ Labeling
The workflow for TMT and iTRAQ labeling is similar and involves the labeling of digested peptides.
Performance Comparison: TMT vs. iTRAQ
While both are powerful techniques, there are some key differences in their performance and capabilities.
| Feature | TMT | iTRAQ |
| Multiplexing | Up to 18-plex with TMTpro reagents[8] | Up to 8-plex[5][6] |
| Sensitivity | Generally high, with potential for low-abundance protein detection[5] | High sensitivity[15] |
| Accuracy | Prone to ratio compression, which can be mitigated with MS3 methods[9] | Generally accurate, though can also be affected by co-isolation interference[15] |
| Reproducibility | High reproducibility[15] | High reproducibility[15] |
SILAC: The Gold Standard for In Vivo Quantitative Proteomics
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a metabolic labeling technique where cells are grown in media containing "light" or "heavy" stable isotope-labeled amino acids.[7] This results in the in vivo incorporation of the labels into all newly synthesized proteins.[16] Because the samples are combined at the beginning of the workflow, SILAC is considered highly accurate as it minimizes experimental variability.[9]
Experimental Workflow: SILAC
The SILAC workflow begins with the metabolic labeling of cells in culture.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Reversible Click Chemistry Tag for Universal Proteome Sample Preparation for Top-Down and Bottom-Up Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TMT Labeling for Optimized Sample Preparation in Quantitative Proteomics - Aragen Life Sciences [aragen.com]
- 4. TMT Labeling for the Masses: A Robust and Cost-efficient, In-solution Labeling Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Label-based Protein Quantification Technology—iTRAQ, TMT, SILAC - Creative Proteomics [creative-proteomics.com]
- 6. iTRAQ Introduction and Applications in Quantitative Proteomics - Creative Proteomics Blog [creative-proteomics.com]
- 7. Stable isotope labeling by amino acids in cell culture - Wikipedia [en.wikipedia.org]
- 8. TMT Quantitative Proteomics: A Comprehensive Guide to Labeled Protein Analysis - MetwareBio [metwarebio.com]
- 9. Comparing iTRAQ, TMT and SILAC | Silantes [silantes.com]
- 10. iTRAQ in Proteomics: Principles, Differences, and Applications - Creative Proteomics [creative-proteomics.com]
- 11. info.gbiosciences.com [info.gbiosciences.com]
- 12. Comparison of Five Commonly Used Quantitative Proteomics Analysis Methods | by Prime Jones | Medium [medium.com]
- 13. Tetrazine ligation for chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Comparison of protein expression ratios observed by sixplex and duplex TMT labeling method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Comparison of Mass Spectrometry MRM With iTRAQ/TMT Quantification | MtoZ Biolabs [mtoz-biolabs.com]
- 16. Use of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Phosphotyrosine Protein Identification and Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Purification and Analysis of TCO-PEG6-Acid Conjugates
For Researchers, Scientists, and Drug Development Professionals
The conjugation of biomolecules with TCO-PEG6-acid, a popular heterobifunctional linker, is a critical step in the development of targeted therapeutics and advanced bioorthogonal probes. The subsequent purification and analysis of these conjugates are paramount to ensure the purity, stability, and efficacy of the final product. This guide provides an objective comparison of common chromatographic techniques for the purification and analysis of this compound conjugates, supported by experimental data and detailed protocols.
Performance Comparison of Purification Techniques
The choice of purification technique significantly impacts the yield, purity, and processing time of this compound conjugates. Below is a comparative summary of the most employed methods: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Hydrophobic Interaction Chromatography (HIC), and Ion-Exchange Chromatography (IEX).
| Feature | Reversed-Phase HPLC (RP-HPLC) | Hydrophobic Interaction Chromatography (HIC) | Ion-Exchange Chromatography (IEX) |
| Principle | Separation based on hydrophobicity. | Separation based on hydrophobicity under high salt conditions. | Separation based on net charge. |
| Typical Purity Achieved | >95% | 85-98% | >90% |
| Expected Recovery | 80-95% | >90% | >90% |
| Resolution | High | Moderate to High | Moderate |
| Analysis Time | 20-60 minutes | 30-90 minutes | 45-120 minutes |
| Best Suited For | High-resolution separation of conjugate from unreacted linker and biomolecule. | Purification of conjugates where the PEG moiety significantly alters hydrophobicity. | Purification of charged conjugates, separating by the degree of PEGylation. |
| Key Advantages | Excellent resolution, well-established methods. | Mild, non-denaturing conditions. | High recovery rates. |
| Limitations | Can be denaturing for sensitive biomolecules; use of organic solvents. | High salt concentrations may affect conjugate stability. | Limited resolution for species with similar charge. |
Analytical Techniques for Conjugate Characterization
Accurate analysis is crucial to confirm the identity, purity, and stability of this compound conjugates. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) coupled with Mass Spectrometry (MS) are the gold standards for these analyses.
| Parameter | HPLC | UPLC | Mass Spectrometry (LC-MS) |
| Principle | Chromatographic separation based on analyte's affinity for stationary and mobile phases. | Similar to HPLC but uses smaller particles, enabling higher resolution and speed. | Measures the mass-to-charge ratio of ionized molecules. |
| Resolution | Good to High | Very High | Provides mass information, not chromatographic resolution. |
| Analysis Time | 15-45 minutes | 5-20 minutes | Dependent on the LC method. |
| Information Provided | Purity, retention time. | Higher resolution purity profiles, faster analysis. | Confirmation of conjugate mass, identification of impurities and byproducts. |
| Key Advantages | Robust and widely available. | Faster run times and improved resolution. | Unambiguous identification of conjugation products. |
| Limitations | Longer analysis times compared to UPLC. | Requires higher operating pressures. | Can be less quantitative without proper standards. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are generalized and may require optimization for specific conjugates.
Protocol 1: Purification of a TCO-PEG6-Peptide Conjugate by RP-HPLC
This protocol outlines the purification of a peptide conjugated with this compound.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 220 nm and 280 nm.
-
Procedure: a. Dissolve the crude conjugation reaction mixture in Mobile Phase A. b. Filter the sample through a 0.22 µm syringe filter. c. Inject the sample onto the equilibrated HPLC column. d. Collect fractions corresponding to the desired conjugate peak. e. Analyze the collected fractions for purity by analytical HPLC and confirm identity by mass spectrometry.
Protocol 2: Analysis of a this compound Conjugate by UPLC-MS
This protocol is for the rapid analysis of the purity and identity of a this compound conjugate.
-
Column: Acquity UPLC BEH C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A rapid linear gradient from 5% to 95% Mobile Phase B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Detection: UV (PDA detector) and Mass Spectrometry (ESI-MS).
-
Procedure: a. Dilute a small aliquot of the purified conjugate in Mobile Phase A. b. Inject the sample into the UPLC-MS system. c. Analyze the UV chromatogram for purity and the mass spectrum to confirm the molecular weight of the conjugate.
Visualizing the Workflow: this compound Bioconjugation and Analysis
The following diagrams illustrate the key workflows in the preparation and characterization of this compound conjugates.
Validating the Efficiency of TCO-PEG6-acid Labeling: A Comparative Guide
In the realm of bioconjugation, the precise and efficient labeling of biomolecules is paramount for applications ranging from diagnostics and imaging to the development of novel therapeutics like antibody-drug conjugates (ADCs) and PROTACs.[1][2] TCO-PEG6-acid is a heterobifunctional linker that has gained prominence for its role in bioorthogonal chemistry.[3][4] This guide provides an objective comparison of this compound's performance against other labeling alternatives, supported by experimental data and detailed protocols.
This compound features a trans-cyclooctene (TCO) group, a hexaethylene glycol (PEG6) spacer, and a terminal carboxylic acid.[3][5] The TCO group is highly reactive towards tetrazines in a bioorthogonal reaction, the PEG6 spacer enhances solubility and reduces steric hindrance, and the carboxylic acid allows for the initial conjugation to primary amines on biomolecules.[3][4]
Mechanism of TCO-Tetrazine Ligation
The labeling efficiency of this compound is rooted in the inverse-electron-demand Diels-Alder (IEDDA) reaction between the TCO group and a tetrazine.[6][7] This reaction is exceptionally fast and proceeds without the need for a catalyst, making it ideal for biological systems.[8][9] The reaction involves a [4+2] cycloaddition, followed by a retro-Diels-Alder reaction that releases nitrogen gas as the sole byproduct.[7][10] This irreversible process drives the reaction to completion, ensuring high yields.[8]
Caption: Mechanism of TCO-tetrazine ligation via IEDDA.
Comparison with Alternative Labeling Reagents
The choice of a bioorthogonal labeling strategy depends on factors like reaction kinetics, stability, and the specific biological context. This compound is often compared with other reagents used in "click chemistry."
| Reagent/Reaction | Typical Second-Order Rate Constant (k₂) | Key Advantages | Key Disadvantages |
| TCO-Tetrazine (IEDDA) | ~1 - 2000 M⁻¹s⁻¹ [9][10] | Extremely fast kinetics, no catalyst needed, biocompatible.[8][9] | TCO can isomerize to the less reactive cis-cyclooctene (CCO).[4][11] |
| DBCO-Azide (SPAAC) | ~0.1 - 1 M⁻¹s⁻¹ | Good stability, widely used, no catalyst needed. | Slower kinetics than TCO-tetrazine, potential for higher background signal.[12][13] |
| Norbornene-Tetrazine (IEDDA) | ~1 M⁻¹s⁻¹ | More stable than TCO, straightforward synthesis.[14] | Slower reaction rate compared to TCO.[14] |
| Alkyne-Azide (CuAAC) | ~100 M⁻¹s⁻¹ | Fast and efficient. | Requires a cytotoxic copper catalyst, limiting in vivo applications. |
| Staudinger Ligation | ~0.002 M⁻¹s⁻¹ | The first bioorthogonal reaction.[10] | Very slow kinetics, phosphine reagents can be air-sensitive. |
SPAAC: Strain-Promoted Alkyne-Azide Cycloaddition; CuAAC: Copper(I)-catalyzed Alkyne-Azide Cycloaddition
As the data indicates, the TCO-tetrazine ligation possesses the fastest reaction kinetics among the catalyst-free click chemistry reactions, making it highly efficient for labeling at low concentrations.[8][9]
Experimental Protocols
Below are detailed methodologies for a typical two-step labeling workflow using this compound.
Activation of Biomolecule with this compound
This protocol describes the conjugation of this compound to a primary amine-containing biomolecule, such as a protein or antibody, using EDC chemistry.
Materials:
-
Biomolecule (e.g., antibody) in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation buffer (e.g., MES buffer, pH 6.0)
-
Quenching buffer (e.g., Tris buffer, pH 8.0)
-
Spin desalting columns
Procedure:
-
Prepare Biomolecule: Dissolve the biomolecule in the activation buffer to the desired concentration (e.g., 1-5 mg/mL).
-
Activate Carboxylic Acid: In a separate tube, dissolve this compound, EDC, and Sulfo-NHS in the activation buffer. A typical molar ratio is 1:2:5 (this compound:EDC:Sulfo-NHS). Incubate for 15 minutes at room temperature to form the NHS ester.
-
Conjugation: Add the activated TCO-PEG6-NHS ester solution to the biomolecule solution. The molar excess of the TCO reagent to the biomolecule will depend on the desired degree of labeling and should be optimized.
-
Incubation: Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quenching: Add quenching buffer to stop the reaction.
-
Purification: Remove excess, unreacted TCO reagent using a spin desalting column equilibrated with the desired storage buffer (e.g., PBS).
-
Characterization: Determine the degree of labeling using analytical techniques such as MALDI-TOF mass spectrometry or by reacting with a tetrazine-fluorophore and measuring the absorbance.
Bioorthogonal Labeling with a Tetrazine Probe
This protocol outlines the reaction of the TCO-activated biomolecule with a tetrazine-conjugated probe (e.g., a fluorophore, biotin, or drug molecule).
Materials:
-
TCO-activated biomolecule
-
Tetrazine-probe
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Mixing: Mix the TCO-activated biomolecule with the tetrazine-probe in the reaction buffer. A 1:1 to 1:1.5 molar ratio of TCO to tetrazine is typically sufficient due to the high reaction efficiency.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature. The reaction progress can be monitored by the disappearance of the characteristic color of the tetrazine (around 520 nm).[8]
-
Analysis: The resulting conjugate is now ready for downstream applications. Further purification may be necessary depending on the application to remove any excess tetrazine-probe.
Caption: General workflow for two-step bioconjugation.
Conclusion
This compound stands out as a highly efficient labeling reagent due to the exceptionally fast and bioorthogonal nature of the TCO-tetrazine ligation.[8][9] Its heterobifunctional structure allows for versatile conjugation to a wide range of biomolecules.[3] While alternatives like DBCO offer greater stability, the superior reaction kinetics of TCO make it the preferred choice for applications requiring rapid labeling, particularly at low reactant concentrations, such as in live-cell imaging and pre-targeting strategies.[12][14] The inclusion of the PEG6 spacer further enhances its utility by improving solubility and bioavailability.[15] For researchers in drug development and chemical biology, this compound provides a robust and efficient tool for the precise construction of complex bioconjugates.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | AxisPharm [axispharm.com]
- 4. This compound, 2353409-97-7 | BroadPharm [broadpharm.com]
- 5. precisepeg.com [precisepeg.com]
- 6. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. broadpharm.com [broadpharm.com]
- 9. The Tetrazine Ligation: Fast Bioconjugation based on Inverse-electron-demand Diels-Alder Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]
- 11. TCO-PEG6-NHS ester, 2353409-96-6 | BroadPharm [broadpharm.com]
- 12. Bioorthogonal Chemistry in Cellular Organelles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Recent Advances in Bioorthogonal Click Chemistry for Efficient Synthesis of Radiotracers and Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 15. escholarship.org [escholarship.org]
A Comparative Guide to the Characterization of TCO-PEG6-Acid for Bioconjugation Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of TCO-PEG6-acid, a key reagent in bioconjugation, with alternative click chemistry linkers. It details the analytical methods for characterizing its purity and identity, supported by experimental protocols and comparative data to aid in the selection of appropriate reagents for research and drug development.
Introduction to this compound
This compound, or trans-cyclooctene-polyethylene glycol-acid, is a heterobifunctional linker widely used in bioconjugation and the development of antibody-drug conjugates (ADCs). Its utility stems from two key functional groups:
-
The trans-cyclooctene (TCO) group: This strained alkene reacts with tetrazine-modified molecules via an inverse-electron-demand Diels-Alder (iEDDA) reaction. This "click chemistry" reaction is known for its exceptionally fast kinetics and bioorthogonality, meaning it proceeds efficiently in complex biological media without interfering with native biochemical processes.
-
The carboxylic acid group: This functional group allows for the covalent attachment of the linker to primary amine groups on biomolecules, such as the lysine residues of antibodies, through the formation of a stable amide bond.
-
The PEG6 spacer: The hexaethylene glycol spacer enhances the solubility of the molecule in aqueous buffers and reduces steric hindrance, facilitating efficient conjugation.
A critical consideration for TCO-containing reagents is their limited shelf life. The strained trans-cyclooctene can isomerize to the unreactive cis-cyclooctene (CCO) form, leading to a loss of reactivity. Therefore, long-term storage is not recommended, and the purity of the reagent should be verified before use.
Comparative Analysis of Click Chemistry Reagents
The choice of a click chemistry reagent is critical for the success of bioconjugation. This compound is one of several options, each with distinct advantages and disadvantages. The following table compares key characteristics of this compound with two common alternatives: DBCO-PEG-acid and an alkyne-PEG-acid.
| Feature | TCO-PEG-Acid | DBCO-PEG-Acid | Alkyne-PEG-Acid |
| Reaction Type | Inverse-Electron-Demand Diels-Alder (iEDDA) | Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) | Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) |
| Reaction Partner | Tetrazine | Azide | Azide |
| Typical Purity | >95% | >95% | >95% |
| Second-Order Reaction Rate Constant | >10³ M⁻¹s⁻¹ (can reach up to 6.70 x 10⁴ M⁻¹s⁻¹) | ~0.1 M⁻¹s⁻¹ (approx. 100-fold slower than CuAAC) | ~10 M⁻¹s⁻¹ |
| Copper Catalyst Required | No | No | Yes |
| Key Advantages | Extremely fast reaction kinetics, bioorthogonal. | Bioorthogonal, good stability. | Small alkyne tag minimizes disruption to biomolecules. |
| Key Disadvantages | Larger molecular size, potential for isomerization to inactive form. | Slower reaction kinetics compared to iEDDA, bulky DBCO group. | Cytotoxicity of copper catalyst can be a concern for in vivo applications. |
Experimental Protocols for Characterization
The identity and purity of this compound are typically confirmed using a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS).
Identity Confirmation by ¹H NMR Spectroscopy
Objective: To confirm the chemical structure of this compound by identifying the characteristic proton signals.
Materials:
-
This compound sample
-
Deuterated solvent (e.g., CDCl₃ or D₂O)
-
NMR spectrometer (400 MHz or higher recommended)
-
NMR tubes
Protocol:
-
Dissolve a small amount (1-5 mg) of the this compound sample in approximately 0.5-0.7 mL of the deuterated solvent in an NMR tube.
-
Acquire a ¹H NMR spectrum according to the instrument's standard operating procedures.
-
Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Integrate the signals to determine the relative number of protons for each peak.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the peaks to the protons in the this compound structure.
Expected Results:
-
TCO protons: Complex multiplets in the olefinic region.
-
PEG protons: A prominent signal around 3.6 ppm.
-
Carboxylic acid proton: A broad singlet in the downfield region (typically 10-12 ppm), which will disappear upon D₂O exchange.
-
Protons adjacent to the carboxylic acid: Signals in the 2-3 ppm region.
Purity Assessment by HPLC
Objective: To determine the purity of the this compound sample by separating it from any impurities.
Materials:
-
This compound sample
-
HPLC-grade solvents (e.g., acetonitrile and water)
-
Formic acid or trifluoroacetic acid (as a mobile phase modifier)
-
HPLC system with a UV detector and a C18 reversed-phase column
Protocol:
-
Prepare a stock solution of the this compound sample in a suitable solvent (e.g., a mixture of water and acetonitrile).
-
Prepare a series of mobile phases with varying ratios of acetonitrile and water, both containing a small amount of acid (e.g., 0.1%).
-
Set up an appropriate gradient elution method on the HPLC system. A typical gradient might run from 5% to 95% acetonitrile over 20-30 minutes.
-
Set the UV detector to a wavelength where the TCO moiety absorbs (e.g., around 254 nm).
-
Inject the sample solution onto the HPLC column and run the gradient method.
-
Analyze the resulting chromatogram. The purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks.
Expected Results: A major peak corresponding to this compound, with any impurities appearing as smaller peaks with different retention times. A purity of >95% is typically expected.
Molecular Weight Verification by Mass Spectrometry
Objective: To confirm the molecular weight of this compound.
Materials:
-
This compound sample
-
Mass spectrometry-grade solvents (e.g., methanol, acetonitrile, water)
-
Mass spectrometer (e.g., ESI-MS or MALDI-TOF)
Protocol:
-
Prepare a dilute solution of the this compound sample in a suitable solvent.
-
Infuse the sample solution directly into the mass spectrometer or inject it via an LC system.
-
Acquire the mass spectrum in the appropriate mass range.
-
Analyze the spectrum to identify the molecular ion peak(s). The expected molecular weight of this compound is approximately 505.6 g/mol .
Expected Results: A peak or a cluster of peaks corresponding to the [M+H]⁺, [M+Na]⁺, or other adducts of this compound, confirming its molecular weight.
Visualizing Experimental Workflows
The following diagrams illustrate the logical flow of the characterization and application of this compound.
Caption: Workflow for the quality control of this compound.
Caption: Signaling pathway for ADC synthesis using this compound.
TCO-PEG6-acid in Bioorthogonal Chemistry: A Comparative Performance Guide
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of bioconjugation, the choice of linker can be as critical as the choice of reactants. TCO-PEG6-acid has emerged as a prominent reagent for bioorthogonal chemistry, particularly in the inverse-electron-demand Diels-Alder (IEDDA) reaction with tetrazines. This guide provides a comprehensive comparison of this compound's performance in various biological media against common alternatives, supported by experimental data and detailed protocols.
Performance Comparison of Bioorthogonal Linkers
The selection of a bioorthogonal linker is a trade-off between reaction kinetics, stability, and biocompatibility. The following tables summarize the performance of this compound in comparison to other widely used linkers.
Table 1: Reaction Kinetics of Bioorthogonal Linkers
| Linker | Reaction Partner | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Biological Medium | Reference |
| This compound | Tetrazine | ~2000 | 9:1 Methanol/Water | [1] |
| TCO | Dipyridyl Tetrazine | 2000 ± 400 | 9:1 Methanol/Water | [1] |
| sTCO (strained TCO) | 3,6-dipyridyl-s-tetrazine | 366,000 ± 15,000 | Water | [2] |
| DBCO | Azide | ~0.06 ± 0.01 | PBS, pH 7.4, 37°C | [3] |
| BCN | Azide | Significantly lower than DBCO | Live Cells | [4] |
Note: Reaction kinetics can be influenced by the specific tetrazine derivative, solvent, and temperature.[5][6]
Table 2: Stability of Bioorthogonal Linkers in Biological Media
| Linker | Condition | Half-life / Stability | Reference |
| TCO | Mouse Serum (37°C) | Prone to isomerization to less reactive cis-cyclooctene | [7] |
| d-TCO (dioxolane-fused TCO) | Aqueous solution, blood serum, thiols | Stable for at least 14 months at -20°C | [2] |
| DBCO | GSH (Glutathione) | Half-life of ~71 minutes | [8] |
| BCN | GSH (Glutathione) | Significantly more stable than DBCO (Half-life ~6 hours) | [8] |
Note: The stability of TCO derivatives can be improved by using more stable variants like d-TCO or by employing stabilization strategies.[2]
Table 3: Cytotoxicity of PEGylated Linkers
| Linker Type | Cell Line | IC50 / Viability | Observations | Reference |
| PEGylated Conjugates | Various Cancer Cell Lines | IC50 values can be influenced by the payload and targeting ligand. | Longer PEG chains can sometimes reduce immediate cytotoxicity but improve overall therapeutic efficacy by extending circulation half-life. | [9][10] |
| PEGylated Nanoparticles | Normal and Cancer Cell Lines | Generally, PEGylation reduces non-specific cytotoxicity. | Cytotoxicity can be dependent on PEG chain length and cell type. | [11] |
Note: The cytotoxicity of the linker itself is generally low. The overall toxicity of a bioconjugate is primarily determined by the conjugated molecule (e.g., drug, toxin).
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental results. Below are protocols for key experiments to evaluate the performance of this compound and its alternatives.
Protocol 1: Determination of Second-Order Reaction Kinetics using UV-Vis Spectroscopy
This protocol allows for the measurement of the reaction rate between a TCO-containing compound and a tetrazine derivative by monitoring the disappearance of the characteristic tetrazine absorbance.
Materials:
-
This compound
-
Tetrazine derivative (e.g., 3,6-diphenyl-s-tetrazine)
-
Reaction buffer (e.g., PBS, pH 7.4)
-
UV-Vis spectrophotometer
Procedure:
-
Prepare stock solutions of this compound and the tetrazine derivative in the desired reaction buffer.
-
Determine the molar extinction coefficient of the tetrazine at its absorbance maximum (typically 510-550 nm).
-
Equilibrate the spectrophotometer to the reaction temperature (e.g., 37°C).
-
In a cuvette, mix equal volumes of the this compound and tetrazine solutions at known concentrations.
-
Immediately start monitoring the decrease in absorbance at the tetrazine's λmax over time.
-
The second-order rate constant (k₂) can be calculated from the initial rate of the reaction using the Beer-Lambert law and the rate equation for a second-order reaction.[12]
Protocol 2: Assessment of Linker Stability in Serum by LC-MS
This protocol is designed to evaluate the stability of this compound, specifically its isomerization to the less reactive cis-cyclooctene (CCO), in a biologically relevant matrix like human serum.
Materials:
-
This compound
-
Human serum
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile
-
Formic acid
-
LC-MS system (e.g., Q-TOF)
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Spike the this compound stock solution into pre-warmed human serum to a final concentration.
-
Incubate the mixture at 37°C.
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the serum mixture.
-
Precipitate the serum proteins by adding cold acetonitrile.
-
Centrifuge to pellet the precipitated proteins and collect the supernatant.
-
Analyze the supernatant by LC-MS to quantify the remaining this compound and the formation of any degradation products, including the CCO isomer.
-
The half-life of the this compound in serum can be determined by plotting its concentration over time.
Protocol 3: Evaluation of Cytotoxicity using the MTT Assay
The MTT assay is a colorimetric method to assess cell viability and can be used to determine the cytotoxic potential of this compound and its conjugates.
Materials:
-
Cell line of interest (e.g., a cancer cell line)
-
Complete cell culture medium
-
This compound or its bioconjugate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the this compound or its conjugate in complete cell culture medium.
-
Remove the old medium from the cells and add the different concentrations of the test compound. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a CO₂ incubator.
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.[13][14][15]
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).[16]
Visualizing Bioorthogonal Chemistry Workflows
Understanding the sequence of events in a bioorthogonal labeling experiment is crucial for experimental design and interpretation. The following diagrams, generated using Graphviz, illustrate key workflows.
Conclusion
This compound is a powerful and versatile tool for bioorthogonal chemistry, offering rapid reaction kinetics. However, its performance, particularly its stability, can be influenced by the biological environment. For applications requiring long incubation times in serum or in vivo, more stable TCO derivatives or alternative bioorthogonal pairs like DBCO-azide might be more suitable, despite their slower reaction rates. The choice of linker should be carefully considered based on the specific experimental context, balancing the need for speed with the requirement for stability and low cytotoxicity. The provided protocols and workflows offer a framework for researchers to systematically evaluate and select the optimal bioorthogonal linker for their specific research needs.
References
- 1. Tetrazine ligation for chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Conformationally Strained trans-Cyclooctene with Improved Stability and Excellent Reactivity in Tetrazine Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioorthogonal Reaction Pairs Enable Simultaneous, Selective, Multi-Target Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bioorthogonal Chemistry in Cellular Organelles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activation and Delivery of Tetrazine-Responsive Bioorthogonal Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Tuning protein half-life in mouse using sequence-defined biopolymers functionalized with lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparative Study of Click Handle Stability in Common Ligation Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. bohrium.com [bohrium.com]
- 11. A Comparative Study of Cytotoxicity of PPG and PEG Surface-Modified 2-D Ti3C2 MXene Flakes on Human Cancer Cells and Their Photothermal Response - PMC [pmc.ncbi.nlm.nih.gov]
- 12. broadpharm.com [broadpharm.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. MTT (Assay protocol [protocols.io]
- 16. Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Analysis of TCO-Tetrazine Reaction: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, real-time monitoring of the TCO-tetrazine ligation is critical for ensuring reaction completion and optimizing conjugation strategies. This guide provides a comparative overview of common spectroscopic techniques used to analyze this bioorthogonal reaction, supported by experimental data and detailed protocols.
The inverse electron demand Diels-Alder (iEDDA) reaction between a trans-cyclooctene (TCO) and a tetrazine is a cornerstone of bioorthogonal chemistry, prized for its exceptionally fast kinetics and high specificity.[1][2] Accurate determination of reaction completion is paramount for applications ranging from protein labeling and in vivo imaging to the development of antibody-drug conjugates (ADCs).[3][4] Spectroscopic methods offer powerful, non-invasive tools for real-time monitoring of this rapid ligation.
This guide compares the three primary spectroscopic techniques for analyzing the TCO-tetrazine reaction: UV-Vis Spectroscopy, Fluorescence Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each method is evaluated based on its principle, advantages, limitations, and typical experimental setup.
Comparative Analysis of Spectroscopic Methods
| Technique | Principle | Advantages | Disadvantages | Typical Wavelength/Shift | Second-Order Rate Constants (M⁻¹s⁻¹) |
| UV-Vis Spectroscopy | Monitors the disappearance of the characteristic tetrazine absorbance peak upon cycloaddition.[5] | Simple, widely accessible instrumentation; allows for straightforward kinetic analysis.[6] | Can be limited by low reactant concentrations and interfering absorbance from other molecules in complex mixtures. | 510-550 nm (disappearance)[5] | 800 - 130,000[1][7] |
| Fluorescence Spectroscopy | Measures the increase in fluorescence ("turn-on") as the tetrazine, a fluorescence quencher, is consumed in the reaction.[8][9] | High sensitivity, ideal for low concentration applications; provides a fluorogenic signal for imaging.[10] | Requires a fluorophore-tetrazine conjugate; potential for background fluorescence and complex photophysics.[11] | Dependent on the fluorophore used. | 880 - 330 M⁻¹s⁻¹ (in vitro and in E. coli)[8] |
| NMR Spectroscopy | Tracks the disappearance of proton signals from the TCO alkene group as the reaction proceeds.[12] | Provides detailed structural information about reactants and products; useful for mechanistic studies.[9] | Lower sensitivity requiring higher concentrations; longer acquisition times not suitable for very fast kinetics. | ~5.3-5.7 ppm (alkene proton disappearance)[12] | Not typically used for kinetic measurements of fast reactions. |
Experimental Protocols
UV-Vis Spectroscopy Protocol for Monitoring TCO-Tetrazine Ligation
This protocol outlines a typical experiment for monitoring the TCO-tetrazine reaction using a UV-Vis spectrophotometer.
-
Reagent Preparation :
-
Instrumentation Setup :
-
Data Acquisition :
-
Add a solution of the tetrazine-functionalized molecule to a cuvette and record the initial absorbance.
-
Initiate the reaction by adding the TCO-functionalized molecule to the cuvette and start recording the absorbance over time.[6]
-
Continue monitoring until the absorbance at the tetrazine's λmax no longer changes, indicating reaction completion.
-
-
Data Analysis :
-
Plot the absorbance versus time. The rate of disappearance of the tetrazine absorbance can be used to determine the reaction kinetics. For pseudo-first-order conditions (using a large excess of one reactant), the observed rate constant can be determined, which can then be used to calculate the second-order rate constant.[6]
-
Fluorescence Spectroscopy "Turn-On" Assay Protocol
This protocol describes how to monitor the reaction by observing the increase in fluorescence.
-
Reagent Preparation :
-
Synthesize or obtain a fluorophore-tetrazine conjugate where the fluorophore is quenched by the tetrazine.[8]
-
Prepare stock solutions of the fluorophore-tetrazine and the TCO derivative in a biocompatible buffer (e.g., PBS, pH 7.4).
-
-
Instrumentation Setup :
-
Use a fluorometer set to the excitation and emission wavelengths of the fluorophore.
-
-
Data Acquisition :
-
Place the fluorophore-tetrazine solution in a cuvette and measure the baseline fluorescence.
-
Initiate the reaction by adding the TCO derivative.
-
Record the fluorescence intensity over time. A significant increase in fluorescence indicates the reaction is proceeding.[14]
-
-
Data Analysis :
-
Plot fluorescence intensity versus time. The rate of fluorescence increase corresponds to the rate of the reaction.
-
Visualizing the Workflow and Reaction
To better illustrate the processes involved, the following diagrams were generated using Graphviz (DOT language).
Caption: The inverse electron demand Diels-Alder (iEDDA) reaction pathway between TCO and tetrazine.
Caption: A generalized experimental workflow for spectroscopic analysis of the TCO-tetrazine reaction.
Alternative Methods for Reaction Analysis
While spectroscopic methods are powerful for real-time monitoring, other techniques can provide complementary information, especially for detailed product characterization.
| Method | Principle | Advantages | Disadvantages |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separates reaction components by chromatography and detects them by mass spectrometry. | Provides high sensitivity and specificity for identifying reactants, intermediates, and products.[15] | Not typically a real-time method; requires sample quenching for kinetic analysis. |
| Thin Layer Chromatography (TLC) | Separates components based on their affinity for the stationary phase. | Simple, fast, and inexpensive for a qualitative assessment of reaction completion.[16] | Not quantitative; less sensitive than other methods. |
| Gel Permeation Chromatography (GPC) | Separates molecules based on size. | Useful for analyzing the conjugation of small molecules to large polymers or proteins.[6] | Limited to applications where there is a significant size change upon reaction. |
Conclusion
The choice of analytical method for monitoring the TCO-tetrazine reaction depends on the specific experimental requirements. UV-Vis spectroscopy offers a straightforward and accessible method for routine monitoring and kinetic analysis. Fluorescence spectroscopy provides superior sensitivity for low-concentration applications and enables imaging. NMR spectroscopy is invaluable for detailed mechanistic studies. By understanding the principles, advantages, and limitations of each technique, researchers can select the most appropriate method to ensure the successful completion and characterization of their TCO-tetrazine ligations.
References
- 1. Bot Detection [iris-biotech.de]
- 2. vectorlabs.com [vectorlabs.com]
- 3. researchgate.net [researchgate.net]
- 4. Lipophilicity and Click Reactivity Determine the Performance of Bioorthogonal Tetrazine Tools in Pretargeted In Vivo Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. broadpharm.com [broadpharm.com]
- 6. Tetrazine- and trans -cyclooctene-functionalised polypept(o)ides for fast bioorthogonal tetrazine ligation - Polymer Chemistry (RSC Publishing) DOI:10.1039/D0PY00375A [pubs.rsc.org]
- 7. Synergistic Experimental and Computational Investigation of the Bioorthogonal Reactivity of Substituted Aryltetrazines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tetrazine ligation for chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. trans-Cyclooctene — a stable, voracious dienophile for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A dark intermediate in the fluorogenic reaction between tetrazine fluorophores and trans-cyclooctene - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Tetrazine- and trans-cyclooctene-functionalised polypept(o)ides for fast bioorthogonal tetrazine ligation - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Trans-Cyclooctene-Functionalized PeptoBrushes with Improved Reaction Kinetics of the Tetrazine Ligation for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chemrxiv.org [chemrxiv.org]
- 16. Tetrazine—trans-Cyclooctene Chemistry Applied to Fabricate Self-Assembled Fluorescent and Radioactive Nanoparticles for in Vivo Dual Mode Imaging - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of TCO-PEG6-acid: A Step-by-Step Guide for Laboratory Professionals
Ensuring the safe and environmentally responsible disposal of chemical reagents is a critical component of laboratory operations. This guide provides detailed procedures for the proper disposal of TCO-PEG6-acid, a bifunctional linker commonly used in bioconjugation and drug development. Adherence to these guidelines is essential for minimizing environmental impact and maintaining a safe research environment.
Chemical and Physical Properties Relevant to Disposal
Understanding the properties of this compound is the first step toward its safe handling and disposal. The following table summarizes key characteristics.[1][2]
| Property | Value | Implication for Disposal |
| Molecular Formula | C24H43NO10[1][2] | Indicates the presence of carbon, hydrogen, nitrogen, and oxygen. |
| Molecular Weight | 505.6 g/mol [1] | Relevant for calculating quantities for disposal. |
| Form | Solid | Spills are less likely to spread rapidly compared to liquids. |
| Solubility | Soluble in DMSO, DCM, DMF[1] | Solvents used to dissolve the compound must also be disposed of as hazardous waste. |
| Reactivity | The TCO group is highly reactive with tetrazines.[1] It can also isomerize to the less reactive cis-cyclooctene (CCO).[1][3] | Unreacted this compound should be considered chemically active. |
| Storage | Store at -20°C, protected from moisture and light.[4] | Indicates sensitivity to environmental conditions. |
Experimental Protocol: Step-by-Step Disposal Procedure
The following protocol outlines the recommended steps for the disposal of this compound. This procedure is based on general best practices for chemical waste disposal and information from safety data sheets for similar compounds.
1. Personal Protective Equipment (PPE):
-
Wear standard laboratory PPE, including a lab coat, safety goggles, and chemical-resistant gloves.
2. Waste Segregation:
-
Solid Waste: Collect unreacted or expired solid this compound in a clearly labeled, sealed container designated for chemical waste.
-
Contaminated Materials: Dispose of any materials that have come into contact with this compound, such as pipette tips, weighing paper, and contaminated gloves, in the same designated solid chemical waste container.
-
Liquid Waste: If this compound has been dissolved in a solvent (e.g., DMSO, DCM, DMF), the resulting solution must be collected in a separate, clearly labeled container for liquid hazardous waste. Do not mix with other solvent waste streams unless permitted by your institution's hazardous waste management plan.
3. Spill Management:
-
In the event of a spill, isolate the area.
-
For small spills of solid material, carefully sweep it up, avoiding dust generation, and place it in the designated solid chemical waste container.
-
For larger spills or spills of dissolved this compound, absorb the material with an inert absorbent such as sand or vermiculite.[5]
-
Scoop the absorbent mixture into the designated solid chemical waste container.
-
Clean the spill area with an appropriate solvent and decontaminating solution. Collect all cleaning materials as hazardous waste.
-
Crucially, do not allow the material to enter drains or watercourses. [5]
4. Final Disposal:
-
Arrange for the disposal of the chemical waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company.[5]
-
Ensure that all waste containers are properly labeled with the chemical name and any associated hazards.
-
Always consult your local and institutional regulations for specific disposal requirements, as these may vary.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling TCO-PEG6-acid
For researchers and scientists at the forefront of drug development, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling TCO-PEG6-acid, a valuable tool in bioconjugation and drug delivery. By adhering to these procedural steps, you can minimize risk and ensure the integrity of your experiments.
Essential Safety and Handling at a Glance
| Property | Value | Citation |
| Storage Temperature | -20°C | [1][2] |
| Storage Conditions | Protect from moisture and light | [1] |
| Purity | ≥95% | [2] |
| Solubility | DMSO, DCM, DMF | [2] |
| Stability | TCO group has a limited shelf life and can isomerize. Long-term storage is not recommended. | [2] |
Personal Protective Equipment (PPE): Your First Line of Defense
When handling this compound, a comprehensive suite of personal protective equipment is mandatory to prevent skin and respiratory exposure. The following PPE should be worn at all times:
-
Eye Protection : Chemical safety goggles are required to protect against potential splashes. A face shield should be worn in addition to goggles when handling larger quantities or if there is a significant risk of splashing.
-
Hand Protection : Nitrile gloves are recommended. Given the lack of specific permeation data, it is advisable to double-glove and change gloves frequently, especially if contamination is suspected.
-
Body Protection : A laboratory coat is essential. For procedures with a higher risk of splashes or aerosol generation, consider a chemical-resistant apron or disposable coveralls.
-
Respiratory Protection : Work should be conducted in a certified chemical fume hood to minimize inhalation exposure. If a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge is necessary.
Step-by-Step Operational Plan: From Receipt to Experiment
Following a structured operational plan ensures both safety and the quality of your research.
-
Receiving and Inspection : Upon receipt, inspect the container for any signs of damage or leakage. Verify that the product name and specifications match your order.
-
Storage : Immediately transfer the compound to a designated -20°C freezer.[1] Ensure the container is tightly sealed to protect it from moisture and light.[1]
-
Preparation for Use :
-
Before opening, allow the container to equilibrate to room temperature in a desiccator to prevent condensation of moisture, which can affect the compound's stability.
-
All handling of the solid compound and preparation of solutions must be performed within a certified chemical fume hood.
-
-
Weighing and Dissolving :
-
Use appropriate tools to handle the solid, minimizing the creation of dust.
-
Dissolve this compound in a suitable solvent such as DMSO, DCM, or DMF.[2]
-
-
Experimental Use :
-
Keep the solution container sealed when not in use.
-
Avoid direct contact with the solution. Use appropriate pipetting aids.
-
Disposal Plan: Responsible Management of Chemical Waste
Proper disposal of this compound and associated waste is crucial to protect personnel and the environment.
-
Unused Compound : Unused or expired this compound should be disposed of as hazardous chemical waste. Consult your institution's environmental health and safety (EHS) office for specific guidelines.
-
Contaminated Materials : All disposable materials that have come into contact with this compound, including gloves, pipette tips, and empty containers, must be collected in a designated hazardous waste container.
-
Liquid Waste : Solutions containing this compound should be collected in a clearly labeled, sealed hazardous waste container. Do not pour any solutions down the drain.
Visualizing the Workflow for Handling this compound
To provide a clear, at-a-glance understanding of the handling process, the following diagram illustrates the key steps from receiving the compound to the final disposal of waste.
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
